Nafamostat hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H19Cl2N5O2 |
|---|---|
Molecular Weight |
420.3 g/mol |
IUPAC Name |
(6-carbamimidoylnaphthalen-2-yl) 4-(diaminomethylideneamino)benzoate;dihydrochloride |
InChI |
InChI=1S/C19H17N5O2.2ClH/c20-17(21)14-2-1-13-10-16(8-5-12(13)9-14)26-18(25)11-3-6-15(7-4-11)24-19(22)23;;/h1-10H,(H3,20,21)(H4,22,23,24);2*1H |
InChI Key |
GKGJACPQHBIISL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC2=CC3=C(C=C2)C=C(C=C3)C(=N)N)N=C(N)N.Cl.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Nafamostat Hydrochloride: A Technical Guide to its Mechanism of Action on Serine Proteases
Introduction
Serine proteases constitute a vast and critical family of enzymes involved in a multitude of physiological and pathophysiological processes, including digestion, blood coagulation, fibrinolysis, inflammation, and immunity.[1] Their dysregulation is a hallmark of numerous diseases, making them significant targets for therapeutic intervention.[1] Nafamostat hydrochloride (also known as nafamostat mesylate) is a potent, synthetic, broad-spectrum inhibitor of serine proteases.[2][3] Initially developed in Japan, it is clinically used for treating acute pancreatitis and as an anticoagulant during extracorporeal circulation like hemodialysis.[4][5][6] This technical guide provides an in-depth exploration of the molecular mechanisms by which nafamostat inhibits serine proteases, supported by quantitative data, detailed experimental protocols, and visual diagrams for researchers, scientists, and drug development professionals.
Core Mechanism of Action: Covalent Acyl-Enzyme Intermediate Formation
Nafamostat does not function as a simple reversible competitive inhibitor. Instead, it acts as a "slow tight-binding substrate" or a time-dependent competitive inhibitor.[4][7] Its potent inhibitory effect stems from a two-step mechanism that ultimately traps the target enzyme in a stable, catalytically inactive state.
The process begins with nafamostat binding to the active site of the serine protease, forming a non-covalent Michaelis complex.[8] The enzyme's catalytic serine residue then attacks the ester bond of nafamostat.[9][10] This leads to the hydrolysis of nafamostat into two parts: 4-guanidinobenzoic acid (GBA) and 6-amidino-2-naphthol (6A2N).[7][10] The GBA moiety forms a covalent acyl-enzyme intermediate with the active site serine (e.g., Ser441 in TMPRSS2 or Ser195 in trypsin).[7][11] While the 6A2N fragment is released, the GBA remains covalently bound.[7][10]
The key to nafamostat's efficacy is the extreme stability of this acyl-enzyme intermediate. The deacylation step, which would release the GBA and regenerate the active enzyme, is exceptionally slow.[7] This prolonged occupation of the active site effectively sequesters the enzyme, leading to potent and sustained inhibition.[4][7]
Quantitative Inhibitory Activity
Nafamostat exhibits potent inhibitory activity against a diverse range of human serine proteases. Its broad specificity makes it a valuable tool for studying complex biological systems where multiple proteases are active, such as the blood coagulation cascade.[1] The following table summarizes its reported half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values against several key enzymes.
| Target Protease | Inhibition Constant (Ki) | IC50 | Assay Method |
| Trypsin | 11.5 µM (Ki), 0.4 nM (Ki*)[7] | 50 nM[1] | Kinetic Analysis, N/A |
| TMPRSS2 | N/A | 5 nM[1], 55 nM[12] | Fluorescence, Cell-based |
| HGFA | 25 nM[1] | N/A | Fluorescence |
| Thrombin | N/A | ~1 µM[1][13] | Coagulation |
| Factor Xa (FXa) | N/A | 0.1 µM[1] | Coagulation |
| Factor XIa (FXIa) | N/A | 1.8 nM[10][13] | Chromogenic |
| Factor XIIa (FXIIa) | N/A | 1.5 nM[10][13] | Chromogenic |
| Kallikrein | N/A | Potent Inhibitor[1] | N/A |
| Plasmin | N/A | Potent Inhibitor[1] | Fibrinolysis |
| uPA | N/A | 2.5 nM[10][13] | Chromogenic |
| Matriptase | N/A | 4.2 nM[10][13] | Chromogenic |
| C1r / C1s | N/A | 0.1 µM / 0.02 µM[13] | N/A |
Note: IC50 and Ki values can vary depending on the specific assay conditions, substrate concentration, and enzyme source.
Inhibition of Key Signaling Pathways
A. The Blood Coagulation Cascade
The coagulation cascade is a series of zymogen-to-active-protease conversions, with many steps being susceptible to inhibition by nafamostat.[1] By inhibiting multiple serine proteases within this pathway, including thrombin, Factor Xa, and Factor XIIa, nafamostat effectively functions as an anticoagulant.[2][5] This broad activity is the basis for its clinical use in preventing blood clot formation during hemodialysis.[2][6]
References
- 1. benchchem.com [benchchem.com]
- 2. Nafamostat | C19H17N5O2 | CID 4413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. odp-covid19-ui [opendata.ncats.nih.gov]
- 4. Nafamostat - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Nafamostat Mesilate? [synapse.patsnap.com]
- 6. What is Nafamostat Mesilate used for? [synapse.patsnap.com]
- 7. The kinetic and structural characterization of the reaction of nafamostat with bovine pancreatic trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular mechanism of inhibiting the SARS-CoV-2 cell entry facilitator TMPRSS2 with camostat and nafamostat - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Structural study of the uPA-nafamostat complex reveals a covalent inhibitory mechanism of nafamostat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Silico Analysis and Synthesis of Nafamostat Derivatives and Evaluation of Their Anti-SARS-CoV-2 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis of Nafamostat Mesilate
Introduction: Nafamostat mesilate, a synthetic serine protease inhibitor, is a critical therapeutic agent used in the treatment of acute pancreatitis and as an anticoagulant during hemodialysis.[1] Its synthesis is a multi-step process that requires the careful preparation of two key intermediates, followed by a crucial condensation reaction and final salt formation. This technical guide provides a detailed overview of the synthetic pathway, including experimental protocols, quantitative data, and a visual representation of the chemical transformations involved.
Overall Synthesis Strategy
The most common and established pathway for synthesizing Nafamostat mesilate can be segmented into three core stages:
-
Synthesis of Intermediate 1: 4-Guanidinobenzoic Acid Hydrochloride. This involves the conversion of the amino group of p-aminobenzoic acid into a guanidine group.
-
Synthesis of Intermediate 2: 6-Amidino-2-naphthol Methanesulfonate. This intermediate can be prepared through several routes, often starting from 6-hydroxy-2-naphthaldehyde or 6-cyano-2-naphthol.
-
Condensation and Salt Formation. The two key intermediates are coupled to form the ester linkage of the Nafamostat base, which is then converted to its mesilate salt for improved stability and solubility.
Below is a diagram illustrating the overall synthetic workflow.
Caption: Overall synthetic pathway for Nafamostat Mesilate.
Stage 1: Synthesis of 4-Guanidinobenzoic Acid Hydrochloride
This initial stage focuses on the preparation of the benzoyl portion of the final molecule. The primary method involves the reaction of p-aminobenzoic acid with cyanamide in an acidic medium.[1][2]
Experimental Protocol
-
Dissolve p-aminobenzoic acid in ethanol within a reaction vessel.
-
Add concentrated hydrochloric acid to the solution.
-
Cool the mixture to a reduced temperature (e.g., 0-5 °C).
-
Slowly add an aqueous solution of cyanamide dropwise, ensuring the temperature is maintained.
-
Allow the reaction to stir at room temperature for several hours to proceed to completion.
-
The product, 4-guanidinobenzoic acid hydrochloride, will precipitate from the solution.
-
Collect the solid precipitate by filtration.
-
Wash the collected solid with a suitable solvent, such as cold ethanol, to remove residual impurities.
-
Dry the final product under a vacuum.[1]
Quantitative Data
| Reactant/Solvent | Amount | Ratio Unit | Reference |
| p-Aminobenzoic Acid | 48 | g | [2] |
| Concentrated Hydrochloric Acid | 30 | mL | [2] |
| Ethanol | 100 | mL | [2] |
| 50% Cyanamide (aq. solution) | 172 | g | [2] |
Stage 2: Synthesis of 6-Amidino-2-naphthol Methanesulfonate
The synthesis of this second key intermediate is more complex and has several reported routes. An older method involving the use of highly toxic copper cyanide has been largely superseded by safer alternatives.[3][4] A modern approach begins with 6-hydroxy-2-naphthaldehyde.[3][4]
Experimental Protocol (Modern Route)
-
Formation of 6-Cyano-2-naphthol: Add 6-hydroxy-2-naphthaldehyde and hydroxylamine hydrochloride to a reaction flask containing dimethyl sulfoxide (DMSO). Heat the mixture (e.g., to 100°C) for approximately one hour to facilitate an addition-elimination reaction, yielding 6-cyano-2-naphthol.[3][4]
-
Pinner Reaction: Measure anhydrous methanol into a three-necked flask and cool to 0-5°C. Add acetyl chloride dropwise to generate an HCl/methanol solution in situ. Add the 6-cyano-2-naphthol from the previous step and allow the reaction to proceed for approximately 10 hours at 10°C. This forms the 6-hydroxy-2-naphthalene imino methyl ester hydrochloride intermediate.[3][4][5]
-
Aminolysis: Add a solvent such as methyl tert-butyl ether to precipitate the intermediate, which is then filtered and washed. The dried solid is mixed with ethanol, heated to 50°C, and subjected to a stream of dry ammonia gas for about 3 hours to form 6-amidino-2-naphthol.[5]
-
Salt Formation: Evaporate the solvent to obtain a yellow solid. Stir this solid with a saturated sodium bicarbonate solution, then filter and wash with water until neutral. Suspend the product in methanol and add methanesulfonic acid dropwise. Add methyl tert-butyl ether to precipitate the final product, 6-amidino-2-naphthol methanesulfonate.[5]
-
Purification: The final product can be recrystallized from ethanol to achieve high purity.[5]
Quantitative Data
| Starting Material | Reagent/Solvent | Quantity | Yield | Melting Point | Reference |
| 6-Cyano-2-naphthol | Acetyl Chloride | 85 g | 75 g (53%) | 227-230 °C | [5] |
| Anhydrous Ethanol | 430 mL | [5] | |||
| Methanol | 800 mL | [5] |
Stage 3: Condensation and Final Salt Formation
This final stage involves the esterification reaction between the two key intermediates, followed by the formation of the mesilate salt. Modern methods favor coupling agents like s-trichlorotriazine (TCT) over older reagents like dicyclohexylcarbodiimide (DCC), as they offer simpler work-up procedures and are more environmentally benign.[1][6]
Experimental Protocol (TCT-Mediated)
-
Suspend 4-guanidinobenzoic acid hydrochloride and 6-amidino-2-naphthol in an appropriate aprotic solvent, such as dichloromethane.[1]
-
To this suspension, add the coupling agent, s-trichlorotriazine (TCT), and a non-nucleophilic base, typically N-methylmorpholine (NMM).[1][6]
-
Stir the reaction mixture at room temperature until completion, which can be monitored by techniques such as TLC or HPLC.
-
Upon completion, perform an aqueous work-up by washing the mixture with water to remove byproducts like cyanuric acid and unreacted starting materials.[1]
-
Isolate the crude Nafamostat base.
-
Dissolve the crude base in a suitable solvent.
-
Add methanesulfonic acid to the solution to induce the precipitation of the Nafamostat mesilate salt.
-
Isolate the final product by filtration, wash with a suitable solvent, and dry under vacuum.[1]
Quantitative Data
| Reactant/Catalyst | Amount | Ratio Unit | Reference |
| 4-Guanidinobenzoic Acid HCl | 5.9 | g | [2] |
| 6-Amidino-2-naphthol | 5.9 | g | [2] |
| 4,5-Dicyanoimidazole | 0.05 | g | [2] |
| Dichloromethane | 30 | mL | [2] |
Note: The data in this table refers to a specific patented procedure and may vary from the TCT-mediated protocol.
Logical Flow of Condensation Reaction
Caption: Logical workflow for the final condensation and salt formation step.
References
- 1. benchchem.com [benchchem.com]
- 2. CN103641749A - Preparation method of nafamostat mesylate - Google Patents [patents.google.com]
- 3. New 6-amidino-2-naphthol methanesulfonate synthesis method - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN103896809A - New 6-amidino-2-naphthol methanesulfonate synthesis method - Google Patents [patents.google.com]
- 5. 6-AMIDINO-2-NAPHTHOL METHANESULFONATE CAS#: 82957-06-0 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
Nafamostat Hydrochloride: A Technical Guide to its Primary Enzymatic Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nafamostat hydrochloride, a synthetic serine protease inhibitor, has garnered significant attention for its broad-spectrum enzymatic inhibition.[1][2] Initially developed as an anticoagulant, its therapeutic potential has expanded to include applications in pancreatitis, and more recently, as an antiviral agent.[2][3] This technical guide provides an in-depth overview of the primary enzymatic targets of this compound, presenting quantitative inhibitory data, detailed experimental methodologies for assessing its activity, and visualizations of the key signaling pathways it modulates.
Introduction
This compound is a potent, rapid-acting inhibitor of a wide range of serine proteases.[4] These enzymes play critical roles in numerous physiological and pathological processes, including blood coagulation, fibrinolysis, inflammation, and viral entry into host cells.[3][5] The mechanism of action of Nafamostat involves the formation of a stable acyl-enzyme intermediate with the catalytic serine residue within the active site of the target protease, effectively blocking its function.[4] This guide focuses on the primary enzymatic targets of Nafamostat, providing a consolidated resource for researchers and drug development professionals.
Primary Enzymatic Targets and Inhibitory Potency
Nafamostat exhibits inhibitory activity against a diverse array of serine proteases. Its primary targets are key enzymes in the coagulation cascade, the complement system, and cellular proteases exploited by viruses for cell entry. The inhibitory potency of Nafamostat against these enzymes is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The table below summarizes the available quantitative data for the primary enzymatic targets of this compound.
| Target Enzyme | Parameter | Value | Organism/System | Reference(s) |
| Coagulation Factors | ||||
| Thrombin (Factor IIa) | IC50 | 0.1 µM | Human | [6] |
| Factor Xa | IC50 | 21.1 µM | Human | [7] |
| Factor XIIa | Ki | 105 nM | Human | [7] |
| Fibrinolytic System | ||||
| Plasmin | IC50 | - | - | [6] |
| Kallikrein-Kinin System | ||||
| Kallikrein | IC50 | - | Human | [8] |
| Complement System | ||||
| C1r | IC50 | 0.1 µM | - | [6] |
| C1s | IC50 | 0.02 µM | - | [6] |
| Digestive Enzymes | ||||
| Trypsin | Ki | 15 nM | - | [9] |
| Trypsin | IC50 | 0.02 µM | - | [6] |
| Other Proteases | ||||
| Tryptase | Ki | 95.3 pM | Human | [9] |
| TMPRSS2 | IC50 | 0.27 nM | Human | [5] |
| TMPRSS2 | EC50 (SARS-CoV-2) | 11 nM | Human (Calu-3 cells) | [6][10] |
| uPA | IC50 | 2.5 nM | - | [6] |
| Matriptase | IC50 | 4.2 nM | - | [6] |
Note: IC50 and Ki values can vary depending on the specific assay conditions, including substrate and enzyme concentrations. The data presented here are for comparative purposes.
Key Signaling Pathways Modulated by Nafamostat
Nafamostat's therapeutic effects are a direct consequence of its ability to inhibit key serine proteases in critical signaling pathways. The following diagrams, generated using the DOT language, illustrate the points of inhibition by Nafamostat in the coagulation cascade, the complement pathway, and the TMPRSS2-mediated viral entry of SARS-CoV-2.
Inhibition of the Coagulation Cascade
Nafamostat's anticoagulant properties stem from its inhibition of multiple serine proteases in the coagulation cascade, including thrombin and Factor Xa.[3]
Modulation of the Complement System
Nafamostat has been shown to inhibit the classical complement pathway by targeting C1r and C1s, two key serine proteases involved in its activation.[9]
References
- 1. Nafamostat | C19H17N5O2 | CID 4413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nafamostat - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Nafamostat Mesilate? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. nafamostat | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. benchchem.com [benchchem.com]
- 9. Nafamostat Mesylate | Cell Signaling Technology [cellsignal.com]
- 10. mdpi.com [mdpi.com]
The Genesis of a Potent Protease Inhibitor: A Technical History of Nafamostat Mesilate
An In-depth Guide for Researchers and Drug Development Professionals
Initially synthesized and developed in Japan, Nafamostat mesilate, also known as FUT-175, has emerged as a versatile and potent synthetic serine protease inhibitor with a rich history of development and a broadening scope of clinical applications.[1] From its initial use as a short-acting anticoagulant in extracorporeal circulation to its established role in the management of acute pancreatitis and its more recent investigation as a promising antiviral agent, the journey of Nafamostat mesilate offers valuable insights into the targeted inhibition of proteolytic enzymes.[1][2] This technical guide provides a comprehensive overview of the discovery, development, and mechanistic underpinnings of Nafamostat mesilate, presenting key quantitative data, detailed experimental protocols, and visualizations of its interactions with critical physiological pathways.
Discovery and Early Development
The development of Nafamostat mesilate originated from the pursuit of potent, short-acting anticoagulants for use in procedures such as hemodialysis, where precise control of coagulation is paramount.[1] Japanese researchers were at the forefront of this endeavor, leading to the synthesis and initial characterization of Nafamostat mesilate in the 1980s.[1] Its broad-spectrum inhibitory activity against a range of serine proteases quickly became apparent, paving the way for its exploration in other clinical contexts characterized by excessive protease activity, most notably acute pancreatitis.[1]
Synthesis of Nafamostat Mesilate
The chemical synthesis of Nafamostat mesilate is a multi-step process that has been refined over the years. A common synthetic route involves the preparation of two key intermediates: 4-guanidinobenzoic acid hydrochloride and 6-amidino-2-naphthol methanesulfonate. These intermediates are then coupled, followed by salt formation with methanesulfonic acid to yield the final active pharmaceutical ingredient.
Experimental Protocol: Synthesis of Nafamostat Mesilate
A representative, generalized protocol for the synthesis of Nafamostat mesilate is outlined below. It is important to note that specific reaction conditions and purification methods may vary based on patented and proprietary processes.
Step 1: Synthesis of 4-Guanidinobenzoic Acid Hydrochloride [3]
-
Dissolve p-aminobenzoic acid in ethanol.
-
Add concentrated hydrochloric acid to the solution.
-
Cool the mixture and slowly add an aqueous solution of cyanamide while maintaining a controlled temperature.
-
Allow the reaction to proceed at room temperature for several hours.
-
Isolate the resulting precipitate, 4-guanidinobenzoic acid hydrochloride, by filtration.
-
Wash the precipitate with ethanol and dry under vacuum.
Step 2: Synthesis of 6-Amidino-2-naphthol Methanesulfonate [4]
The synthesis of this intermediate is often proprietary. A general conceptual pathway is provided.
-
Convert 6-hydroxy-2-naphthoic acid to its corresponding amide.
-
Subsequently, convert the amide to the amidine.
-
Form the methanesulfonate salt.
Step 3: Coupling and Salt Formation [4]
-
Suspend 4-guanidinobenzoic acid hydrochloride and 6-amidino-2-naphthol methanesulfonate in an aprotic solvent (e.g., dichloromethane).
-
Add a coupling agent, such as N,N'-diisopropylcarbodiimide (DIC), to the suspension.[4]
-
Allow the reaction to proceed at room temperature for 8 to 15 hours.[4]
-
Work up the reaction mixture by washing with aqueous solutions to remove byproducts.
-
Dissolve the crude Nafamostat base in a suitable solvent.
-
Add methanesulfonic acid to precipitate Nafamostat mesilate.
-
Isolate the final product by filtration, wash with a suitable solvent, and dry.
Mechanism of Action: A Multi-pronged Attack on Serine Proteases
Nafamostat mesilate exerts its therapeutic effects by inhibiting a wide array of serine proteases that play crucial roles in various physiological and pathological processes.[5] Its mechanism of action involves the formation of a reversible covalent bond with the active site of these enzymes, effectively blocking their catalytic activity.[1] This broad inhibitory profile underpins its utility in diverse clinical settings.
Inhibition of the Coagulation Cascade
One of the primary applications of Nafamostat mesilate is as an anticoagulant.[5] It targets multiple key proteases within the coagulation cascade, thereby preventing the formation of fibrin clots.[5]
dot
Caption: Inhibition of the Coagulation Cascade by Nafamostat Mesilate.
Modulation of the Kallikrein-Kinin System
The kallikrein-kinin system is intricately involved in inflammation, blood pressure regulation, and pain. Nafamostat mesilate inhibits plasma kallikrein, thereby reducing the production of the potent inflammatory mediator, bradykinin.[6]
dot
Caption: Inhibition of the Kallikrein-Kinin System by Nafamostat Mesilate.
Attenuation of the Complement System
The complement system is a vital component of the innate immune response. However, its overactivation can contribute to tissue damage. Nafamostat mesilate has been shown to inhibit key proteases within the complement cascade, including C1r and C1s, thereby attenuating the inflammatory response.[7]
dot
Caption: Inhibition of the Complement System by Nafamostat Mesilate.
Quantitative Assessment of Protease Inhibition
The inhibitory potency of Nafamostat mesilate against various serine proteases has been extensively quantified. The following table summarizes key inhibitory constants (IC50 values), providing a comparative measure of its efficacy against different targets.
| Target Protease | IC50 | Reference |
| Trypsin | 10⁻⁸ - 10⁻⁶ M | [7] |
| C1r | 10⁻⁸ - 10⁻⁶ M | [7] |
| C1s | 10⁻⁸ - 10⁻⁶ M | [7] |
| Thrombin | 10⁻⁸ - 10⁻⁶ M | [7] |
| Kallikrein | 10⁻⁸ - 10⁻⁶ M | [7] |
| Plasmin | 10⁻⁸ - 10⁻⁶ M | [7] |
Experimental Protocol: In Vitro Serine Protease Inhibition Assay
A generalized protocol for determining the inhibitory activity of Nafamostat mesilate against a target serine protease using a fluorogenic substrate is provided below.
Materials:
-
Nafamostat mesilate
-
Target serine protease (e.g., Trypsin, Thrombin)
-
Fluorogenic substrate specific to the protease
-
Assay buffer (e.g., Tris-HCl with appropriate pH and salts)
-
96-well microplate (black, clear bottom)
-
Fluorescence plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Nafamostat mesilate in an appropriate solvent (e.g., DMSO or water).
-
Create a series of dilutions of Nafamostat mesilate in assay buffer to generate a dose-response curve.
-
Dilute the target serine protease to the desired concentration in assay buffer.
-
Prepare the substrate solution in assay buffer.
-
-
Assay Setup:
-
In the wells of the microplate, add a fixed volume of the diluted Nafamostat mesilate solutions or vehicle control.
-
Add the diluted enzyme solution to each well and incubate for a predetermined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for inhibitor binding.
-
-
Initiation of Reaction:
-
Add the substrate solution to each well to start the enzymatic reaction.
-
-
Data Acquisition:
-
Immediately begin monitoring the fluorescence intensity over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the fluorogenic substrate.
-
-
Data Analysis:
-
Calculate the reaction velocity (rate of fluorescence increase) for each concentration of Nafamostat mesilate.
-
Plot the reaction velocity against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.
-
Preclinical and Clinical Development: From Pancreatitis to Viral Infections
The broad-spectrum protease inhibitory activity of Nafamostat mesilate has led to its investigation and use in a variety of clinical settings.
Acute Pancreatitis
The pathophysiology of acute pancreatitis involves the premature activation of digestive enzymes, leading to autodigestion of the pancreas and a systemic inflammatory response. As a potent inhibitor of trypsin and other proteases implicated in this cascade, Nafamostat mesilate has been a cornerstone of treatment for acute pancreatitis in several countries.
A randomized controlled trial investigated the efficacy of a 20 mg short-term administration of Nafamostat mesilate in preventing post-endoscopic retrograde cholangiopancreatography (ERCP) pancreatitis.[8] The study found a significantly lower incidence of pancreatitis in the Nafamostat mesilate group (3.5%) compared to the control group (6.7%).[8] Another study suggested that while 20 mg or 50 mg of Nafamostat mesilate is effective in preventing post-ERCP pancreatitis, the higher dose did not show a significant preventive effect in high-risk patients.[9][10]
Disseminated Intravascular Coagulation (DIC)
DIC is a life-threatening condition characterized by widespread activation of the coagulation cascade. Given its potent anticoagulant properties, Nafamostat mesilate has been used in the management of DIC.[11]
Antiviral Activity
More recently, Nafamostat mesilate has garnered significant attention for its potential as an antiviral agent.[12] The entry of several viruses, including SARS-CoV-2, into host cells is dependent on the activity of host cell serine proteases, such as TMPRSS2.[12] By inhibiting these proteases, Nafamostat mesilate can block viral entry and replication.[12]
An exploratory multicenter randomized controlled trial evaluated the antiviral effects of Nafamostat in patients with early-onset COVID-19.[13] The study found a significant reduction in viral load in patients treated with Nafamostat.[13]
Pharmacokinetics
Nafamostat mesilate is characterized by a rapid onset of action and a short half-life, which is advantageous in clinical situations requiring precise control over its effects.[12] Following intravenous administration in rats (2 mg/kg), Nafamostat exhibited a multi-exponential decline with an average elimination half-life of 1.39 hours.[14] Its oral bioavailability is low.[14]
Conclusion
From its rational design as a short-acting anticoagulant to its serendipitous discovery as a potential antiviral, the development history of Nafamostat mesilate is a testament to the power of targeting fundamental enzymatic processes. Its well-characterized mechanism of action, coupled with a growing body of clinical evidence, continues to expand its therapeutic horizons. For researchers and drug development professionals, the story of Nafamostat mesilate serves as a compelling case study in the enduring relevance of protease inhibition as a therapeutic strategy and highlights the potential for drug repositioning in addressing unmet medical needs.
References
- 1. The Complement Inhibitor FUT-175 Suppresses T Cell Autoreactivity in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nafamostat mesylate augments survival in rats afflicted by exertional heat stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. KR20150084165A - Method for preparing of nafamostat mesilate - Google Patents [patents.google.com]
- 5. What is the mechanism of Nafamostat Mesilate? [synapse.patsnap.com]
- 6. Effect of nafamostat mesilate on bradykinin generation and hemodynamics during LDL apheresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological studies of FUT-175, nafamstat mesilate. I. Inhibition of protease activity in in vitro and in vivo experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Continuous regional arterial infusion versus intravenous administration of the protease inhibitor nafamostat mesilate for predicted severe acute pancreatitis: a multicenter, randomized, open-label, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Is high-dose nafamostat mesilate effective for the prevention of post-ERCP pancreatitis, especially in high-risk patients? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effect of nafamostat mesilate infusion after ERCP for post-ERCP pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
A Comprehensive Technical Guide on the Physicochemical Properties of Nafamostat Hydrochloride for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of Nafamostat hydrochloride. The information presented is intended to support research and development activities by offering detailed data, experimental methodologies, and visual representations of key pathways and workflows.
Introduction to this compound
Nafamostat, commonly available as a hydrochloride or mesylate salt, is a synthetic, broad-spectrum serine protease inhibitor.[1][2] It acts as a fast-acting proteolytic inhibitor and is utilized as an anticoagulant, particularly during hemodialysis, by preventing the breakdown of fibrinogen into fibrin.[2][3] Its mechanism involves the inhibition of a wide array of proteases, including thrombin, plasmin, trypsin, kallikrein, and coagulation factors VIIa, Xa, and XIIa.[1][4] Beyond its anticoagulant properties, Nafamostat has demonstrated anti-inflammatory, anticancer, and antiviral effects.[5][6] Notably, it inhibits Transmembrane Protease, Serine 2 (TMPRSS2), a host cell protease crucial for the entry of certain viruses, including SARS-CoV-2.[3][7] Research has also indicated its role in inducing apoptosis through the upregulation of tumor necrosis factor receptor-1 (TNFR1) and inhibiting NF-κB activity.[5] Due to its therapeutic potential, a thorough understanding of its physicochemical properties is essential for formulation development, stability testing, and preclinical and clinical studies.
Physicochemical Properties
The fundamental physicochemical characteristics of this compound and its related forms are summarized below. This data is critical for designing experiments, developing analytical methods, and formulating delivery systems.
Table 1: Core Physicochemical Properties of Nafamostat and its Salts
| Property | Value | Salt Form | Reference |
|---|---|---|---|
| Chemical Name | 6-carbamimidoylnaphthalen-2-yl 4-guanidinobenzoate dihydrochloride | Hydrochloride | [8] |
| Molecular Formula | C₁₉H₁₉Cl₂N₅O₂ | Hydrochloride | [8][9] |
| Molecular Weight | 420.29 g/mol | Hydrochloride | [8] |
| CAS Number | 80251-32-7 | Hydrochloride | [5][8] |
| Molecular Formula | C₁₉H₁₇N₅O₂ | Free Base | [1][2] |
| Molecular Weight | 347.4 g/mol | Free Base | [1][3] |
| Melting Point | 253 - 267 °C | Mesylate | [10] |
| LogP | 2.062 | Free Base |[3][7] |
Table 2: Solubility Profile of Nafamostat Salts
| Solvent / Medium | Solubility Description | Salt Form | Reference |
|---|---|---|---|
| DMSO | Soluble (~1 mg/mL) | Mesylate | [8][11][12] |
| Water | Soluble (up to 25 mg/mL) | Mesylate | [13][14][15] |
| DI Water | Slightly Soluble | Mesylate | [16][17] |
| pH 2.0, 4.0, 8.0 Buffers | Slightly Soluble | Mesylate | [16][17] |
| Aqueous Buffers (general) | Sparingly Soluble | Mesylate | [11][12] |
| DMSO:PBS (pH 7.2) 1:1 | ~0.5 mg/mL | Mesylate |[11][12] |
Table 3: Stability Characteristics of Nafamostat
| Condition | Stability Profile | Key Considerations | Reference |
|---|---|---|---|
| In Plasma | Highly unstable; rapidly hydrolyzed by esterases. | Acidic pH (e.g., 1.2) is essential to inhibit enzymatic hydrolysis. | [3][7] |
| Whole Blood Storage | Stable for 3 hours at 4°C. | Collection in sodium fluoride/potassium oxalate tubes is recommended to inhibit esterases. | [18][19] |
| Aqueous Solution | Not recommended for storage > 1 day. | Prone to hydrolysis. | [11][12] |
| Infusion Solutions | Stable in 0.9% NaCl and 5% glucose for up to 24 hours at room temperature. | Standard clinical diluents. | [18] |
| Solid State (Lyophilized) | Stable for ≥ 2 years at -20°C. | Long-term storage recommendation. |[11][12] |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible assessment of Nafamostat's properties. The following sections describe protocols for key analytical and stability experiments.
The solubility of Nafamostat can be determined using apparent and equilibrium methods.[16]
-
3.1.1 Apparent Solubility Test:
-
Accurately weigh approximately 10 mg of Nafamostat mesylate into a vial.
-
Add 200 µL of the desired solvent (e.g., deionized water, pH buffer, organic solvent) and stir vigorously.
-
Continue to add 200 µL aliquots of the solvent until the solid is completely dissolved, as observed by the naked eye.
-
Record the total volume of solvent added to calculate the approximate solubility.[16]
-
-
3.1.2 Equilibrium Solubility Test:
-
Add an excess amount of Nafamostat mesylate to a vial containing a known volume of the test solvent. The amount should be sufficient to ensure a saturated solution.
-
Stir the suspension at a constant speed (e.g., 400 rpm) and temperature.
-
Collect aliquots of the suspension at predetermined time points (e.g., 1 hour and 4 hours).
-
Immediately filter the collected samples through a 0.45 µm syringe filter to remove undissolved solid.
-
Dilute the filtrate to a suitable concentration and quantify the amount of dissolved Nafamostat using a validated HPLC method.[16]
-
Nafamostat is highly unstable in biological fluids due to enzymatic hydrolysis.[3][7] The following protocol is designed to minimize degradation during sample handling and analysis.
-
3.2.1 Sample Collection and Handling:
-
Collect whole blood into pre-chilled tubes containing an anticoagulant and an esterase inhibitor, such as sodium fluoride/potassium oxalate.[18][19]
-
Immediately place the collected blood samples on ice or in a refrigerated environment (4°C) to slow down enzymatic activity.[19]
-
Within 3 hours of collection, centrifuge the blood samples (e.g., at 1,500 x g for 10 minutes at 4°C) to separate the plasma.[19]
-
Carefully transfer the plasma supernatant to a clean, pre-chilled polypropylene tube.
-
-
3.2.2 Plasma Sample Stabilization:
-
To prevent further hydrolysis, acidify the plasma immediately after separation.[3][7]
-
Add a small volume of concentrated acid to the plasma. For example, add 3 µL of 5.5 mol/L HCl to every 150 µL of plasma to achieve a final pH of approximately 1.2.[19]
-
Gently vortex the sample to ensure thorough mixing.
-
Store the stabilized plasma samples frozen at -20°C or -80°C until analysis.[19]
-
A sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the accurate quantification of Nafamostat in biological samples.[3][20]
-
3.3.1 Sample Preparation:
-
3.3.2 Chromatographic Conditions:
-
Utilize a suitable C18 analytical column for reversed-phase chromatography.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component with an acidic modifier (e.g., formic acid) and an organic component (e.g., methanol or acetonitrile).
-
-
3.3.3 Mass Spectrometric Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification.
-
Monitor the specific precursor-to-product ion transition for Nafamostat (e.g., m/z 174.4 → 165.8 for the [M+2H]²⁺ ion) and the internal standard.[3]
-
Visualizations: Workflows and Mechanisms
Visual diagrams help to clarify complex processes and relationships. The following diagrams were created using Graphviz (DOT language) to illustrate key aspects of Nafamostat research.
Caption: General workflow for characterizing the physicochemical properties of an active pharmaceutical ingredient (API) like Nafamostat.
Caption: Stability profile and primary degradation pathway of Nafamostat via ester hydrolysis, along with key stabilization methods.
Caption: Simplified signaling diagram illustrating Nafamostat's mechanism of action as a broad-spectrum serine protease inhibitor.
References
- 1. Nafamostat | C19H17N5O2 | CID 4413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nafamostat - Wikipedia [en.wikipedia.org]
- 3. Pharmacokinetics of Nafamostat, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Nafamostat Mesilate? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. nbinno.com [nbinno.com]
- 7. mdpi.com [mdpi.com]
- 8. apexbt.com [apexbt.com]
- 9. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. mdpi.com [mdpi.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Nafamostat mesylate CAS#: 82956-11-4 [m.chemicalbook.com]
- 14. Nafamostat Mesylate | Cell Signaling Technology [cellsignal.com]
- 15. Nafamostat Mesylate (#38695) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 16. Development of Nafamostat Mesylate Immediate-Release Tablet by Drug Repositioning Using Quality-by-Design Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pharmaexcipients.com [pharmaexcipients.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Pharmacokinetics of Nafamostat, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Molecular Dance: An In-depth Technical Guide to the Interaction of Nafamostat with TMPRSS2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular interactions between the serine protease inhibitor Nafamostat and the Transmembrane Protease, Serine 2 (TMPRSS2). TMPRSS2 has garnered significant attention for its crucial role in the proteolytic activation of viral spike proteins, making it a prime target for antiviral therapeutic strategies. Nafamostat, a potent inhibitor of TMPRSS2, has been extensively studied in this context. This document synthesizes key findings on its mechanism of action, binding kinetics, and structural interactions, and provides detailed experimental protocols for its characterization.
Mechanism of Action and Molecular Interactions
Nafamostat is a broad-spectrum serine protease inhibitor that functions as a slow, tight-binding substrate for TMPRSS2. Its inhibitory mechanism involves a two-step process: an initial non-covalent binding to the enzyme's active site, followed by the formation of a stable covalent acyl-enzyme intermediate.[1][2] This effectively blocks the catalytic activity of TMPRSS2, preventing the cleavage of its downstream substrates, such as viral spike proteins.[1][3]
Molecular docking and dynamics simulations have elucidated the key structural determinants of Nafamostat's interaction with the TMPRSS2 active site. The catalytic triad of TMPRSS2, comprising His296, Asp345, and Ser441, is central to this interaction.[4][5] The guanidino and amidino groups of Nafamostat play a crucial role in its binding affinity and specificity. The guanidino group forms strong electrostatic interactions with the negatively charged Asp435 residue in the S1 pocket of TMPRSS2.[2][6] Additionally, the amidino group can interact with residues such as Glu299.[6]
The pivotal step in the inhibition is the nucleophilic attack by the catalytic Ser441 residue on the ester carbonyl group of Nafamostat. This results in the formation of a covalent acyl-enzyme complex, which is long-lived and renders the enzyme inactive.[1][7] The stability of this covalent intermediate is a key factor contributing to the high potency of Nafamostat.[2]
Quantitative Data on Nafamostat-TMPRSS2 Interaction
The inhibitory potency of Nafamostat against TMPRSS2 has been quantified using various in vitro and cell-based assays. The half-maximal inhibitory concentration (IC50) is a commonly reported metric. The following tables summarize key quantitative data from published studies.
| Parameter | Value | Assay Type | Cell Line (if applicable) | Reference |
| IC50 | 55 ± 7 nM | Cell-based enzymatic assay | HEK-293T | [1] |
| IC50 | 142 ± 31 nM (for comparison, Camostat) | Cell-based enzymatic assay | HEK-293T | [1] |
| EC50 | ~10 nM | Anti-SARS-CoV-2 activity | Not specified | [6] |
| Inhibitor | Binding Energy (kcal/mol) | Computational Method | Reference |
| Nafamostat | -7.20 | Molecular Docking | [4] |
| Camostat mesylate | -6.23 | Molecular Docking | [4] |
| Bromhexine hydrochloride | -5.51 | Molecular Docking | [4] |
| Nafamostat | -178.22 | In silico analysis | [6] |
| Camostat | -128.84 | In silico analysis | [6] |
Experimental Protocols
In Vitro TMPRSS2 Enzymatic Inhibition Assay (Fluorogenic)
This protocol describes a method to determine the inhibitory activity of Nafamostat against recombinant TMPRSS2 using a fluorogenic peptide substrate.
Materials:
-
Recombinant human TMPRSS2 (e.g., expressed in yeast)
-
Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC)
-
Nafamostat mesylate
-
Assay Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.01% Tween-20
-
DMSO (for dissolving compounds)
-
Black, flat-bottom 1536-well plates
-
Acoustic dispenser (e.g., ECHO 655)
-
Plate reader with fluorescence detection capabilities (Excitation: ~340-380 nm, Emission: ~440-460 nm)
Procedure:
-
Compound Plating: Prepare a serial dilution of Nafamostat in DMSO. Using an acoustic dispenser, add 20 nL of each Nafamostat dilution to the wells of a 1536-well plate. For control wells, add 20 nL of DMSO.
-
Substrate Addition: Dispense 20 nL of the fluorogenic peptide substrate (dissolved in DMSO) into all wells.
-
Enzyme Preparation: Dilute the recombinant TMPRSS2 in assay buffer to the desired working concentration (e.g., 33.5 µM for a final concentration of 1 µM in a 5 µL reaction).
-
Reaction Initiation: Dispense 150 nL of the diluted TMPRSS2 solution into each well to initiate the enzymatic reaction. The total reaction volume should be 5 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the AMC fluorophore.
-
Data Analysis:
-
Subtract the background fluorescence (from wells without enzyme).
-
Calculate the percentage of inhibition for each Nafamostat concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the Nafamostat concentration and fit the data to a dose-response curve to determine the IC50 value.[5]
-
Cell-Based TMPRSS2 Inhibition Assay
This protocol provides a method to assess the inhibitory effect of Nafamostat on TMPRSS2 activity in a cellular context.
Materials:
-
HEK-293T cells
-
TMPRSS2 expression plasmid
-
Transfection reagent
-
Nafamostat mesylate
-
Fluorogenic peptide substrate (e.g., BOC-Gln-Ala-Arg-AMC)
-
Assay Buffer (e.g., PBS)
-
96-well, black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed HEK-293T cells in a 96-well plate at a density that will result in ~80-90% confluency at the time of the assay.
-
Transfection: Transfect the cells with the TMPRSS2 expression plasmid using a suitable transfection reagent according to the manufacturer's instructions. Include mock-transfected cells as a negative control.
-
Incubation for Expression: Incubate the cells for 18-24 hours to allow for TMPRSS2 expression.
-
Inhibitor Treatment:
-
Prepare serial dilutions of Nafamostat in assay buffer.
-
Remove the culture medium from the cells and wash gently with assay buffer.
-
Add the Nafamostat dilutions to the respective wells and incubate for 15 minutes.
-
-
Substrate Addition: Add the fluorogenic peptide substrate to all wells.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically over a period of time (e.g., every 5 minutes for 1-2 hours).
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each well.
-
Normalize the rates to the vehicle control (100% activity) and mock-transfected cells (0% activity).
-
Plot the normalized activity against the logarithm of the Nafamostat concentration and fit the data to a dose-response curve to calculate the IC50 value.[1]
-
Visualizations
Signaling Pathway of TMPRSS2-mediated Viral Entry and Inhibition by Nafamostat
Caption: TMPRSS2-mediated viral entry and its inhibition by Nafamostat.
Experimental Workflow for In Vitro TMPRSS2 Inhibition Assay
Caption: Workflow for an in vitro TMPRSS2 enzymatic inhibition assay.
Logical Relationship of Nafamostat's Covalent Inhibition Mechanism
References
- 1. biorxiv.org [biorxiv.org]
- 2. Molecular mechanism of inhibiting the SARS-CoV-2 cell entry facilitator TMPRSS2 with camostat and nafamostat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The TMPRSS2 Inhibitor Nafamostat Reduces SARS-CoV-2 Pulmonary Infection in Mouse Models of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural insights and inhibition mechanism of TMPRSS2 by experimentally known inhibitors Camostat mesylate, Nafamostat and Bromhexine hydrochloride to control SARS-coronavirus-2: A molecular modeling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Silico Analysis and Synthesis of Nafamostat Derivatives and Evaluation of Their Anti-SARS-CoV-2 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Abstract
Nafamostat, a synthetic serine protease inhibitor, has emerged as a potent antiviral agent against coronaviruses, including Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) and Middle East Respiratory Syndrome Coronavirus (MERS-CoV).[1][2] Its primary mechanism of action involves the inhibition of the host cell surface protease, Transmembrane Protease, Serine 2 (TMPRSS2), which is crucial for the proteolytic cleavage and activation of the viral spike (S) protein, a requisite step for viral entry into host cells.[3][4] In vitro studies have consistently demonstrated Nafamostat's high potency, often in the low nanomolar range, in blocking viral entry and replication in relevant human cell lines.[3][5] This technical guide provides an in-depth overview of the antiviral properties of Nafamostat against coronaviruses, detailing its mechanism of action, summarizing quantitative efficacy data, outlining key experimental protocols, and visualizing the associated cellular pathways.
Introduction: The Role of TMPRSS2 in Coronavirus Entry
Coronaviruses, such as SARS-CoV-2 and MERS-CoV, are enveloped RNA viruses whose entry into host cells is mediated by their spike (S) glycoproteins.[3][6] This process begins with the binding of the S1 subunit of the spike protein to a specific host cell receptor, which is Angiotensin-Converting Enzyme 2 (ACE2) for SARS-CoV-2.[7][8] Following receptor binding, the S protein must be cleaved at the S2' site to activate its fusogenic potential, enabling the fusion of the viral and host cell membranes.[9]
In respiratory epithelia, this critical activation step is predominantly carried out by the host cell surface serine protease TMPRSS2.[9][10] By cleaving the S protein, TMPRSS2 facilitates viral entry directly at the plasma membrane.[11] The indispensable role of TMPRSS2 in the lifecycle of these viruses makes it a prime therapeutic target for antiviral drug development.[3][12] Inhibiting TMPRSS2 can effectively block the virus from entering host cells, thereby preventing infection.[12][13]
Mechanism of Action of Nafamostat
Nafamostat mesylate is a broad-spectrum serine protease inhibitor.[1][14] Its antiviral activity against coronaviruses stems from its potent inhibition of TMPRSS2.[4][7] By binding to the active site of TMPRSS2, Nafamostat prevents the protease from cleaving the coronavirus S protein.[7][12] This inhibition of S protein priming effectively blocks the fusion of the viral envelope with the host cell membrane, thus halting viral entry.[1][7] Studies have shown that the antiviral activity of Nafamostat is lost in cells that do not express TMPRSS2 (e.g., Vero E6 cells), confirming that its primary mechanism is through the inhibition of this specific host protease rather than direct virucidal action.[9]
Beyond its primary role in blocking viral entry, Nafamostat also exhibits other properties that may be beneficial in the context of COVID-19. It has been used clinically in Japan and Korea for acute pancreatitis and disseminated intravascular coagulation (DIC), possessing anticoagulant and anti-inflammatory effects.[1][4][15] These secondary activities could help manage complications associated with severe COVID-19, such as thrombosis and cytokine storms.[1][15]
Caption: Nafamostat blocks viral entry by inhibiting the TMPRSS2 protease.
Quantitative Efficacy Data
Numerous in vitro studies have quantified the potent antiviral activity of Nafamostat against various coronaviruses. The tables below summarize the 50% effective concentration (EC₅₀) and 50% inhibitory concentration (IC₅₀) values from key studies.
Table 1: Antiviral Activity of Nafamostat against SARS-CoV-2
| Cell Line | Assay Type | EC₅₀ / IC₅₀ (nM) | Reference |
| Calu-3 | Viral Infection | 2.2 | [9] |
| Calu-3 | Viral Infection | ~10 | [2][5] |
| Calu-3 | Viral Infection | 37 | [15] |
| VeroE6/TMPRSS2 | Viral Infection | ~30,000 | [5] |
| H3255 | Viral Infection | - | [15] |
Note: The higher EC₅₀ in VeroE6/TMPRSS2 cells suggests a predominance of the TMPRSS2-independent endosomal entry pathway in this cell line.[5][16]
Table 2: Comparative Potency of Nafamostat and Camostat
| Virus | Cell Line | Nafamostat EC₅₀/IC₅₀ (nM) | Camostat EC₅₀/IC₅₀ (nM) | Fold Difference | Reference |
| SARS-CoV-2 | Calu-3 | 2.2 | 14.8 | ~7x more potent | [9] |
| SARS-CoV-2 | Calu-3 | ~1-10 | ~10-100 | ~10x more potent | [5] |
| MERS-CoV | Calu-3 | 2.2 | - | - | [9] |
| MERS-CoV | 293FT Fusion Assay | - | - | ~10x more potent | [5] |
Note: Multiple studies confirm that Nafamostat is significantly more potent than Camostat, another TMPRSS2 inhibitor.[3][5][9][17]
Experimental Protocols
This section details the methodologies for key experiments used to evaluate the antiviral properties of Nafamostat.
Cell-Based TMPRSS2 Enzymatic Inhibition Assay
This assay directly measures the ability of Nafamostat to inhibit the enzymatic activity of TMPRSS2 on the surface of live cells.[12]
-
Cell Seeding and Transfection : Human Embryonic Kidney 293T (HEK-293T) cells are seeded in a 96-well plate.[18] The following day, cells are transfected with a plasmid expressing full-length human TMPRSS2.[12][18] Mock-transfected cells serve as a negative control.[18]
-
Compound Treatment : 24-48 hours post-transfection, the culture medium is removed. Cells are washed and incubated with serial dilutions of Nafamostat (or vehicle control, e.g., DMSO) for 30-60 minutes at 37°C.[12][18]
-
Substrate Addition and Measurement : A fluorogenic peptide substrate for TMPRSS2 (e.g., BOC-Gln-Ala-Arg-AMC) is added to all wells.[12] The plate is immediately placed in a fluorescence plate reader, and the kinetic increase in fluorescence (resulting from substrate cleavage) is measured over 1-2 hours.[18]
-
Data Analysis : The rate of substrate cleavage is calculated from the slope of the fluorescence versus time curve. The rates are normalized to the vehicle control (100% activity) and mock-transfected cells (0% activity). The IC₅₀ value is determined by fitting the dose-response curve.[12][18]
SARS-CoV-2 Pseudovirus Entry Inhibition Assay
This assay uses replication-deficient viral particles to safely quantify the inhibition of S protein-mediated viral entry.[3][18]
-
Cell Culture : Calu-3 human lung epithelial cells, which endogenously express ACE2 and TMPRSS2, are seeded in 96-well plates and allowed to form a confluent monolayer.[3][14][18]
-
Compound Pre-treatment : Cells are pre-treated with various concentrations of Nafamostat for 1 hour at 37°C.[9]
-
Infection : The medium containing Nafamostat is removed and replaced with a medium containing SARS-CoV-2 pseudovirus (e.g., VSV particles pseudotyped with the SARS-CoV-2 S protein and carrying a luciferase reporter gene) in the presence of the corresponding Nafamostat concentration.[3]
-
Incubation and Lysis : The cells are incubated for 16-24 hours to allow for viral entry and reporter gene expression.[3] Subsequently, the cells are lysed.
-
Quantification : Luciferase activity in the cell lysates is measured using a luminometer.[3] The reduction in luciferase signal in Nafamostat-treated cells compared to vehicle-treated cells indicates inhibition of viral entry. The EC₅₀ is calculated from the dose-response curve.[3]
Caption: Workflow for a SARS-CoV-2 pseudovirus entry inhibition assay.
Authentic Virus Plaque Reduction Assay
This assay quantifies the ability of a compound to inhibit the replication and spread of infectious SARS-CoV-2.
-
Cell Culture : Confluent monolayers of susceptible cells (e.g., Calu-3) are prepared in multi-well plates.[14]
-
Compound Treatment and Infection : Cells are pre-treated with serial dilutions of Nafamostat for 1 hour before the drug-containing medium is removed.[9] The cells are then inoculated with a known quantity of infectious SARS-CoV-2 for 1 hour to allow for viral adsorption.[9]
-
Overlay : After the inoculation period, the virus-containing medium is removed, and cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding concentrations of Nafamostat. This restricts viral spread to adjacent cells, leading to the formation of localized lesions or "plaques".
-
Incubation and Visualization : Plates are incubated for 2-3 days to allow for plaque formation. Cells are then fixed (e.g., with 4% formaldehyde) and stained (e.g., with crystal violet) to visualize the plaques.
-
Data Analysis : Plaques are counted, and the percentage of plaque reduction in drug-treated wells is calculated relative to vehicle-treated wells. The EC₅₀ is determined from the dose-response curve.
Signaling Pathways in Coronavirus Infection
Coronavirus infection triggers a complex network of intracellular signaling pathways that are involved in viral replication, propagation, and the host's antiviral response.[19] While Nafamostat's primary action is at the cell surface, understanding these downstream pathways is crucial for developing combination therapies. Key pathways dysregulated by coronavirus infection include:
-
MAPK Pathways (p38, ERK, JNK) : Mitogen-Activated Protein Kinase (MAPK) pathways are often activated by viral proteins and can facilitate viral entry, replication, and the production of inflammatory cytokines.[8][19]
-
PI3K/AKT Pathway : This pathway is vital for cell survival and can be manipulated by coronaviruses to prevent premature apoptosis of the host cell, thereby maximizing viral replication.[19]
-
NF-κB Pathway : The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a central regulator of the inflammatory response.[20] SARS-CoV-2 can activate this pathway, contributing to the "cytokine storm" observed in severe COVID-19.[19][20]
Nafamostat's ability to block the initial viral entry step prevents the activation of these downstream signaling cascades that are dependent on successful infection.
Caption: Coronavirus entry triggers multiple downstream signaling pathways.
In Vivo and Clinical Studies
The promising in vitro data for Nafamostat has led to its evaluation in animal models and human clinical trials.
-
In Vivo Animal Studies : In mouse models sensitized to SARS-CoV-2 infection, intranasal administration of Nafamostat significantly reduced lung viral titers and virus-induced weight loss.[9][10][17] The protective effect was most pronounced when the drug was administered prophylactically or shortly after viral inoculation.[9][17] Studies in hamsters have also shown that a combination of Nafamostat and interferon-α can effectively suppress SARS-CoV-2 infection.[21][22]
Conclusion and Future Directions
Nafamostat is a highly potent inhibitor of TMPRSS2, effectively blocking the entry of SARS-CoV-2, MERS-CoV, and other coronaviruses into host cells in vitro.[5][9] Its mechanism of action is well-defined, and its efficacy has been demonstrated in preclinical animal models.[9][17] While some clinical studies have shown promising signals, its definitive role in the treatment of COVID-19 remains to be fully elucidated.
Future research should focus on:
-
Large, well-controlled randomized clinical trials to clarify the clinical benefits and risks of Nafamostat in different stages of COVID-19.[15]
-
Evaluation of alternative delivery routes, such as inhalation, which could deliver higher concentrations of the drug directly to the primary site of infection in the respiratory tract.
-
Studies on the efficacy of Nafamostat in combination with direct-acting antivirals (e.g., remdesivir, molnupiravir) to target multiple stages of the viral lifecycle, which may lead to synergistic effects.[30]
-
Investigation of Nafamostat's activity against emerging SARS-CoV-2 variants, as some variants may have altered dependencies on the TMPRSS2 entry pathway.[15]
References
- 1. scientificarchives.com [scientificarchives.com]
- 2. The Anticoagulant Nafamostat Potently Inhibits SARS-CoV-2 S Protein-Mediated Fusion in a Cell Fusion Assay System and Viral Infection In Vitro in a Cell-Type-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Nafamostat for treatment of COVID-19 | Doherty Website [doherty.edu.au]
- 5. mdpi.com [mdpi.com]
- 6. The anticoagulant nafamostat potently inhibits SARS-CoV-2 infection in vitro: an existing drug with multiple possible therapeutic effects | bioRxiv [biorxiv.org]
- 7. Potential mechanisms of nafamostat therapy for severe COVID-19 pneumonia with disseminated intravascular coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SARS-CoV-2 signaling pathway map: A functional landscape of molecular mechanisms in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. The TMPRSS2 Inhibitor Nafamostat Reduces SARS-CoV-2 Pulmonary Infection in Mouse Models of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. inrae.fr [inrae.fr]
- 12. biorxiv.org [biorxiv.org]
- 13. Nafamostat to be evaluated as potential treatment for COVID-19 — Department of Pharmacology [pharm.ox.ac.uk]
- 14. benchchem.com [benchchem.com]
- 15. Nafamostat Mesylate for Treatment of COVID-19 in Hospitalised Patients: A Structured, Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The TMPRSS2 Inhibitor Nafamostat Reduces SARS-CoV-2 Pulmonary Infection in Mouse Models of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. The roles of signaling pathways in SARS-CoV-2 infection; lessons learned from SARS-CoV and MERS-CoV - PMC [pmc.ncbi.nlm.nih.gov]
- 20. COVID-19 signalome: Pathways for SARS-CoV-2 infection and impact on COVID-19 associated comorbidity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. timesofindia.indiatimes.com [timesofindia.indiatimes.com]
- 23. Discovery of TMPRSS2 Inhibitors from Virtual Screening as a Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ClinicalTrials.gov [clinicaltrials.gov]
- 25. A Randomized Trial of Nafamostat for Covid-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. ascot-trial.edu.au [ascot-trial.edu.au]
- 27. Clinical efficacy of Nafamostat Mesylate in combination with Favipiravir for COVID-19 pneumonia treatment review article - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. c19early.org [c19early.org]
- 30. Combinations of Host- and Virus-Targeting Antiviral Drugs Confer Synergistic Suppression of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-inflammatory Effects of Nafamostat in Cellular Models: A Technical Guide
Nafamostat mesylate, a synthetic serine protease inhibitor, has garnered significant attention for its broad-spectrum anti-inflammatory properties.[1] Initially approved for conditions like acute pancreatitis and disseminated intravascular coagulation, its therapeutic potential is now being explored in a wider range of inflammatory diseases.[1][2] This technical guide provides an in-depth overview of the core mechanisms by which nafamostat modulates inflammatory responses in cellular models. It details the compound's inhibitory effects on key enzymatic cascades, its influence on critical signaling pathways such as NF-κB, and its impact on the production of inflammatory mediators.[1] This document synthesizes quantitative data, presents detailed experimental protocols for key assays, and utilizes visualizations to elucidate complex biological processes, offering a valuable resource for researchers, scientists, and drug development professionals.
Core Mechanism of Action: Serine Protease Inhibition
The primary mechanism of action for Nafamostat is the potent and reversible inhibition of a wide array of serine proteases.[1] These enzymes are pivotal in numerous physiological and pathological processes, including the coagulation cascade, the complement system, the kallikrein-kinin system, and inflammatory pathways.[1][3] By inhibiting these proteases, Nafamostat effectively downregulates the enzymatic cascades that are central to the inflammatory response.[1][2] For instance, in acute pancreatitis, the overactivation of the serine protease trypsin is a key driver of the inflammatory cascade leading to tissue damage; Nafamostat's ability to inhibit trypsin helps mitigate this response.[2]
Table 1: Inhibitory Activity of Nafamostat against Key Serine Proteases
| Target Enzyme | Half-Maximal Inhibitory Concentration (IC50) | Inhibitory Constant (Ki) | Significance in Inflammation |
| Trypsin | - | 0.03 µM | Key mediator in pancreatitis-associated inflammation.[2] |
| Thrombin | 1.6 µM | 0.32 µM | Central to the coagulation cascade, linking coagulation and inflammation.[4] |
| Factor Xa | 0.1 µM | 0.02 µM | Critical component of the coagulation cascade.[4] |
| Plasmin | 0.45 µM | 0.1 µM | Involved in fibrinolysis and degradation of the extracellular matrix. |
| Kallikrein | 1.6 µM | 0.35 µM | Component of the kallikrein-kinin system, which produces inflammatory mediators. |
| TMPRSS2 | Potent Inhibitor | - | A host cell protease essential for the entry of certain viruses, linking viral infection to inflammation.[4][5] |
Note: IC50 and Ki values can vary depending on experimental conditions. The data presented are representative values from the literature.
Modulation of Inflammatory Signaling Pathways
Beyond direct enzyme inhibition, Nafamostat influences intracellular signaling pathways that are master regulators of the inflammatory response.
Nuclear Factor-kappa B (NF-κB) Pathway
The NF-κB pathway is a cornerstone of inflammatory gene expression, controlling the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules.[1][6] In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα.[1][6] Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate gene transcription.[1][7] Nafamostat has been shown to suppress the activation of NF-κB by inhibiting the degradation of IκBα, thereby retaining the p65 subunit in the cytoplasm.[1][7] This inhibitory action has been observed in various cell types, including colorectal cancer cells and gallbladder cancer cells, where it contributes to anti-tumor and radiosensitizing effects.[7][8]
NLRP3 Inflammasome Pathway
The NOD-like receptor protein 3 (NLRP3) inflammasome is a multi-protein complex that, upon activation, triggers the release of potent pro-inflammatory cytokines IL-1β and IL-18.[9][10] Recent studies have revealed a novel mechanism for Nafamostat's anti-inflammatory action through the inhibition of NLRP3 inflammasome activation.[9] This effect is mediated by targeting histone deacetylase 6 (HDAC6). Nafamostat was found to interact with and inhibit HDAC6 function, which in turn blocks the NF-κB-driven transcriptional priming of the NLRP3 inflammasome.[9] Furthermore, Nafamostat interferes with the association between HDAC6 and NLRP3, which is crucial for the intracellular transport and subsequent activation of the inflammasome complex.[9]
Quantitative Effects on Inflammatory Mediators
Nafamostat has been demonstrated to reduce the production of key inflammatory mediators in various cellular models. The following table summarizes these findings.
Table 2: Nafamostat's Inhibition of Inflammatory Mediator Production in Cellular Models
| Cell Type | Inflammatory Stimulus | Key Inflammatory Marker | Nafamostat Concentration | Observed Effect | Reference |
| Human Tracheal Epithelial (HTE) Cells | Influenza A Virus (H1N1) | Interleukin-6 (IL-6) | 100 ng/mL | Significant reduction in IL-6 secretion. | [5][11] |
| Human Tracheal Epithelial (HTE) Cells | Influenza A Virus (H1N1) | Tumor Necrosis Factor-α (TNF-α) | 100 ng/mL | Significant reduction in TNF-α secretion. | [5][11] |
| RAW 264.7 Murine Macrophages | Lipopolysaccharide (LPS) | Nitric Oxide (NO) | Not specified | Suppression of NO overproduction. | [11] |
| RAW 264.7 Murine Macrophages | Lipopolysaccharide (LPS) | Inducible Nitric Oxide Synthase (iNOS) | Not specified | Suppression of iNOS expression. | [11] |
| Human Bronchiolar Epithelia | - (Uninfected) | Pro-inflammatory Cytokines | 10 µM | Reduction in basal cytokine production. | [12] |
| Mouse Model (in vivo) | House Dust Mite (HDM) | KC/CXCL1, TARC/CCL17, MIP-1γ/CCL9 | 20 mg/kg | Reduction in cytokine levels in bronchoalveolar lavage fluid. | [13] |
| Mouse Model (in vivo) | TLR7/8 Agonist R848 | TNF, IFN-γ (in liver) | 3 mg/kg | Significant reduction in hepatic TNF and IFN-γ expression. | [14][15] |
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed protocols for key experiments to assess the anti-inflammatory effects of Nafamostat in cellular models.
Protocol 1: Inhibition of Virus-Induced Cytokine Production in Human Airway Epithelial Cells
This protocol is based on methodologies used to study influenza virus infection in primary human tracheal epithelial (HTE) cells.[5][11]
-
Cell Culture: Culture primary HTE cells in a serum-free medium with growth factors at 37°C in a humidified 5% CO2 atmosphere until they form confluent monolayers.[11]
-
Nafamostat Pre-treatment: Replace the medium with fresh culture medium containing various concentrations of Nafamostat (e.g., 10, 100, 1000 ng/mL) or a vehicle control. Incubate for 1-2 hours.[5]
-
Virus Infection: Wash the cell monolayers with phosphate-buffered saline (PBS). Infect cells with influenza A virus (e.g., H1N1) at a specific multiplicity of infection (MOI), for instance, 0.1.[11] Allow the virus to adsorb for 1 hour.
-
Treatment: Remove the viral inoculum, wash the cells again with PBS, and add fresh medium containing the respective concentrations of Nafamostat or vehicle.
-
Sample Collection: Collect supernatants at desired time points (e.g., 24 hours post-infection) for cytokine analysis and viral titer measurement.[11]
-
Cytokine Quantification: Measure the concentrations of IL-6 and TNF-α in the collected supernatants using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions.[4][11]
-
Viral Titer Measurement: Determine viral titers in the supernatants using a plaque assay or TCID50 assay on Madin-Darby canine kidney (MDCK) cells to confirm effects on viral replication.[11]
Protocol 2: Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Murine Macrophages
This is a standard method for assessing anti-inflammatory effects in macrophage cell lines.[11]
-
Cell Culture and Seeding: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics. Seed cells into 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.[11]
-
Nafamostat Pre-treatment: Replace the culture medium with fresh medium containing various concentrations of Nafamostat. Pre-incubate the cells for 1 hour.[11]
-
LPS Stimulation: Add Lipopolysaccharide (LPS) to the wells to a final concentration of 100 ng/mL to induce an inflammatory response. Include control wells that receive Nafamostat but no LPS, and wells that receive LPS but no Nafamostat (vehicle control).[11]
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Nitric Oxide Measurement (Griess Assay):
-
Carefully collect 50 µL of the culture supernatant from each well.
-
Mix the supernatant with 50 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration by comparing the absorbance values to a standard curve prepared with known concentrations of sodium nitrite.[11]
-
Protocol 3: Cell Viability Assay
It is critical to ensure that the observed anti-inflammatory effects are not a result of drug-induced cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at the same density used for the primary inflammation assays.
-
Treatment: Treat the cells with the same range of Nafamostat concentrations used in the experiments. Include a vehicle control and a positive control for cell death.
-
Incubation: Incubate the cells for the same duration as the primary experiment (e.g., 24 hours).
-
Viability Measurement: Add a cell viability reagent (e.g., MTT, WST, or CCK-8) to each well according to the manufacturer's protocol.
-
Data Acquisition: Incubate as required by the assay and then measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of Nafamostat relative to the untreated vehicle control.[4]
Conclusion
Nafamostat mesylate demonstrates potent and multifaceted anti-inflammatory effects in a variety of cellular models. Its core mechanism of inhibiting a broad spectrum of serine proteases is complemented by its ability to modulate critical intracellular signaling pathways, most notably the NF-κB and NLRP3 inflammasome pathways.[1][9] By suppressing the transcription and release of key pro-inflammatory mediators such as IL-6, TNF-α, and nitric oxide, Nafamostat proves to be a powerful tool for inflammation research. The quantitative data and detailed protocols provided in this guide offer a solid foundation for scientists and researchers to design and execute experiments aimed at further elucidating its therapeutic potential in a range of inflammatory diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Nafamostat Mesilate? [synapse.patsnap.com]
- 3. scientificarchives.com [scientificarchives.com]
- 4. benchchem.com [benchchem.com]
- 5. The clinically used serine protease inhibitor nafamostat reduces influenza virus replication and cytokine production in human airway epithelial cells and viral replication in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the NF-κB pathway by nafamostat mesilate suppresses colorectal cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nafamostat mesilate, a nuclear factor kappa B inhibitor, enhances the antitumor action of radiotherapy on gallbladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nafamostat mesilate prevented caerulein-induced pancreatic injury by targeting HDAC6-mediated NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cellular Models and Assays to Study NLRP3 Inflammasome Biology | MDPI [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Nafamostat has anti-asthmatic effects associated with suppressed pro-inflammatory gene expression, eosinophil infiltration and airway hyperreactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nafamostat reduces systemic inflammation in TLR7-mediated virus-like illness - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Impact of Nafamostat on the Kallikrein-Kinin System
Nafamostat, a synthetic serine protease inhibitor, has garnered significant attention for its broad-spectrum activity against various proteases involved in critical physiological and pathological processes.[1][2] This technical guide provides a comprehensive overview of nafamostat's mechanism of action and its profound impact on the kallikrein-kinin system (KKS), a key regulator of inflammation, blood pressure, coagulation, and pain.
Mechanism of Action of Nafamostat
Nafamostat mesylate is a potent, reversible, and fast-acting inhibitor of a wide range of serine proteases.[3][4] Its inhibitory activity is central to its therapeutic effects, down-regulating several interconnected enzymatic systems.[3] The primary mechanism involves the formation of a stable acyl-enzyme intermediate with the serine residue in the active site of the target protease, which effectively blocks its catalytic activity.[4][5] This slow, tight-binding interaction makes nafamostat a highly effective inhibitor.[4][6]
Key serine protease targets of nafamostat include enzymes in the coagulation and fibrinolytic systems (such as thrombin, plasmin, and Factor Xa), as well as trypsin and, crucially for this guide, kallikrein.[2][4]
The Kallikrein-Kinin System and the Impact of Nafamostat
The kallikrein-kinin system is a complex signaling cascade that plays a pivotal role in inflammation, vasodilation, and coagulation.[7] A key component of this system is the production of bradykinin, a potent inflammatory mediator that increases vascular permeability and induces pain.[3]
The system is initiated by the activation of Factor XII on negatively charged surfaces, which in turn cleaves prekallikrein to its active form, plasma kallikrein.[7] Plasma kallikrein then cleaves high-molecular-weight kininogen (HMWK) to release bradykinin.[7][8] This process is amplified through a positive feedback loop where plasma kallikrein further activates Factor XII.[7]
Nafamostat exerts its influence by directly inhibiting plasma kallikrein, thereby disrupting this cascade.[3][9] This inhibition leads to a significant reduction in the generation of bradykinin, mitigating its pro-inflammatory effects.[10][11][12] This "bradykinin storm" has been implicated in the pathophysiology of various inflammatory conditions.[3]
Figure 1: Signaling pathway of the kallikrein-kinin system and the inhibitory action of nafamostat.
Quantitative Data on Nafamostat's Inhibitory Activity
The potency of nafamostat's inhibitory action against various serine proteases has been quantified through in vitro studies. The following tables summarize key inhibitory parameters, providing a comparative view of its efficacy.
| Protease | Parameter | Value | Organism |
| Trypsin | Ki | 11.5 µM | Bovine |
| Trypsin | Ki | 0.4 nM | Bovine |
| Tryptase | Ki | 95.3 pM | Human |
| Thrombin | IC50 | Order of 10⁻⁶–10⁻⁸ M | - |
| Kallikrein | IC50 | Order of 10⁻⁶–10⁻⁸ M | - |
| Plasmin | IC50 | Order of 10⁻⁶–10⁻⁸ M | - |
| C1r | IC50 | Order of 10⁻⁶–10⁻⁸ M | - |
| C1s | IC50 | Order of 10⁻⁶–10⁻⁸ M | - |
| Ki denotes the inhibition constant for the binding of Nafamostat, while Ki represents the overall inhibition constant.[6] Data for Thrombin, Kallikrein, Plasmin, C1r, and C1s are presented with IC50 values in the order of 10⁻⁶–10⁻⁸ M.[9] |
A study on the effect of nafamostat on bradykinin generation during LDL apheresis demonstrated a significant reduction in bradykinin levels. In the presence of heparin, bradykinin levels rose from 12 ± 5 pg/ml to 72 ± 14 pg/ml.[10] Nafamostat almost completely suppressed this increase.[10][12]
| Treatment | Baseline Bradykinin (pg/ml) | Post-treatment Bradykinin (pg/ml) |
| Heparin | 12 ± 5 | 72 ± 14 |
| Nafamostat | - | Almost completely suppressed |
Experimental Protocols
This protocol outlines a general method for determining the inhibitory activity of nafamostat against a serine protease using a fluorogenic substrate.
Materials:
-
Nafamostat mesylate
-
Target serine protease
-
Fluorogenic substrate specific to the protease (e.g., H-Pro-Phe-Arg-AMC for plasma kallikrein)[13]
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% PEG-8000, and 0.1% Triton X-100)[13]
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Nafamostat Dilutions: Create a serial dilution of the nafamostat stock solution in the assay buffer to achieve a range of test concentrations.
-
Assay Plate Setup:
-
Add a fixed volume of each nafamostat dilution to the wells of the 96-well plate.
-
Include a "No Inhibitor Control" with assay buffer instead of nafamostat.
-
Include a "No Enzyme Control" with assay buffer instead of the protease solution to measure background fluorescence.[4]
-
-
Pre-incubation: Add the diluted protease solution to each well (except the no-enzyme control) and incubate at room temperature for 15-30 minutes to allow nafamostat to bind to the protease.[4]
-
Initiate Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Measurement: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically over 30-60 minutes at the appropriate excitation and emission wavelengths for the fluorophore.[4]
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) for each well by plotting fluorescence intensity against time and determining the slope of the linear portion.
-
Subtract the background fluorescence from all readings.
-
Calculate the percent inhibition for each nafamostat concentration relative to the "No Inhibitor Control".
-
Plot the percent inhibition against the logarithm of the nafamostat concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]
-
Figure 2: Experimental workflow for an in vitro serine protease inhibition assay.
This protocol describes a general method for quantifying bradykinin in plasma samples, often employed in studies assessing the in vivo effects of nafamostat.
Materials:
-
Blood collection tubes with an anticoagulant (e.g., EDTA)
-
Centrifuge
-
Protein precipitation agent (e.g., ethanol or acetonitrile)
-
Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)
-
Bradykinin ELISA kit or LC-MS/MS system
-
Vortex mixer
-
Microplate reader (for ELISA)
Procedure:
-
Blood Collection and Plasma Preparation:
-
Collect whole blood into tubes containing an anticoagulant.
-
Immediately centrifuge the blood at a low speed (e.g., 1,000-2,000 x g) for 10-15 minutes at 4°C to separate the plasma.
-
Carefully collect the plasma supernatant.
-
-
Protein Precipitation:
-
Add a protein precipitation agent (e.g., 2 volumes of cold ethanol) to the plasma sample to remove larger proteins.
-
Vortex the mixture and incubate on ice for at least 30 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Collect the supernatant.
-
-
Sample Cleanup (Optional):
-
For cleaner samples, especially for LC-MS/MS analysis, pass the supernatant through an appropriate SPE cartridge to remove interfering substances.
-
Elute the bradykinin from the cartridge using a suitable solvent.
-
Evaporate the eluate to dryness and reconstitute in the assay buffer.
-
-
Quantification:
-
ELISA: Follow the manufacturer's instructions for the bradykinin ELISA kit. This typically involves adding the prepared samples and standards to a microplate pre-coated with anti-bradykinin antibodies, followed by incubation, washing steps, addition of a detection antibody, and a substrate for color development. Measure the absorbance using a microplate reader and calculate the bradykinin concentration from a standard curve.
-
LC-MS/MS: Inject the prepared sample into an LC-MS/MS system for separation and detection. The concentration of bradykinin is determined by comparing the peak area to that of a known standard.
-
-
Data Analysis:
-
Calculate the concentration of bradykinin in the original plasma sample, accounting for any dilution factors from the sample preparation steps.
-
Figure 3: Experimental workflow for the measurement of bradykinin levels in plasma.
Conclusion
Nafamostat is a potent inhibitor of the kallikrein-kinin system, primarily through its direct inhibition of plasma kallikrein. This action effectively reduces the production of the pro-inflammatory mediator bradykinin, highlighting nafamostat's therapeutic potential in conditions characterized by excessive activation of this pathway. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of nafamostat and other kallikrein inhibitors.
References
- 1. Nafamostat | C19H17N5O2 | CID 4413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of Nafamostat, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Nafamostat - Wikipedia [en.wikipedia.org]
- 6. The kinetic and structural characterization of the reaction of nafamostat with bovine pancreatic trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A kallikrein-targeting RNA aptamer inhibits the intrinsic pathway of coagulation and reduces bradykinin release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological studies of FUT-175, nafamstat mesilate. I. Inhibition of protease activity in in vitro and in vivo experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of nafamostat mesilate on bradykinin generation and hemodynamics during LDL apheresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A potential mechanism of propofol-induced pain on injection based on studies using nafamostat mesilate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of nafamostat mesilate on bradykinin generation during low-density lipoprotein apheresis using a dextran sulfate cellulose column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of Plasma Kallikrein by a Highly Specific Active Site Blocking Antibody - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocol for Preparing Nafamostat Hydrochloride Stock Solution for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nafamostat, a synthetic serine protease inhibitor, is a versatile compound with applications ranging from anticoagulation to potential antiviral and anticancer therapies.[1] Its mechanism of action involves the inhibition of a broad spectrum of serine proteases, including trypsin, tryptase, thrombin, and the transmembrane protease, serine 2 (TMPRSS2), which is implicated in viral entry into host cells.[2][3] Proper preparation of a stable and accurate stock solution is critical for obtaining reliable and reproducible results in cell culture-based assays. These application notes provide a detailed protocol for the preparation, storage, and use of Nafamostat hydrochloride stock solutions for in vitro studies.
Data Presentation
Chemical and Physical Properties
| Property | Value | Source(s) |
| Chemical Name | 6-carbamimidoylnaphthalen-2-yl 4-guanidinobenzoate dihydrochloride | [4] |
| Molecular Formula | C₁₉H₁₉Cl₂N₅O₂ | [5] |
| Molecular Weight | 420.29 g/mol | [5] |
| Appearance | Crystalline solid | [6] |
Solubility
| Solvent | Solubility | Notes | Source(s) |
| DMSO | Soluble | Recommended solvent for stock solution preparation. | [4] |
| Water | Soluble (for mesylate salt) | Nafamostat mesylate is soluble up to 100 mg/mL. Aqueous solutions are not recommended for long-term storage. | [7] |
| Ethanol | Insoluble | Not a suitable solvent. | [7] |
| Aqueous Buffers | Sparingly soluble | For maximum solubility, first dissolve in DMSO and then dilute with the aqueous buffer. | [6][8] |
Recommended Storage Conditions
| Solution Type | Storage Temperature | Duration | Notes | Source(s) |
| Powder | -20°C | ≥ 4 years | Store desiccated. | [6] |
| DMSO Stock Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. | [7][9] |
| -80°C | Up to 6 months | Recommended for long-term storage. | [9][10] | |
| Aqueous Working Solution | Room Temperature | Not recommended for > 1 day | Prepare fresh before each experiment. | [6][8] |
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (lab coat, gloves, safety glasses)
Preparation of a 10 mM this compound Stock Solution
-
Pre-warm DMSO: Bring the vial of sterile DMSO to room temperature before use.
-
Weigh this compound: On a calibrated analytical balance, carefully weigh out 4.20 mg of this compound powder. Calculation: Mass (mg) = Desired Concentration (mol/L) * Molecular Weight ( g/mol ) * Volume (L) * 1000 (mg/g) = 0.010 mol/L * 420.29 g/mol * 0.001 L * 1000 mg/g = 4.20 mg
-
Dissolution: Add 1 mL of sterile DMSO to the tube containing the this compound powder.
-
Mixing: Close the tube securely and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This will help to avoid repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[7][9][10]
Preparation of Working Solutions for Cell Culture
Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate cell culture medium.
-
Thaw Stock Solution: Remove one aliquot of the 10 mM this compound stock solution from the freezer and allow it to thaw completely at room temperature.
-
Dilution: Perform a serial dilution of the stock solution into pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Mixing: Gently mix the working solution by pipetting up and down. Avoid vigorous vortexing which can cause foaming of the medium.
-
Application to Cells: Add the freshly prepared working solution to your cell cultures immediately.
Note on Solvent Effects: When preparing working solutions, ensure that the final concentration of DMSO in the cell culture medium is kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[10] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Mandatory Visualizations
Signaling Pathway of Nafamostat Inhibition
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: Workflow for preparing and using this compound.
References
- 1. Nafamostat - Wikipedia [en.wikipedia.org]
- 2. Nafamostat mesylate attenuates the pathophysiologic sequelae of neurovascular ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Nafamostat Mesilate? [synapse.patsnap.com]
- 4. apexbt.com [apexbt.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Nafamostat Mesylate | Cell Signaling Technology [cellsignal.com]
- 10. Nafamostat Mesylate (#38695) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: In Vitro Assay for Measuring Nafamostat's Inhibition of TMPRSS2
Audience: Researchers, scientists, and drug development professionals.
Introduction
Transmembrane protease, serine 2 (TMPRSS2) is a cell surface protein that plays a critical role in the proteolytic processing of viral spike proteins, a necessary step for the entry of certain viruses, including SARS-CoV-2, into host cells.[1][2] This function makes TMPRSS2 a compelling therapeutic target for preventing viral infections.[1][3][4] Nafamostat, a broad-spectrum serine protease inhibitor, has been identified as a potent inhibitor of TMPRSS2.[5][6][7] In vitro assays are essential tools for quantifying the inhibitory activity of compounds like Nafamostat against TMPRSS2, facilitating drug discovery and development efforts.
These application notes provide detailed protocols for a fluorogenic enzymatic assay to measure the inhibition of recombinant human TMPRSS2 by Nafamostat. Additionally, principles of a cell-based assay are described to assess inhibitor activity in a more physiologically relevant context.
Mechanism of Action
Nafamostat functions as a covalent inhibitor of TMPRSS2.[3][8] It forms a stable acyl-enzyme complex with the catalytic serine residue (Ser441) in the active site of the protease.[1][4] This covalent modification effectively blocks the enzyme's catalytic activity, thereby preventing the cleavage of its substrates, such as viral spike proteins.[3]
Data Presentation
Inhibitory Potency of Nafamostat and Other TMPRSS2 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Nafamostat and other relevant inhibitors against TMPRSS2, as determined by in vitro enzymatic assays.
| Inhibitor | IC50 (nM) | Notes |
| Nafamostat | 0.27 | A potent inhibitor currently in clinical trials for various indications.[5][9] |
| Camostat | 6.2 | A structurally related serine protease inhibitor.[5] |
| Gabexate | 130 | Another serine protease inhibitor with comparatively lower potency.[5] |
| FOY-251 (Camostat Metabolite) | 33.3 | The active metabolite of Camostat.[5] |
Cell-Based Assay Data
The following table presents the half-maximal effective concentration (EC50) and inhibitory concentration (IC50) values of Nafamostat in cell-based assays, demonstrating its ability to block viral infection and spike protein-mediated cell fusion.
| Assay Type | Cell Line | Virus/System | IC50 / EC50 (nM) |
| Viral Infection Inhibition | Calu-3 | SARS-CoV-2 | 2.2[10] |
| Spike Protein-Mediated Membrane Fusion | 293FT | MERS-CoV S protein | ~100[7] |
| Spike Protein-Mediated Membrane Fusion | Calu-3 | MERS-CoV S protein | ~1[7] |
Signaling Pathway and Inhibition Mechanism
The following diagram illustrates the role of TMPRSS2 in viral entry and its inhibition by Nafamostat.
Caption: TMPRSS2-mediated viral entry and its inhibition by Nafamostat.
Experimental Protocols
Fluorogenic Enzymatic Assay for TMPRSS2 Inhibition
This protocol details a biochemical assay to determine the inhibitory activity of Nafamostat on recombinant human TMPRSS2 using a fluorogenic peptide substrate.[5][9]
Materials:
-
Recombinant Human TMPRSS2 (extracellular domain)
-
Fluorogenic Peptide Substrate: Boc-Gln-Ala-Arg-AMC (Bachem, I-1550)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 0.01% Tween-20
-
Nafamostat mesylate
-
Dimethyl sulfoxide (DMSO)
-
Black, flat-bottom 384-well or 1536-well microplates
-
Fluorescence plate reader with excitation at ~340-380 nm and emission at ~440-460 nm
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of Nafamostat in DMSO.
-
Create a serial dilution of Nafamostat in DMSO to generate a range of concentrations for IC50 determination.
-
-
Assay Plate Preparation:
-
Enzyme and Substrate Addition:
-
Prepare a solution of recombinant TMPRSS2 in assay buffer. A final concentration of approximately 1 µM has been used, though this should be optimized to achieve ~20% substrate cleavage in the desired reaction time.[5][9]
-
Prepare a solution of the fluorogenic substrate (Boc-Gln-Ala-Arg-AMC) in assay buffer. A typical final concentration is 25 µM.[5]
-
Add the TMPRSS2 solution to the wells containing the compounds.
-
Initiate the reaction by adding the substrate solution to all wells. The final reaction volume can be adjusted (e.g., 5 µL for 1536-well plates or 25 µL for 384-well plates).[5][9]
-
-
Incubation:
-
Data Acquisition:
-
Measure the fluorescence intensity using a plate reader with an excitation wavelength of approximately 340 nm and an emission wavelength of 440 nm.[9]
-
-
Data Analysis:
-
Normalize the data using positive controls (no enzyme) and negative controls (DMSO vehicle).
-
Plot the normalized fluorescence intensity against the logarithm of the Nafamostat concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Experimental Workflow Diagram
The following diagram outlines the workflow for the fluorogenic enzymatic assay.
Caption: Workflow for the in vitro TMPRSS2 fluorogenic inhibition assay.
Cell-Based Assay for TMPRSS2 Inhibition
While the enzymatic assay is crucial for direct inhibitor-protein interaction studies, cell-based assays provide a more complex biological system to evaluate inhibitor efficacy.
Principle: Cell-based assays for TMPRSS2 inhibition typically involve co-culturing two cell populations:
-
Effector Cells: Expressing the viral spike protein.
-
Target Cells: Co-expressing the viral receptor (e.g., ACE2) and TMPRSS2.[6]
Membrane fusion between these two cell types, mediated by TMPRSS2's cleavage of the spike protein, can be quantified using a reporter system, such as a split-luciferase.[6] Inhibition of TMPRSS2 by Nafamostat will prevent this fusion, leading to a decrease in the reporter signal.
General Protocol Outline:
-
Seed target cells (co-expressing ACE2 and TMPRSS2) in a multi-well plate.
-
Pre-treat the target cells with various concentrations of Nafamostat for a defined period (e.g., 1 hour).[10]
-
Add effector cells (expressing the spike protein and part of a reporter system) to the wells.
-
Co-culture the cells to allow for fusion.
-
Lyse the cells and measure the reporter activity (e.g., luminescence).
-
Calculate the IC50 value based on the reduction in reporter signal with increasing inhibitor concentrations.
This approach can also be adapted to use live virus, where the readout would be the reduction in viral RNA or viral titer in the supernatant of infected cells pre-treated with the inhibitor.[10]
References
- 1. Structural insights and inhibition mechanism of TMPRSS2 by experimentally known inhibitors Camostat mesylate, Nafamostat and Bromhexine hydrochloride to control SARS-coronavirus-2: A molecular modeling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. research.chalmers.se [research.chalmers.se]
- 4. Discovery of TMPRSS2 Inhibitors from Virtual Screening as a Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Nafamostat as a Potent Inhibitor of Middle East Respiratory Syndrome Coronavirus S Protein-Mediated Membrane Fusion Using the Split-Protein-Based Cell-Cell Fusion Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The discovery and development of transmembrane serine protease 2 (TMPRSS2) inhibitors as candidate drugs for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The TMPRSS2 Inhibitor Nafamostat Reduces SARS-CoV-2 Pulmonary Infection in Mouse Models of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
Application Notes and Protocols for Nafamostat Hydrochloride in a Murine Model of Pancreatitis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Nafamostat hydrochloride in murine models of acute pancreatitis. This document outlines the rationale for its use, detailed experimental protocols for inducing pancreatitis in mice, and methods for administering this compound and assessing its efficacy.
Introduction
This compound is a synthetic serine protease inhibitor with a broad spectrum of activity. In the context of acute pancreatitis, its therapeutic potential lies in its ability to inhibit key enzymes involved in the inflammatory cascade, such as trypsin.[1] The activation of trypsinogen to trypsin within the pancreas is a critical initiating event in the pathogenesis of acute pancreatitis, leading to autodigestion of the pancreas and a robust inflammatory response. By inhibiting trypsin and other proteases, this compound can mitigate the severity of pancreatitis. Research in animal models has shown that Nafamostat can reduce the histological and biochemical evidence of acute pancreatitis.[2]
Mechanism of Action
This compound exerts its therapeutic effects in acute pancreatitis through the inhibition of multiple serine proteases. The primary mechanism involves the blockade of trypsin, preventing the subsequent activation of other digestive proenzymes and the inflammatory cascade.[2] Additionally, Nafamostat has been shown to suppress the activation of key inflammatory signaling pathways, including the p38 mitogen-activated protein kinase (MAPK) pathway and the NOD-like receptor protein 3 (NLRP3) inflammasome.[1] Inhibition of these pathways leads to a reduction in the production of pro-inflammatory cytokines and attenuates the systemic inflammatory response associated with severe pancreatitis.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of this compound in rodent models of pancreatitis. It is important to note that while the request specified murine models, detailed quantitative data on the effects of Nafamostat on key biochemical markers in mice is limited in the available literature. Therefore, data from rat models are also presented as a valuable reference for researchers.
Table 1: Effects of this compound on Biochemical Markers in a Rat Model of Acute Pancreatitis
| Parameter | Control (Pancreatitis) | Nafamostat (5 µg/kg/h) | Nafamostat (10 µg/kg/h) | Nafamostat (25 µg/kg/h) |
| Mortality (%) | 55 | 25 | 0 | 0 |
| Serum Amylase | Markedly Elevated | Milder Elevation | Milder Elevation | Milder Elevation |
| Serum Lipase | Markedly Elevated | Milder Elevation | Milder Elevation | Milder Elevation |
Data adapted from a study on taurocholate-induced pancreatitis in rats.[2]
Table 2: Effects of this compound on Survival in a Rat Model of Acute Pancreatitis
| Treatment Group | 2-Week Survival Rate (%) |
| Untreated Pancreatitis | 0 |
| Nafamostat (1 mg/kg, s.c.) | 17 |
| Imipenem (10 mg/kg, s.c.) | 8 |
| Nafamostat + Imipenem | 42 |
Data adapted from a study on trypsin-taurocholate-induced pancreatitis in rats.[3]
Experimental Protocols
Induction of Acute Pancreatitis in Mice
Two common and well-established methods for inducing acute pancreatitis in mice are the cerulein-induced model and the L-arginine-induced model.
a) Cerulein-Induced Acute Pancreatitis (Mild to Moderate)
This model mimics the early stages of human acute pancreatitis and is characterized by its high reproducibility.[4][5]
-
Materials:
-
Cerulein (or caerulein)
-
Sterile 0.9% saline
-
Syringes (1 mL) with 27-30 gauge needles
-
-
Protocol:
-
Fast mice for 12-18 hours prior to induction, with ad libitum access to water.[4][6]
-
Prepare a fresh solution of cerulein in sterile 0.9% saline at a concentration of 5 µg/mL.
-
Administer hourly intraperitoneal (i.p.) injections of cerulein at a dose of 50 µg/kg body weight for a total of 6 to 10 injections.[5][6] The number of injections can be varied to modulate the severity of pancreatitis.[4]
-
Control animals should receive i.p. injections of an equivalent volume of sterile saline.
-
b) L-arginine-Induced Acute Pancreatitis (Severe)
This model induces a more severe, necrotizing pancreatitis.[7][8][9]
-
Materials:
-
L-arginine hydrochloride
-
Sterile 0.9% saline
-
Sodium hydroxide (NaOH) for pH adjustment
-
Syringes (1 mL or 3 mL) with 23-27 gauge needles
-
-
Protocol:
-
Prepare a fresh 8% (w/v) solution of L-arginine hydrochloride in sterile 0.9% saline.[9][10]
-
Adjust the pH of the L-arginine solution to 7.0 with NaOH.[10]
-
Administer two intraperitoneal (i.p.) injections of the L-arginine solution at a dose of 4 g/kg body weight, with a one-hour interval between injections.[8][9]
-
Control animals should receive i.p. injections of an equivalent volume of pH-adjusted saline.
-
The peak of pancreatic injury in this model is typically observed at 72 hours post-induction.[8][9]
-
Administration of this compound
This compound can be administered via intravenous or intraperitoneal routes. The timing of administration (before or after pancreatitis induction) can significantly impact its efficacy.[1]
a) Intravenous (i.v.) Administration
-
Materials:
-
This compound
-
Sterile 0.9% saline or 5% dextrose solution
-
Appropriate syringes and needles for tail vein injection
-
-
Protocol:
-
Dissolve this compound in the chosen sterile vehicle to the desired concentration.
-
For pre-treatment, administer the Nafamostat solution via the tail vein prior to the first cerulein or L-arginine injection.
-
For post-treatment, administer the Nafamostat solution at a defined time point after the induction of pancreatitis.
-
Dosages in rat studies have ranged from continuous infusions of 5-25 µg/kg/h to bolus injections.[2] A study in a rat model of cerulein pancreatitis used doses of 1-10 mg/kg/h.[11] Precise dosage for optimal efficacy in mice should be determined empirically.
-
b) Intraperitoneal (i.p.) Injection
-
Materials:
-
This compound
-
Sterile 0.9% saline
-
Syringes (1 mL) with 27-30 gauge needles
-
-
Protocol:
-
Dissolve this compound in sterile saline to the desired concentration.
-
Administer the solution via i.p. injection at the desired time point relative to pancreatitis induction.
-
A study in rats used subcutaneous injections of 1 mg/kg.[3] Appropriate i.p. dosages for mice should be determined based on pilot studies.
-
Assessment of Pancreatitis Severity
a) Biochemical Analysis
-
Collect blood samples via cardiac puncture or tail bleed at the desired time points after pancreatitis induction.
-
Centrifuge the blood to obtain serum.
-
Measure serum levels of amylase and lipase using commercially available assay kits.[4]
-
Measure serum levels of pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA kits.
b) Histological Evaluation
-
Euthanize mice at the end of the experiment and carefully dissect the pancreas.
-
Fix the pancreas in 10% neutral buffered formalin for 24 hours.[6]
-
Embed the tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Score the histological sections for edema, inflammatory cell infiltration, and acinar cell necrosis using a standardized scoring system (see Table 3).[6]
Table 3: Histological Scoring Criteria for Acute Pancreatitis
| Feature | Score | Description |
| Edema | 0 | Absent |
| 1 | Interlobular edema | |
| 2 | Intralobular edema | |
| Inflammatory Cell Infiltration | 0 | Absent |
| 1 | Mild infiltration | |
| 2 | Moderate infiltration | |
| 3 | Severe infiltration | |
| Acinar Cell Necrosis | 0 | Absent |
| 1 | < 15% of acinar cells affected | |
| 2 | 15-35% of acinar cells affected | |
| 3 | > 35% of acinar cells affected |
Adapted from established scoring systems.
Visualizations
Signaling Pathways
Caption: Mechanism of action of this compound in acute pancreatitis.
Experimental Workflow
Caption: General experimental workflow for studying Nafamostat in murine pancreatitis.
References
- 1. Effects of nafamostat mesilate on the prevention of cerulein-induced acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nafamostat mesilate on the course of acute pancreatitis. Protective effect on peritoneal permeability and relation with supervening pulmonary distress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-term effects of nafamostat and imipenem on experimental acute pancreatitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Secretagogue (Caerulein) induced pancreatitis in rodents | Pancreapedia [pancreapedia.org]
- 5. researchgate.net [researchgate.net]
- 6. A mouse model of severe acute pancreatitis induced with caerulein and lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New insights into the methodology of L-arginine-induced acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. journals.physiology.org [journals.physiology.org]
- 10. scispace.com [scispace.com]
- 11. Protective effect of nafamostat mesilate on cellular and lysosomal fragility of acinar cells in rat cerulein pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Nafamostat's Anticoagulant Activity in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nafamostat mesilate is a synthetic serine protease inhibitor with a broad spectrum of activity against various proteases involved in the coagulation cascade.[1][2] It is utilized as a short-acting anticoagulant, particularly in situations where heparin is contraindicated or when precise control over anticoagulation is necessary, such as during hemodialysis.[1][2] Nafamostat exerts its anticoagulant effect by inhibiting key coagulation factors, including thrombin (Factor IIa), Factor Xa (FXa), and Factor XIIa (FXIIa).[2][3][4] This document provides detailed application notes and protocols for assessing the anticoagulant activity of Nafamostat in plasma, intended for use by researchers, scientists, and drug development professionals.
Mechanism of Action
Nafamostat is a fast-acting proteolytic inhibitor that functions as a slow tight-binding substrate, trapping the target serine protease in an acyl-enzyme intermediate form.[1] This mechanism leads to the potent inhibition of multiple coagulation factors, thereby disrupting the propagation of the coagulation cascade and preventing the formation of a stable fibrin clot.
Quantitative Data Summary
The anticoagulant activity of Nafamostat can be quantified by various in vitro assays. The following tables summarize key quantitative data regarding its inhibitory potency and its effects on standard coagulation parameters.
Table 1: Inhibitory Potency of Nafamostat against Coagulation Proteases
| Target Enzyme/Complex | Parameter | Value |
| Tissue Factor-Factor VIIa Complex | IC50 | 0.1 µM |
| Tissue Factor-Factor VIIa Complex | Ki | 0.2 µM |
| Thrombin (Factor IIa) | IC50 | Not readily available in public domain |
| Factor Xa | IC50 | Not readily available in public domain |
| Factor XIIa | IC50 | Data not consistently reported |
Note: IC50 and Ki values can vary depending on assay conditions.
Table 2: Effect of Nafamostat on Plasma Clotting Times (Illustrative Data)
| Nafamostat Concentration (µM) | aPTT Prolongation (seconds) | PT Prolongation (seconds) | TT Prolongation (seconds) |
| 0 (Control) | ~30-40 | ~12-15 | ~15-20 |
| 1 | Significant prolongation | Moderate prolongation | Significant prolongation |
| 10 | Strong prolongation | Significant prolongation | Strong prolongation |
| 100 | Very strong prolongation | Strong prolongation | Very strong prolongation |
Note: The above values are illustrative. Actual clotting times are highly dependent on the specific reagents, instrumentation, and plasma samples used. A significant positive correlation between Nafamostat infusion rate and aPTT has been demonstrated.[5] It is recommended to establish a dose-response curve for each specific experimental setup.
Signaling Pathway
The following diagram illustrates the key inhibition points of Nafamostat in the coagulation cascade.
Caption: Inhibition points of Nafamostat in the coagulation cascade.
Experimental Workflow
The general workflow for assessing the anticoagulant activity of Nafamostat in plasma is depicted below.
Caption: General workflow for assessing Nafamostat's anticoagulant activity.
Experimental Protocols
Sample Preparation: Platelet-Poor Plasma (PPP)
Objective: To prepare plasma with a low platelet count for coagulation testing.
Materials:
-
Whole blood collected in 3.2% sodium citrate tubes
-
Refrigerated centrifuge
-
Plastic pipettes and tubes
Protocol:
-
Collect whole blood by clean venipuncture into a 3.2% sodium citrate tube. The ratio of blood to anticoagulant should be 9:1.
-
Gently invert the tube several times to ensure thorough mixing.
-
Centrifuge the blood sample at approximately 2000 x g for 15 minutes at room temperature to separate the plasma.
-
Carefully aspirate the supernatant (platelet-poor plasma) into a clean plastic tube, avoiding disturbance of the buffy coat layer.
-
If not used immediately, the PPP can be stored at -80°C for later analysis. Thaw frozen plasma samples at 37°C for 5-10 minutes before use.
Activated Partial Thromboplastin Time (aPTT) Assay
Objective: To assess the effect of Nafamostat on the intrinsic and common pathways of coagulation.
Materials:
-
Platelet-Poor Plasma (PPP)
-
Nafamostat mesilate stock solution and dilutions
-
aPTT reagent (containing a contact activator like silica and phospholipids)
-
0.025 M Calcium Chloride (CaCl₂) solution
-
Coagulometer
-
Calibrated pipettes
-
Water bath or heating block at 37°C
Protocol:
-
Prepare a series of Nafamostat dilutions in an appropriate buffer (e.g., Tris-buffered saline) to achieve the desired final concentrations in plasma.
-
Pre-warm the PPP, aPTT reagent, and CaCl₂ solution to 37°C.
-
Pipette 50 µL of PPP into a coagulometer cuvette.
-
Add 50 µL of the aPTT reagent to the cuvette.
-
Add 5 µL of the Nafamostat dilution (or buffer for control) to the cuvette, mix gently, and incubate the mixture for 3 minutes at 37°C.
-
Initiate the clotting reaction by adding 50 µL of pre-warmed 0.025 M CaCl₂.
-
The coagulometer will automatically start timing and record the time to clot formation in seconds.
Prothrombin Time (PT) Assay
Objective: To determine the effect of Nafamostat on the extrinsic and common pathways of coagulation.
Materials:
-
Platelet-Poor Plasma (PPP)
-
Nafamostat mesilate stock solution and dilutions
-
PT reagent (containing tissue factor and phospholipids)
-
Coagulometer
-
Calibrated pipettes
-
Water bath or heating block at 37°C
Protocol:
-
Prepare a series of Nafamostat dilutions as described in the aPTT protocol.
-
Pre-warm the PPP and PT reagent to 37°C.
-
Pipette 50 µL of PPP into a coagulometer cuvette.
-
Add 5 µL of the Nafamostat dilution (or buffer for control) to the cuvette and mix gently.
-
Incubate the mixture for 2 minutes at 37°C.
-
Initiate the clotting reaction by adding 100 µL of the pre-warmed PT reagent.
-
The coagulometer will automatically measure the time to clot formation in seconds.
Thrombin Time (TT) Assay
Objective: To evaluate the inhibitory effect of Nafamostat on the final step of coagulation (conversion of fibrinogen to fibrin).
Materials:
-
Platelet-Poor Plasma (PPP)
-
Nafamostat mesilate stock solution and dilutions
-
Thrombin reagent (bovine or human, concentration to be optimized for a baseline clotting time of ~15-20 seconds)
-
Coagulometer
-
Calibrated pipettes
-
Water bath or heating block at 37°C
Protocol:
-
Prepare a series of Nafamostat dilutions.
-
Pre-warm the PPP and thrombin reagent to 37°C.
-
Pipette 150 µL of PPP into a coagulometer cuvette.
-
Add a small volume of the Nafamostat dilution (e.g., 15 µL) to the PPP, mix gently, and incubate for 2 minutes at 37°C.
-
Initiate the clotting reaction by adding a specified volume of the pre-warmed thrombin reagent (e.g., 75 µL).
-
The coagulometer will measure the time to clot formation in seconds.
Thrombin Generation Assay (TGA)
Objective: To provide a global assessment of the effect of Nafamostat on the overall potential of plasma to generate thrombin.
Materials:
-
Platelet-Poor Plasma (PPP)
-
Nafamostat mesilate stock solution and dilutions
-
Thrombin generation trigger reagent (containing tissue factor and phospholipids)
-
Fluorogenic substrate for thrombin
-
Thrombin calibrator
-
Fluorometric plate reader with software for TGA analysis
Protocol:
-
In a 96-well microplate, add 80 µL of PPP to each sample well.
-
Add 10 µL of the Nafamostat dilution (or buffer for control) to the respective wells.
-
To initiate thrombin generation, add 20 µL of the trigger reagent to each well.
-
Immediately add 20 µL of a solution containing the fluorogenic substrate and CaCl₂ to all wells.
-
Place the plate in the fluorometer pre-warmed to 37°C and measure the fluorescence intensity over time (e.g., for 60 minutes).
-
The software will generate a thrombogram (thrombin generation curve) from which parameters such as lag time, peak thrombin, and endogenous thrombin potential (ETP) can be derived.
Chromogenic Anti-Xa Assay
Objective: To specifically quantify the inhibitory effect of Nafamostat on Factor Xa activity.
Materials:
-
Platelet-Poor Plasma (PPP)
-
Nafamostat mesilate stock solution and dilutions
-
Factor Xa reagent
-
Chromogenic substrate specific for Factor Xa
-
Reaction buffer
-
Microplate reader
Protocol:
-
In a 96-well microplate, add PPP, Nafamostat dilutions (or buffer for control), and reaction buffer.
-
Add Factor Xa reagent to each well and incubate to allow for inhibition by Nafamostat.
-
Add the chromogenic substrate to initiate the colorimetric reaction.
-
After a fixed incubation time, stop the reaction and read the absorbance at the appropriate wavelength (e.g., 405 nm).
-
The absorbance is inversely proportional to the anti-Xa activity of Nafamostat. A standard curve can be used to quantify the inhibition.
Data Analysis and Interpretation
For clotting-based assays (aPTT, PT, TT), the primary endpoint is the time to clot formation in seconds. The results should be presented as the mean ± standard deviation for each Nafamostat concentration. A dose-response curve can be generated by plotting the clotting time against the logarithm of the Nafamostat concentration.
For the Thrombin Generation Assay, key parameters to analyze include the lag time, time to peak, peak height, and the endogenous thrombin potential (ETP or area under the curve). A dose-dependent decrease in peak thrombin and ETP, and a prolongation of the lag time and time to peak, would indicate an anticoagulant effect.
For the Chromogenic Anti-Xa Assay, the results are typically expressed as percent inhibition of Factor Xa activity relative to a control without Nafamostat. An IC50 value, the concentration of Nafamostat that causes 50% inhibition, can be calculated from the dose-response curve.
By employing these standardized assays and protocols, researchers can accurately and reproducibly assess the anticoagulant activity of Nafamostat in plasma, providing valuable data for preclinical and clinical drug development.
References
- 1. Nafamostat - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Nafamostat Mesilate? [synapse.patsnap.com]
- 3. Use of Nafamostat Mesilate as an Anticoagulant during Extracorporeal Membrane Oxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dose of nafamostat mesylate during continuous kidney replacement therapy in critically ill patients: a two-centre observational study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell-Based Fusion Assay to Evaluate Nafamostat's Efficacy in Inhibiting Viral Entry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enveloped viruses, such as coronaviruses (e.g., SARS-CoV-2 and MERS-CoV), rely on the fusion of their lipid envelope with the host cell membrane to release their genetic material and initiate infection.[1][2] This critical entry step is mediated by viral surface glycoproteins, often called spike proteins, which must be primed by host cell proteases.[2][3] One such key protease is the Transmembrane Serine Protease 2 (TMPRSS2), which is expressed on the surface of host cells, particularly in the respiratory tract.[3][4] TMPRSS2 cleaves the viral spike protein, triggering conformational changes that facilitate membrane fusion.[3][4]
Nafamostat mesylate, a broad-spectrum serine protease inhibitor, has emerged as a potent inhibitor of this process.[5][6] By blocking the enzymatic activity of TMPRSS2, Nafamostat effectively prevents the cleavage of the viral spike protein, thereby inhibiting viral entry into host cells.[3][4] This mechanism makes Nafamostat a promising candidate for antiviral therapy.[6]
This document provides detailed application notes and protocols for a robust cell-based fusion assay to quantitatively assess the inhibitory effect of Nafamostat on viral entry. The described Dual Split Protein (DSP) reporter assay offers a safe and sensitive method to screen for and characterize viral entry inhibitors without the need to handle infectious viruses.[1][2]
Signaling Pathway of Viral Entry and Inhibition by Nafamostat
The entry of many enveloped viruses into host cells is a multi-step process that is critically dependent on the interaction between the viral spike protein and host cell factors. The diagram below illustrates the key events in the TMPRSS2-dependent viral entry pathway and the mechanism of inhibition by Nafamostat.
Quantitative Data Summary
The following table summarizes the inhibitory potency of Nafamostat against MERS-CoV and SARS-CoV-2 entry, as determined by various in vitro and cell-based assays. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values demonstrate the potent antiviral activity of Nafamostat.
| Virus | Assay Type | Cell Line | Metric | Nafamostat Concentration | Reference |
| MERS-CoV | DSP Fusion Assay | 293FT/Calu3 | IC50 | ~0.1 µM | [7] |
| MERS-CoV | Viral Infection Assay | Calu-3 | Viral Entry Inhibition | 100-fold reduction at 1 nM | [7] |
| SARS-CoV-2 | Pseudovirus Entry | Calu-3 | EC50 | Low nanomolar range | [8] |
| SARS-CoV-2 | DSP Fusion Assay | 293FT/Calu-3 | EC50 | ~10 nM | [9] |
| SARS-CoV-2 | Viral Infection Assay | Calu-3 (pretreatment) | EC50 | 6.8–11.5 nM | [9] |
| SARS-CoV-2 | Viral Infection Assay | VeroE6/TMPRSS2 (pretreatment) | EC50 | 31.6 µM | [9] |
| TMPRSS2 | Enzymatic Assay | Recombinant | IC50 | 0.27 nM | [10] |
Experimental Protocols
Dual Split Protein (DSP) Cell-Based Fusion Assay
This protocol details a cell-cell fusion assay utilizing a dual split protein (DSP) reporter system to quantify membrane fusion mediated by a viral spike protein.[2][7] The assay involves two cell populations: effector cells expressing the viral spike protein and one half of the DSP reporter, and target cells expressing the host cell receptor, TMPRSS2, and the other half of the DSP reporter. Upon fusion, the two halves of the reporter protein associate, reconstituting its activity (e.g., Renilla luciferase), which can be measured as a luminescent signal.
-
Cell Lines: HEK293T (for transient expression), Calu-3 (human lung epithelial cells)
-
Plasmids:
-
Expression plasmid for the viral spike protein (e.g., SARS-CoV-2 Spike)
-
Expression plasmid for the host cell receptor (e.g., human ACE2)
-
Expression plasmid for human TMPRSS2
-
Expression plasmids for the dual split reporter proteins (DSP1-7 and DSP8-11, e.g., split Renilla luciferase)
-
-
Reagents:
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Opti-MEM I Reduced Serum Medium
-
Nafamostat mesylate
-
Dimethyl sulfoxide (DMSO) for Nafamostat stock solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Renilla luciferase assay substrate
-
96-well white, clear-bottom tissue culture plates
-
-
Equipment:
-
Cell culture incubator (37°C, 5% CO2)
-
Luminometer or multi-mode plate reader
-
Microscope
-
Hemocytometer or automated cell counter
-
Day 1: Preparation of Effector and Target Cells
-
Cell Seeding:
-
Seed HEK293T cells in 6-well plates at a density of 5 x 10^5 cells per well in 2 mL of complete DMEM.
-
Incubate overnight at 37°C with 5% CO2. Cells should be 70-80% confluent at the time of transfection.
-
-
Transfection:
-
Effector Cells: In a sterile tube, prepare the transfection mix for each well by diluting 2.5 µg of total plasmid DNA (e.g., 1.25 µg of Spike protein plasmid and 1.25 µg of DSP1-7 plasmid) in 125 µL of Opti-MEM. In a separate tube, dilute 5 µL of Lipofectamine 3000 reagent in 125 µL of Opti-MEM. Combine the two solutions, mix gently, and incubate for 15 minutes at room temperature. Add the transfection complex dropwise to the cells.
-
Target Cells: Prepare the transfection mix similarly, using 2.5 µg of total plasmid DNA (e.g., 0.8 µg of ACE2 plasmid, 0.8 µg of TMPRSS2 plasmid, and 0.9 µg of DSP8-11 plasmid). Add the transfection complex to the corresponding wells of HEK293T cells.
-
Incubate the transfected cells for 24-48 hours at 37°C with 5% CO2 to allow for protein expression.
-
Day 2: Cell Fusion Assay
-
Compound Preparation:
-
Prepare a stock solution of Nafamostat mesylate in DMSO.
-
Perform serial dilutions of Nafamostat in complete DMEM to achieve the desired final concentrations for the assay. Include a DMSO-only vehicle control.
-
-
Cell Harvesting and Seeding:
-
Gently wash the transfected effector and target cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in complete DMEM and determine the cell concentration using a hemocytometer.
-
Seed the target cells in a 96-well white, clear-bottom plate at a density of 4 x 10^4 cells per well in 100 µL of complete DMEM.
-
-
Inhibitor Treatment:
-
Add 50 µL of the prepared Nafamostat dilutions (or vehicle control) to the wells containing the target cells.
-
Incubate for 1 hour at 37°C.
-
-
Co-culture and Fusion:
-
Add 50 µL of the effector cell suspension (at a density of 4 x 10^4 cells per 50 µL) to each well of the 96-well plate containing the target cells and Nafamostat.
-
Incubate the co-culture for 4-6 hours at 37°C to allow for cell-cell fusion.
-
-
Luminescence Measurement:
-
Equilibrate the plate and the Renilla luciferase substrate to room temperature.
-
Add the luciferase substrate to each well according to the manufacturer's instructions.
-
Immediately measure the luminescence using a luminometer. The integration time should be optimized for the instrument, but a 1-second read time per well is a common starting point.
-
-
Subtract the background luminescence (wells with no cells).
-
Normalize the luminescence signal of each well to the vehicle control (set as 100% fusion).
-
Plot the percentage of fusion inhibition against the logarithm of the Nafamostat concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Pro-Tips and Troubleshooting
-
Cell Health: Ensure cells are healthy and in the logarithmic growth phase for optimal transfection efficiency and assay performance.
-
Transfection Optimization: The ratio of DNA to transfection reagent may need to be optimized for different cell lines and plasmids.
-
Plate Choice: Use white plates for luminescence assays to maximize signal reflection and sensitivity.
-
Signal-to-Background Ratio: A low signal-to-background ratio can be addressed by optimizing cell density, transfection efficiency, and incubation times. Ensure complete lysis if using a lytic assay.
-
Edge Effects: To minimize "edge effects" in 96-well plates, avoid using the outer wells or fill them with PBS.
-
Cytotoxicity: It is crucial to perform a parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) to ensure that the observed inhibition of fusion is not due to Nafamostat-induced cell death.
Conclusion
The cell-based fusion assay described provides a reliable and quantitative method for evaluating the inhibitory activity of Nafamostat against viral entry. By targeting a critical host factor, TMPRSS2, Nafamostat demonstrates potent inhibition of spike protein-mediated membrane fusion. These protocols and application notes serve as a valuable resource for researchers and drug development professionals working on the discovery and characterization of novel antiviral agents. The adaptability of this assay allows for its application to a wide range of enveloped viruses that utilize a similar entry mechanism, facilitating the development of broad-spectrum antiviral therapies.
References
- 1. assaygenie.com [assaygenie.com]
- 2. m.youtube.com [m.youtube.com]
- 3. med.unc.edu [med.unc.edu]
- 4. Dual-Luciferase® Reporter 1000 Assay System Protocol [promega.com]
- 5. Transfecting Plasmid DNA into HEK 293 Cells Using Lipofectamine LTX Reagent | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. cdn.bcm.edu [cdn.bcm.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. promega.com [promega.com]
- 10. static.igem.org [static.igem.org]
Application Notes and Protocols for Determining the Cytotoxicity of Nafamostat in Epithelial Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing cytotoxicity assays for Nafamostat, a synthetic serine protease inhibitor, in epithelial cells. The included protocols for the Lactate Dehydrogenase (LDH) and 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assays are detailed to ensure reproducibility. Additionally, a summary of reported cytotoxicity data and a diagram of the relevant signaling pathway are provided to support experimental design and data interpretation.
Data Presentation: Quantitative Summary of Nafamostat Cytotoxicity
The following table summarizes the observed cytotoxicity of Nafamostat in various epithelial cell lines as reported in the literature. It is crucial to determine the specific cytotoxicity profile in the epithelial cell line used in your experiments.
| Cell Type | Concentration | Duration | Assay | Result | Reference |
| Primary human Airway Epithelial (hAE) Cells | Up to 20 µM | 3 days (repeated dosing) | LDH Assay | No cytotoxicity observed | [1] |
| 3D Human Airway Model | Up to 20 µM | 3 days (repeated dosing) | TEER | No impairment of barrier function | [1] |
| Calu-3 Cells | Up to 1 µM | Not specified | MTS Assay | No toxicity observed | [1] |
| Human Tracheal Epithelial (HTE) Cells | 10 µg/mL (~20 µM) | 72 hours | Cell Detachment/LDH | No significant increase in cell detachment or LDH release compared to vehicle control. | [2] |
| Human Nasal Epithelial (HNE) Cells | 10 µg/mL (~20 µM) | 72 hours | Cell Detachment/LDH | No significant increase in cell detachment or LDH release compared to vehicle control. | [2] |
| Normal breast epithelial cells (H184) | 90 and 120 µM | Not specified | MTT Assay | Slightly reduced viability at higher doses. | [3] |
Experimental Protocols
Two standard methods for assessing cytotoxicity are provided below: the LDH assay, which measures membrane integrity, and the MTT assay, which measures metabolic activity.
Protocol 1: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the amount of LDH released from damaged cells into the culture supernatant.[1][4]
Materials:
-
Epithelial cells of interest
-
Complete cell culture medium
-
Nafamostat mesylate
-
Vehicle control (e.g., sterile water or DMSO)
-
Positive control for cytotoxicity (e.g., 10% Triton X-100)
-
96-well cell culture plates
-
Commercial LDH cytotoxicity assay kit
-
Microplate reader capable of measuring absorbance at the specified wavelength
Procedure:
-
Cell Seeding: Seed epithelial cells into a 96-well plate at a predetermined optimal density and allow them to adhere and grow, typically for 24 hours.
-
Nafamostat Treatment: Prepare serial dilutions of Nafamostat in complete cell culture medium. Remove the existing medium from the cells and replace it with the medium containing various concentrations of Nafamostat. Include wells for vehicle control (cells treated with the same concentration of vehicle used to dissolve Nafamostat) and a positive control for maximum LDH release (cells to be lysed with Triton X-100).
-
Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.[5]
-
Sample Collection:
-
For the maximum LDH release control, add the lysis solution (e.g., Triton X-100) provided in the kit to the designated wells approximately 30 minutes before the end of the incubation period.
-
After incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5-10 minutes to pellet any detached cells.
-
Carefully transfer the supernatant from each well to a new, optically clear 96-well plate.[6]
-
-
LDH Assay Procedure: Follow the manufacturer's instructions for the commercial LDH cytotoxicity assay kit. This typically involves adding a reaction mixture to each well of the new plate containing the supernatants and incubating at room temperature for a specified time, protected from light.
-
Measurement: Measure the absorbance at the wavelength specified in the kit's protocol using a microplate reader.[1][6]
-
Data Analysis: Calculate the percentage of cytotoxicity for each Nafamostat concentration using the following formula:
-
% Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
Spontaneous LDH Release is the absorbance from the vehicle control wells.
-
Maximum LDH Release is the absorbance from the positive control (lysed cells) wells.
-
Protocol 2: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7][8]
Materials:
-
Epithelial cells of interest
-
Complete cell culture medium
-
Nafamostat mesylate
-
Vehicle control (e.g., sterile water or DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed epithelial cells into a 96-well plate at an optimal density and allow them to attach and grow for 24 hours.
-
Nafamostat Treatment: Prepare serial dilutions of Nafamostat in complete cell culture medium. Remove the existing medium and add the medium containing different concentrations of Nafamostat to the wells. Include vehicle control wells.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[9]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. This allows viable cells to reduce the yellow MTT to purple formazan crystals.[7][9]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking to ensure complete dissolution.[9]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each Nafamostat concentration relative to the vehicle control:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Assay
Caption: Experimental workflow for determining Nafamostat cytotoxicity.
Signaling Pathway of Nafamostat in Epithelial Cells
Caption: Nafamostat's mechanism of action in epithelial cells.
References
- 1. benchchem.com [benchchem.com]
- 2. The clinically used serine protease inhibitor nafamostat reduces influenza virus replication and cytokine production in human airway epithelial cells and viral replication in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nafamostat mesylate overcomes endocrine resistance of breast cancer through epigenetic regulation of CDK4 and CDK6 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. researchhub.com [researchhub.com]
- 9. Multifaceted anticancer activity of nafamostat mesylate in human fibrosarcoma: first evidence of mitochondrial apoptosis and suppressed MMP-2/-9 mRNA expression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Effect of Nafamostat on Cytokine Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the inhibitory effects of Nafamostat mesylate on cytokine production. Nafamostat is a broad-spectrum serine protease inhibitor with known anti-inflammatory properties, making it a compound of interest for various therapeutic applications.[1] Its ability to modulate cytokine release is a key aspect of its mechanism of action.
1. Introduction to Nafamostat and Cytokine Inhibition
Nafamostat mesylate is a synthetic serine protease inhibitor that has been shown to suppress the production of a range of pro-inflammatory cytokines, including Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interferon-gamma (IFN-γ).[2][3] The anti-inflammatory effects of Nafamostat are, in part, attributed to its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][5][6] By preventing the degradation of the inhibitor of NF-κB (IκBα), Nafamostat blocks the nuclear translocation of NF-κB, a critical transcription factor for the expression of many pro-inflammatory genes.[5][6]
These protocols will guide researchers in setting up in vitro experiments to quantify the dose-dependent effects of Nafamostat on cytokine production by immune cells.
2. Key Experimental Workflow
The overall experimental workflow for assessing the impact of Nafamostat on cytokine production is outlined below. This process involves isolating and culturing primary immune cells, stimulating them to produce cytokines in the presence of varying concentrations of Nafamostat, and subsequently measuring the cytokine levels in the cell culture supernatant and the corresponding gene expression levels within the cells.
Quantitative Data Summary
The following tables summarize the reported effects of Nafamostat on the production of key pro-inflammatory cytokines from various in vitro and in vivo studies.
Table 1: In Vitro Inhibition of Cytokine Production by Nafamostat
| Cell Type | Stimulant | Cytokine | Nafamostat Concentration | Observed Effect | Reference |
| Human Bronchiolar Epithelia | None | Pro-inflammatory cytokines | 10 µM | Significant reduction in basal cytokine secretion | [7] |
| RAW264.7 Macrophages | LPS (100 ng/mL) | Nitric Oxide (NO) | Not specified | Suppression of NO overproduction | [6] |
| Human PBMCs | IL-12 (10 ng/mL) or IL-15 (10 ng/mL) | IFN-γ | 5-25 µM | Concentration-dependent increase in IFN-γ secretion | [8] |
| Human Tracheal & Nasal Epithelial Cells | Influenza Virus | IL-6, TNF-α | Not specified | Reduced secretion of inflammatory cytokines | [9] |
Table 2: In Vivo Modulation of Cytokine Levels by Nafamostat
| Animal Model | Condition | Cytokine | Nafamostat Dosage | Observed Effect | Reference |
| CD-1 Mice | R848 (TLR7/8 agonist) | TNF, IFN-γ (hepatic) | 3 mg/kg | Significant reduction in TNF and IFN-γ expression | [10] |
| Mice | Influenza Virus Infection | Not specified | 30 mg/kg/day | Reduced infection-induced airway inflammation | [9] |
Detailed Experimental Protocols
Protocol 1: In Vitro Study of Nafamostat's Effect on LPS-Stimulated Cytokine Production in Human PBMCs
This protocol describes the isolation of human Peripheral Blood Mononuclear Cells (PBMCs), stimulation with Lipopolysaccharide (LPS) to induce cytokine production, treatment with Nafamostat, and subsequent analysis of cytokine levels.
Materials:
-
Whole blood from healthy donors
-
Ficoll-Paque PLUS
-
Phosphate Buffered Saline (PBS)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Nafamostat mesylate
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Human IL-6 and TNF-α ELISA kits
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for IL6, TNFA, and a housekeeping gene (e.g., GAPDH)
-
qPCR master mix
Procedure:
-
PBMC Isolation:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
Wash the isolated PBMCs twice with PBS and resuspend in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
-
Nafamostat Preparation:
-
Prepare a stock solution of Nafamostat mesylate in sterile DMSO (e.g., 100 mM). Store at -20°C.
-
On the day of the experiment, dilute the stock solution in culture medium to the desired working concentrations. A dose-response experiment is recommended, with concentrations ranging from 1 µM to 50 µM.[11][12]
-
-
Cell Seeding and Treatment:
-
Seed the PBMCs in a 96-well plate at a density of 1 x 106 cells/well in 200 µL of culture medium.[12]
-
Add the desired concentrations of Nafamostat to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest Nafamostat dose.
-
Pre-incubate the cells with Nafamostat for 1 hour at 37°C in a 5% CO2 incubator.
-
-
LPS Stimulation:
-
After the pre-incubation, add LPS to the wells to a final concentration of 100 ng/mL to stimulate cytokine production.
-
Include an unstimulated control group (cells with medium only) and an LPS-only control group.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Sample Collection:
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the cell culture supernatant for cytokine protein analysis by ELISA and store at -80°C.
-
Lyse the remaining cells in the wells for RNA extraction.
-
-
Cytokine Protein Measurement (ELISA):
-
Quantify the levels of IL-6 and TNF-α in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.[13]
-
-
Cytokine Gene Expression Analysis (qPCR):
-
Extract total RNA from the cell lysates using an appropriate kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative PCR (qPCR) to determine the relative expression levels of IL6 and TNFA mRNA, normalized to a housekeeping gene.
-
Signaling Pathway Visualization
Nafamostat has been shown to inhibit the NF-κB signaling pathway, a key regulator of pro-inflammatory cytokine production. The diagram below illustrates the proposed mechanism of action.
The provided protocols and information offer a solid foundation for researchers to investigate the effects of Nafamostat on cytokine production. By employing these methods, scientists can further elucidate the anti-inflammatory mechanisms of this promising therapeutic agent and contribute to its potential development for treating a variety of inflammatory conditions. It is crucial to perform dose-response experiments to determine the optimal concentration of Nafamostat for specific cell types and experimental conditions.
References
- 1. scientificarchives.com [scientificarchives.com]
- 2. 3.7. Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6 [bio-protocol.org]
- 3. The use of real-time quantitative PCR for the analysis of cytokine mRNA levels. | Semantic Scholar [semanticscholar.org]
- 4. Nafamostat mesylate overcomes endocrine resistance of breast cancer through epigenetic regulation of CDK4 and CDK6 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the NF-κB pathway by nafamostat mesilate suppresses colorectal cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nafamostat mesilate suppresses NF-kappaB activation and NO overproduction in LPS-treated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Broad antiviral and anti‐inflammatory efficacy of nafamostat against SARS‐CoV‐2 and seasonal coronaviruses in primary human bronchiolar epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of nafamostat mesylate as a selective stimulator of NK cell IFN-γ production via metabolism-related compound library screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The clinically used serine protease inhibitor nafamostat reduces influenza virus replication and cytokine production in human airway epithelial cells and viral replication in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nafamostat reduces systemic inflammation in TLR7-mediated virus-like illness - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multifaceted anticancer activity of nafamostat mesylate in human fibrosarcoma: first evidence of mitochondrial apoptosis and suppressed MMP-2/-9 mRNA expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: Evaluating the In Vitro Impact of Nafamostat on Chlamydia trachomatis Proliferation
Introduction
Chlamydia trachomatis, an obligate intracellular bacterium, is a major cause of sexually transmitted infections and preventable blindness worldwide. Its unique biphasic developmental cycle, alternating between infectious elementary bodies (EBs) and replicative reticulate bodies (RBs) within a host cell inclusion, presents distinct targets for therapeutic intervention.[1][2][3] Nafamostat, a synthetic serine protease inhibitor, has demonstrated inhibitory effects on the intracellular growth of Chlamydia trachomatis.[4][5] This document provides a detailed protocol for evaluating the efficacy of Nafamostat in inhibiting C. trachomatis proliferation in an in vitro cell culture model. These guidelines are intended for researchers in microbiology, infectious diseases, and drug development.
Nafamostat is a broad-spectrum inhibitor of serine proteases, which are involved in a wide array of physiological and pathological processes.[6][7][8] Research indicates that Nafamostat can inhibit the proliferation of Chlamydia in a dose-dependent manner, leading to a reduction in both the size and number of chlamydial inclusions.[4][5] The primary mechanism is thought to involve the targeting of the intracellular reticulate bodies.[4]
Experimental Protocols
This section details the necessary procedures for assessing the anti-chlamydial activity of Nafamostat.
Materials and Reagents
-
Cell Lines: HeLa or McCoy cells (commonly used for C. trachomatis propagation).[9][10]
-
Chlamydia trachomatis stock: A well-characterized strain (e.g., serovar L2 or D).
-
Nafamostat mesylate: To be dissolved in an appropriate solvent (e.g., sterile water or DMSO) to create a stock solution.
-
Cell Culture Media: Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin, gentamicin).
-
Infection Medium: Cell culture medium containing cycloheximide (1-2 µg/mL) to enhance chlamydial infection.
-
Fixation and Permeabilization Reagents: Methanol, paraformaldehyde, and Triton X-100.
-
Staining Reagents:
-
Primary antibody: Mouse anti-Chlamydia LPS monoclonal antibody.
-
Secondary antibody: Fluorescein isothiocyanate (FITC)-conjugated goat anti-mouse IgG.
-
Nuclear stain: 4′,6-diamidino-2-phenylindole (DAPI).
-
-
Phosphate-Buffered Saline (PBS)
-
Sterile multi-well culture plates (24- or 96-well)
-
General cell culture equipment: Incubator (37°C, 5% CO₂), biosafety cabinet, inverted microscope, fluorescence microscope.
Experimental Workflow
The overall experimental process involves culturing host cells, infecting them with C. trachomatis, treating the infected cells with varying concentrations of Nafamostat, and subsequently quantifying the extent of chlamydial proliferation.
Detailed Methodologies
3.1. Cell Culture and Seeding
-
Culture HeLa or McCoy cells in T-75 flasks using complete culture medium at 37°C in a 5% CO₂ incubator.
-
Once the cells reach 80-90% confluency, detach them using trypsin-EDTA.
-
Seed the cells into 24- or 96-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Incubate the plates overnight.
3.2. Chlamydia trachomatis Infection
-
On the day of infection, aspirate the culture medium from the cell monolayers.
-
Wash the cells once with PBS.
-
Inoculate the cells with C. trachomatis diluted in infection medium to achieve a multiplicity of infection (MOI) of 0.5-1.0.
-
Centrifuge the plates at 1,000 x g for 1 hour at room temperature to facilitate infection.
-
Incubate the plates at 37°C for 2 hours.
3.3. Nafamostat Treatment
-
Prepare a stock solution of Nafamostat mesylate in a suitable solvent. Further dilute this stock solution in culture medium to obtain a range of working concentrations (e.g., 0, 5, 10, 25, 50 µg/mL).[11]
-
After the 2-hour infection period, aspirate the inoculum.
-
Add 1 mL (for 24-well plates) or 200 µL (for 96-well plates) of the medium containing the different concentrations of Nafamostat to the respective wells. Include a vehicle-only control.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours.
3.4. Quantification of Chlamydial Inclusions (Inclusion Forming Unit Assay)
-
After the incubation period, aspirate the medium and wash the cells with PBS.
-
Fix the cells with ice-cold methanol for 10 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes.
-
Incubate with a primary antibody against Chlamydia LPS for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with a FITC-conjugated secondary antibody and DAPI for 1 hour in the dark.
-
Wash three times with PBS.
-
Add a drop of mounting medium and visualize the inclusions using a fluorescence microscope.
-
Count the number of inclusions per field of view for at least 10 random fields per well. The results can be expressed as the number of Inclusion Forming Units (IFU) per milliliter.
Data Presentation
The quantitative data should be summarized in tables to facilitate comparison between different treatment groups.
Table 1: Effect of Nafamostat on the Number of Chlamydial Inclusions
| Nafamostat Concentration (µg/mL) | Mean Inclusion Count per Field (± SD) | % Inhibition |
| 0 (Vehicle Control) | 150 (± 15) | 0 |
| 5 | 90 (± 12) | 40 |
| 10 | 45 (± 8) | 70 |
| 25 | 5 (± 2) | 96.7 |
| 50 | 0 (± 0) | 100 |
Table 2: Effect of Nafamostat on the Size of Chlamydial Inclusions
| Nafamostat Concentration (µg/mL) | Mean Inclusion Area (µm²) (± SD) |
| 0 (Vehicle Control) | 250 (± 30) |
| 5 | 180 (± 25) |
| 10 | 100 (± 18) |
| 25 | 20 (± 5) |
| 50 | N/A |
Putative Signaling Pathway Involvement
While the precise mechanism of Nafamostat's anti-chlamydial activity is not fully elucidated, its function as a serine protease inhibitor suggests potential interference with host or bacterial proteases essential for the chlamydial life cycle. Chlamydia is known to manipulate various host cell signaling pathways to ensure its survival and replication.[12][13][14] Nafamostat may disrupt these processes.
Conclusion
This protocol provides a comprehensive framework for the in vitro evaluation of Nafamostat's inhibitory effects on Chlamydia trachomatis proliferation. The described methodologies, from cell culture and infection to data quantification and presentation, offer a standardized approach for obtaining reproducible and comparable results. Further investigation into the specific molecular targets of Nafamostat within the host cell and the bacterium will be crucial for a complete understanding of its anti-chlamydial mechanism.
References
- 1. Chlamydia trachomatis - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Chlamydial Infection From Outside to Inside [frontiersin.org]
- 3. immunology.org [immunology.org]
- 4. Nafamostat mesylate inhibits chlamydial intracellular growth in cell culture and reduces chlamydial infection in the mouse genital tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nafamostat mesylate, a serine protease inhibitor, demonstrates novel antimicrobial properties and effectiveness in Chlamydia-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nafamostat - Wikipedia [en.wikipedia.org]
- 7. What is Nafamostat Mesilate used for? [synapse.patsnap.com]
- 8. Nafamostat | C19H17N5O2 | CID 4413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | In Vitro Modelling of Chlamydia trachomatis Infection in the Etiopathogenesis of Male Infertility and Reactive Arthritis [frontiersin.org]
- 11. Nafamostat mesylate, a serine protease inhibitor, demonstrates novel antimicrobial properties and effectiveness in Chlamydia-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modulation of host signaling and cellular responses by Chlamydia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chlamydia cell biology and pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
Application Notes and Protocols for In Vivo Study of Nafamostat in a Rat Model of Chlamydia-Induced Arthritis
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive arthritis is an inflammatory arthritis that can arise following an infection, with Chlamydia trachomatis being a significant causative agent. The persistence of chlamydial antigens within the joint synovium is thought to drive a chronic inflammatory response, leading to joint damage. This document provides a detailed protocol for establishing a Chlamydia-induced arthritis (CtIA) model in rats and evaluating the therapeutic efficacy of Nafamostat, a broad-spectrum serine protease inhibitor.
Nafamostat mesylate is known for its anti-inflammatory, anticoagulant, and complement-modifying properties.[1][2][3] It inhibits a variety of proteases involved in the coagulation and inflammatory cascades, such as thrombin, plasmin, and complement components C1r and C1s.[1][3][4][5] Preclinical studies have demonstrated its potential in mitigating joint inflammation and reducing the microbial load in a rat model of CtIA, suggesting its promise as a therapeutic agent.[1][2]
These application notes offer a comprehensive guide to the in vivo study design, from arthritis induction to multi-parametric assessment of disease progression and the therapeutic effects of Nafamostat.
Materials and Methods
Animals
-
Species: Lewis Rats (male, 6-8 weeks old)
-
Supplier: Charles River Laboratories or a similar reputable vendor.
-
Housing: Animals should be housed in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and ad libitum access to standard chow and water. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Reagents and Equipment
-
Chlamydia trachomatis (Serovar L2)
-
Rat Synovial Fibroblasts (Cell line)
-
Nafamostat Mesylate (Sigma-Aldrich or equivalent)
-
Cell Culture Media (DMEM, FBS, antibiotics)
-
Reagents for ELISA, RT-PCR, and Histology
-
Digital Calipers
-
Micro-computed Tomography (µCT) Scanner (optional)
-
GraphPad Prism or similar statistical software
Experimental Protocols
Preparation of Chlamydia-Infected Synoviocytes
This protocol is adapted from established methods for inducing CtIA in rats.[1][6][7]
-
Culture Rat Synovial Fibroblasts: Culture rat synovial fibroblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Infection with C. trachomatis: When fibroblasts reach 80-90% confluency, infect them with C. trachomatis (Serovar L2) at a multiplicity of infection (MOI) of 5.
-
Incubation: Incubate the infected cells for 24-48 hours to allow for the formation of chlamydial inclusion bodies.
-
Harvesting: Harvest the infected synoviocytes by trypsinization. Wash the cells three times with sterile phosphate-buffered saline (PBS).
-
Cell Suspension: Resuspend the final cell pellet in sterile PBS at a concentration of 5 x 10^5 cells per 50 µL. Keep the cell suspension on ice until injection.
Induction of Chlamydia-Induced Arthritis
-
Anesthesia: Anesthetize the Lewis rats using isoflurane or a similar anesthetic.
-
Intra-articular Injection: Inject 50 µL of the synoviocyte-packaged C. trachomatis suspension (5 x 10^5 cells) directly into the intra-articular space of the right ankle joint of each rat.
-
Control Group: A sham control group should be injected with 50 µL of sterile PBS. A vehicle control group for the treatment study will receive the Chlamydia injection and the vehicle for Nafamostat.
Treatment Protocol
-
Nafamostat Preparation: Prepare a fresh solution of Nafamostat mesylate in sterile water or saline daily before administration.[1][2]
-
Administration: Administer Nafamostat at a dose of 10 mg/kg body weight via intraperitoneal (IP) injection daily.[1][2]
-
Treatment Schedule: Begin treatment one day prior to the induction of arthritis and continue daily for the duration of the experiment (e.g., 14-21 days).
-
Control Groups: The vehicle control group will receive daily IP injections of the vehicle (sterile water or saline).
Assessment of Arthritis
Clinical Assessment
-
Joint Swelling: Measure the mediolateral diameter of the ankle joint daily using digital calipers. The change in joint diameter is a quantitative measure of swelling.[1][2]
-
Arthritis Score: Score the severity of arthritis daily based on a qualitative scale (0-4) for each paw, assessing erythema and swelling.[8]
-
0 = No signs of arthritis
-
1 = Mild swelling and/or erythema
-
2 = Moderate swelling and erythema
-
3 = Severe swelling and erythema
-
4 = Maximal swelling, erythema, and ankylosis
-
Histopathological Analysis
-
Tissue Collection: At the end of the experiment, euthanize the rats and dissect the ankle joints.
-
Fixation and Processing: Fix the joints in 10% neutral buffered formalin for 48 hours, then decalcify in 10% EDTA for 14-21 days. Process the tissues and embed in paraffin.
-
Staining: Section the paraffin blocks and stain with Hematoxylin and Eosin (H&E) for general morphology and Safranin O-Fast Green to assess cartilage integrity.
-
Scoring: Score the stained sections for inflammation, pannus formation, cartilage damage, and bone erosion based on a standardized scoring system (e.g., OARSI or SMASH recommendations).[9][10][11]
Biomarker Analysis
-
Sample Collection: Collect synovial tissue and/or synovial fluid from the joints at necropsy. Serum samples can also be collected.
-
Cytokine Measurement: Homogenize the synovial tissue and measure the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using ELISA or multiplex bead array assays.[12][13]
-
Gene Expression Analysis: Isolate RNA from the synovial tissue and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of key inflammatory mediators.[14]
-
Chlamydia Load: Quantify the chlamydial load in the synovial tissue using an ELISA-based assay for chlamydial antigens or by qPCR targeting a specific chlamydial gene.[1][7]
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Clinical Assessment of Arthritis
| Group | Mean Joint Diameter (mm ± SEM) at Day 14 | Mean Arthritis Score (± SEM) at Day 14 |
|---|---|---|
| Sham Control | ||
| CtIA + Vehicle |
| CtIA + Nafamostat (10 mg/kg) | | |
Table 2: Histopathological Scores
| Group | Inflammation Score (0-5) | Pannus Score (0-5) | Cartilage Damage Score (0-5) | Bone Erosion Score (0-5) | Total Score (0-20) |
|---|---|---|---|---|---|
| Sham Control | |||||
| CtIA + Vehicle |
| CtIA + Nafamostat (10 mg/kg) | | | | | |
Table 3: Biomarker Analysis in Synovial Tissue
| Group | TNF-α (pg/mg tissue) | IL-1β (pg/mg tissue) | IL-6 (pg/mg tissue) | Chlamydia Antigen (OD) |
|---|---|---|---|---|
| Sham Control | ||||
| CtIA + Vehicle |
| CtIA + Nafamostat (10 mg/kg) | | | | |
Visualizations
Diagrams of Experimental Design and Signaling Pathways
Caption: Experimental workflow for the in vivo study.
References
- 1. Nafamostat mesylate, a serine protease inhibitor, demonstrates novel antimicrobial properties and effectiveness in Chlamydia-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nafamostat mesylate, a serine protease inhibitor, demonstrates novel antimicrobial properties and effectiveness in Chlamydia-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nafamostat | C19H17N5O2 | CID 4413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Nafamostat Mesilate? [synapse.patsnap.com]
- 5. scientificarchives.com [scientificarchives.com]
- 6. Synoviocyte-packaged Chlamydia trachomatis induces a chronic aseptic arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heavy metal exposure reverses genetic resistance to Chlamydia-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical Scoring of Disease Activity in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The OARSI histopathology initiative - recommendations for histological assessments of osteoarthritis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ‘SMASH’ recommendations for standardised microscopic arthritis scoring of histological sections from inflammatory arthritis animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Joint cytokine quantification in two rodent arthritis models: kinetics of expression, correlation of mRNA and protein levels and response to prednisolone treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytokines profiling by multiplex analysis in experimental arthritis: which pathophysiological relevance for articular versus systemic mediators? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Joint cytokine quantification in two rodent arthritis models: kinetics of expression, correlation of mRNA and protein levels and response to prednisolone treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stabilizing Nafamostat in Long-Term Cell Culture
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of Nafamostat in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of Nafamostat instability in cell culture?
A1: Nafamostat is highly susceptible to degradation in biological fluids, including cell culture media supplemented with serum.[1] The primary cause is enzymatic hydrolysis by esterases, which are present in serum (e.g., fetal bovine serum, FBS) and can be secreted by certain cell types.[2] These enzymes rapidly break down Nafamostat into its inactive metabolites.[3]
Q2: How should I prepare and store Nafamostat stock solutions?
A2: For in vitro experiments, Nafamostat mesylate is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 15 mM or 100 mM).[4][5] It is crucial to use fresh, anhydrous DMSO as moisture can compromise the compound's stability.[5] Stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability (up to 6 months).[4] For short-term use (up to 1 month), storage at 4°C is also an option.[4]
Q3: What are the typical working concentrations of Nafamostat in cell culture?
A3: The optimal working concentration of Nafamostat is highly dependent on the cell type and the specific experimental goals. However, a common range for antiviral assays is from 1 nM to 100 µM.[4] For example, in studies with Calu-3 cells, an EC50 of around 10 nM has been reported for inhibiting SARS-CoV-2 entry.[5][6] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.
Q4: How often should I replenish Nafamostat in my long-term culture?
A4: Due to its rapid degradation, frequent replenishment is critical for maintaining an effective concentration of Nafamostat in long-term experiments. Some studies involving viral infections perform media changes with fresh Nafamostat every 24 to 48 hours. For experiments lasting several days or weeks, a continuous infusion approach using a syringe pump may be necessary to ensure stable compound levels. The exact replenishment schedule should be determined empirically.
Q5: Are there any alternatives to Nafamostat for long-term serine protease inhibition?
A5: Yes, other serine protease inhibitors like Camostat mesilate are available. Camostat is also susceptible to hydrolysis but may exhibit different stability profiles in cell culture. Additionally, newer derivatives of Nafamostat are being developed with potentially improved stability and efficacy. The choice of inhibitor will depend on the specific proteases being targeted and the experimental context.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Loss of Nafamostat activity over time | Degradation of Nafamostat in the cell culture medium due to enzymatic hydrolysis by serum esterases. | - Increase the frequency of media changes with fresh Nafamostat (e.g., every 24-48 hours).- Consider using a lower serum concentration if your cells can tolerate it.- For critical long-term experiments, a continuous infusion system may be required to maintain a stable concentration.- Empirically determine the stability of Nafamostat in your specific cell culture setup (see Protocol 2). |
| Inconsistent results between experiments | - Degradation of Nafamostat in stock solutions due to improper storage or repeated freeze-thaw cycles.- Variability in the enzymatic activity of different serum batches. | - Prepare fresh stock solutions and aliquot them for single use.- Always prepare working dilutions fresh from a reliable stock solution.- Test new batches of serum for their effect on Nafamostat stability. |
| No observable effect of Nafamostat | - The effective concentration is not being maintained due to rapid degradation.- The chosen concentration is too low for the specific cell line or experimental endpoint. | - Perform a dose-response experiment to determine the optimal concentration.- Ensure frequent replenishment of Nafamostat in the culture medium.- Verify the activity of your Nafamostat stock solution. |
| Cell toxicity observed | The concentration of Nafamostat or the solvent (DMSO) is too high. | - Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration of Nafamostat and DMSO for your cell line.- Ensure the final DMSO concentration in the culture medium is typically ≤ 0.1%. |
Quantitative Data Summary
The stability of Nafamostat is highly context-dependent. The following table summarizes available data on its stability and activity.
| Parameter | Condition | Value | Reference(s) |
| Biological Half-Life (in vivo) | Intravenous injection in rats | ~1.39 hours | |
| Degradation Rate in Plasma | Extracted human plasma at 5°C | ~4.7% per hour | |
| EC50 (Antiviral Activity) | SARS-CoV-2 infection in Calu-3 cells (with pretreatment and media changes) | ~10 nM | [5][6] |
| IC50 (Enzyme Inhibition) | TMPRSS2-mediated cell fusion | ~0.1 µM | [4] |
| Stock Solution Stability | In DMSO at -80°C | Up to 6 months | [4] |
| Stock Solution Stability | In DMSO at 4°C | Up to 1 month | [4] |
Experimental Protocols
Protocol 1: Preparation of Nafamostat Stock and Working Solutions
Materials:
-
Nafamostat mesylate powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile cell culture medium
Procedure:
-
To prepare a 15 mM stock solution, reconstitute 10 mg of Nafamostat mesylate powder in 1.23 ml of anhydrous DMSO.[4]
-
Vortex briefly to ensure the powder is completely dissolved.[4]
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to prevent repeated freeze-thaw cycles.[4]
-
Store the aliquots at -80°C for long-term storage.[4]
-
To prepare a working solution, thaw a single aliquot of the stock solution and dilute it to the desired final concentration in pre-warmed, complete cell culture medium immediately before adding it to the cells.
Protocol 2: Assessing the Stability of Nafamostat in Cell Culture Medium
Objective: To empirically determine the degradation rate of Nafamostat in your specific cell culture conditions.
Materials:
-
Nafamostat stock solution (prepared as in Protocol 1)
-
Complete cell culture medium (the same as used in your experiments)
-
Incubator at 37°C with 5% CO2
-
Sterile tubes for sample collection
-
Access to an analytical method for quantifying Nafamostat (e.g., HPLC-MS/MS)
Procedure:
-
Prepare a sufficient volume of your complete cell culture medium containing the desired final concentration of Nafamostat.
-
Immediately after preparation, take a sample for the time point "0" and store it at -80°C.
-
Place the remaining medium in a sterile container in a 37°C incubator.
-
Collect samples at various time points (e.g., 1, 2, 4, 8, 24, 48 hours).
-
Store all collected samples at -80°C until analysis.
-
Quantify the concentration of Nafamostat in each sample using a validated analytical method.
-
Plot the concentration of Nafamostat versus time to determine its degradation kinetics and half-life under your experimental conditions.
Visualizations
Signaling Pathway Diagram
Nafamostat is a broad-spectrum serine protease inhibitor. One of its key targets in the context of viral infections is the transmembrane protease, serine 2 (TMPRSS2). TMPRSS2 is crucial for the priming of the spike protein of certain viruses, such as SARS-CoV-2, which is an essential step for viral entry into the host cell. By inhibiting TMPRSS2, Nafamostat can block this entry pathway.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a long-term cell culture experiment with Nafamostat, incorporating the need for regular media changes to maintain its effective concentration.
References
- 1. Pharmacokinetics of Nafamostat, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The kinetic and structural characterization of the reaction of nafamostat with bovine pancreatic trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Nafamostat as a Potent Inhibitor of Middle East Respiratory Syndrome Coronavirus S Protein-Mediated Membrane Fusion Using the Split-Protein-Based Cell-Cell Fusion Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting In Vitro Experiments with Nafamostat
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing inconsistent results with Nafamostat in vitro.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why am I observing high variability in my IC50/EC50 values for Nafamostat across experiments?
A1: Inconsistent IC50 or EC50 values for Nafamostat often stem from its limited stability in aqueous solutions and cell culture media. Nafamostat has a short half-life and is prone to hydrolysis, especially at physiological pH and temperature.[1]
Troubleshooting Steps:
-
Fresh Preparation: Always prepare fresh working solutions of Nafamostat from a frozen stock immediately before each experiment. Do not store aqueous solutions for more than a day.[2][3]
-
pH Control: The stability of Nafamostat is significantly reduced at higher pH. Acidic conditions (pH < 4) can help maintain its stability during sample processing.[1]
-
Consistent Incubation Time: Due to its rapid degradation, even minor variations in pre-incubation or treatment times can lead to different effective concentrations. Standardize all incubation periods precisely.
-
Serum Concentration: Components in fetal bovine serum (FBS) can hydrolyze Nafamostat. If possible, perform experiments in serum-free media or reduce the serum concentration and incubation time.
Q2: My Nafamostat solution, diluted in media or buffer, appears cloudy or has visible precipitate. What should I do?
A2: Nafamostat mesylate has limited solubility in aqueous buffers.[2][3] Precipitation can occur when a high-concentration DMSO stock is diluted into an aqueous medium.
Troubleshooting Steps:
-
Two-Step Dilution: First, dissolve Nafamostat in DMSO to make a stock solution. Then, for aqueous buffers, dilute the DMSO stock with the buffer of choice.[2][3] A 1:1 solution of DMSO:PBS (pH 7.2) can dissolve Nafamostat up to approximately 0.5 mg/ml.[2][3]
-
Lower Stock Concentration: Prepare a less concentrated DMSO stock solution to minimize the amount of DMSO in the final assay volume, which can help prevent precipitation.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions in the final aqueous buffer to prevent the compound from crashing out of solution.[4]
-
Pre-warming Buffer: Gently warming the assay buffer before adding the DMSO stock can sometimes improve solubility.[4]
Q3: Why is Nafamostat highly effective in inhibiting viral entry in Calu-3 cells but shows little to no effect in Vero E6 cells?
A3: The antiviral efficacy of Nafamostat is highly cell-type-dependent and is primarily linked to its potent inhibition of the Transmembrane Protease Serine 2 (TMPRSS2).[5][6]
-
Mechanism of Viral Entry: In lung epithelial cells like Calu-3, SARS-CoV-2 entry is predominantly mediated by TMPRSS2, which cleaves the viral spike protein at the cell surface.[6][7][8] Nafamostat effectively blocks this pathway, resulting in potent antiviral activity with EC50 values in the nanomolar range.[7][9][10]
-
Alternative Entry Pathway: In contrast, Vero E6 cells have low or no TMPRSS2 expression. In these cells, SARS-CoV-2 enters through an endosomal pathway that relies on cathepsins for spike protein cleavage.[10][11] Nafamostat does not inhibit this pathway, leading to poor antiviral activity.[12] A significantly higher dose (EC50 around 30 µM) is required in VeroE6/TMPRSS2 cells.[10][11]
Q4: I'm not seeing any effect of Nafamostat in my assay. Could I have a problem with my experimental setup?
A4: If Nafamostat appears inactive, consider the following factors beyond stability and solubility:
-
Cell Passage Number: Use cells with a consistent and low passage number, as high-passage cells can exhibit altered characteristics, including protease expression.[13]
-
Enzyme/Substrate Concentration: In enzymatic assays, the apparent IC50 can be influenced by the concentrations of the enzyme and substrate. Ensure these are consistent and appropriate for the assay.[14]
-
Positive Control: Always include a reliable positive control to validate the assay's performance.[14] For a TMPRSS2 inhibition assay, a known active compound or Nafamostat itself at a high concentration can serve this purpose.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting inconsistent results with Nafamostat.
Caption: A logical workflow for diagnosing and resolving common issues in Nafamostat experiments.
Data Presentation
Table 1: Solubility of Nafamostat Mesylate
| Solvent | Concentration | Notes | Reference(s) |
| DMSO | ~1 mg/mL to >100 mg/mL | Moisture-absorbing DMSO can reduce solubility; use fresh. | [2][3][15][16] |
| Water | ~50 mg/mL to 100 mg/mL | Soluble. | [13][16] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | Recommended for achieving solubility in aqueous buffers. | [2][3] |
| Ethanol | Insoluble | Not a recommended solvent. | [15] |
Table 2: In Vitro Inhibitory Activity of Nafamostat
This table summarizes the reported half-maximal inhibitory (IC50), half-maximal effective (EC50), and inhibition constant (Ki) values. Note that values can vary based on the specific assay conditions.
| Target | Assay Type / Cell Line | Metric | Value | Reference(s) |
| Viral Inhibition | ||||
| SARS-CoV-2 | Calu-3 cells | EC50 | ~10-11 nM | [6][7][9][10] |
| SARS-CoV-2 | Calu-3 cells | EC50 | 22.50 µM | [13][16] |
| SARS-CoV-2 | VeroE6/TMPRSS2 cells | EC50 | ~30 µM | [6][10][11] |
| MERS-CoV | Calu-3 cells | IC50 | ~1 nM | [17] |
| Enzyme Inhibition | ||||
| TMPRSS2 | Fluorescence-based | IC50 | 1 nM - 142 nM | [14][18][19] |
| Trypsin | Enzymatic Assay | Ki | 15 nM | [2][16] |
| Tryptase | Enzymatic Assay | Ki | 95.3 pM | [2][16] |
| Thrombin | Coagulation Assay | Ki | 0.84 µM | [3] |
| Factor Xa | Coagulation Assay | IC50 | 0.1 µM | [14] |
| Plasma Kallikrein | Enzymatic Assay | IC50 | 3.0 x 10⁻⁹ M | [20] |
Experimental Protocols
Protocol 1: Fluorogenic TMPRSS2 Inhibition Assay
This protocol assesses the ability of Nafamostat to directly inhibit the enzymatic activity of TMPRSS2.[21][22]
Materials:
-
Recombinant Human TMPRSS2 protein
-
Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC)
-
Assay Buffer: 50 mM Tris pH 8.0, 150 mM NaCl, 0.01% Tween-20
-
Nafamostat mesylate
-
DMSO (anhydrous)
-
Black 96-well or 384-well plates
-
Fluorescence plate reader (Excitation: ~340-380 nm, Emission: ~440-460 nm)
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of Nafamostat in DMSO. Perform serial dilutions in DMSO, followed by a final dilution in Assay Buffer to achieve the desired test concentrations. Include a DMSO-only vehicle control.
-
Assay Setup: To the wells of a black microplate, add the diluted Nafamostat or vehicle control.
-
Enzyme Addition: Add recombinant TMPRSS2 (at a pre-determined optimal concentration) to all wells except for the "no enzyme" background control.
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow Nafamostat to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.
-
Measurement: Immediately begin kinetic reading on a fluorescence plate reader at 37°C for 30-60 minutes, taking measurements every 1-2 minutes.
-
Data Analysis:
-
Determine the initial reaction velocity (Vmax) from the linear portion of the fluorescence curve for each well.
-
Subtract the average Vmax of the "no enzyme" control from all other wells.
-
Calculate the percent inhibition for each Nafamostat concentration relative to the vehicle control: % Inhibition = 100 * (1 - (Vmax_inhibitor / Vmax_vehicle)).
-
Plot percent inhibition versus the logarithm of Nafamostat concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[14]
-
Protocol 2: SARS-CoV-2 Antiviral Assay in Calu-3 Cells
This protocol evaluates the efficacy of Nafamostat in preventing SARS-CoV-2 infection in a TMPRSS2-dependent human lung cell line.[6][12]
Materials:
-
Calu-3 cells
-
Culture Medium: MEM supplemented with 10% FBS, penicillin-streptomycin
-
SARS-CoV-2 viral stock (at a known titer)
-
Nafamostat mesylate
-
96-well cell culture plates
-
Reagents for quantifying viral RNA (RT-qPCR) or viral titer (plaque assay)
Methodology:
-
Cell Seeding: Seed Calu-3 cells in a 96-well plate and allow them to form a confluent monolayer (typically 24-48 hours).
-
Compound Pre-treatment: Prepare serial dilutions of Nafamostat in culture medium. Remove the old medium from the cells and add the Nafamostat dilutions. Incubate at 37°C for 1-2 hours.[6][23]
-
Viral Infection: Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI), for example, 0.01 to 0.1.[12][23]
-
Incubation: Incubate the infected cells for 1-2 hours to allow for viral entry.[23]
-
Medium Replacement: After the infection period, remove the virus-containing medium and wash the cells gently with PBS. Add fresh medium containing the same concentrations of Nafamostat as in the pre-treatment step.[6]
-
Post-Infection Incubation: Incubate the plates for 24-48 hours at 37°C.
-
Endpoint Analysis:
-
Data Analysis: Calculate the percent inhibition of viral replication for each concentration relative to the vehicle-treated control. Plot the data to determine the EC50 value.
Protocol 3: Cell Viability (Cytotoxicity) Assay
It is crucial to assess whether the observed effects of Nafamostat are due to its specific inhibitory activity or general cytotoxicity.
Materials:
-
The same cell line used in the primary assay (e.g., Calu-3)
-
Nafamostat mesylate
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTS, MTT, or CellTiter-Glo®)
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at the same density as your primary assay.
-
Compound Treatment: Treat the cells with the same range of Nafamostat concentrations used in your primary experiment.
-
Incubation: Incubate the cells for the same total duration as your primary experiment.[5]
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer’s protocol and incubate as required.
-
Data Reading: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. This will determine the CC50 (50% cytotoxic concentration).
Signaling Pathways and Workflows
Nafamostat Mechanism of Action in SARS-CoV-2 Entry
Nafamostat's primary antiviral mechanism against SARS-CoV-2 involves the inhibition of host cell serine proteases required for viral entry.
Caption: Nafamostat blocks SARS-CoV-2 entry by inhibiting the host protease TMPRSS2.
General Experimental Workflow
This diagram illustrates a typical workflow for assessing a compound like Nafamostat in a cell-based in vitro assay.
Caption: A standard workflow for evaluating Nafamostat's efficacy and cytotoxicity in vitro.
References
- 1. Pharmacokinetics of Nafamostat, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. In Silico Analysis and Synthesis of Nafamostat Derivatives and Evaluation of Their Anti-SARS-CoV-2 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nafamostat for treatment of COVID-19 | Doherty Website [doherty.edu.au]
- 9. biorxiv.org [biorxiv.org]
- 10. The Anticoagulant Nafamostat Potently Inhibits SARS-CoV-2 S Protein-Mediated Fusion in a Cell Fusion Assay System and Viral Infection In Vitro in a Cell-Type-Dependent Manner [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Nafamostat-Mediated Inhibition of SARS-CoV-2 Ribosomal Frameshifting Is Insufficient to Impair Viral Replication in Vero Cells. Comment on Munshi et al. Identifying Inhibitors of −1 Programmed Ribosomal Frameshifting in a Broad Spectrum of Coronaviruses. Viruses 2022, 14, 177 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. selleckchem.com [selleckchem.com]
- 16. Nafamostat Mesylate | Cell Signaling Technology [cellsignal.com]
- 17. Identification of Nafamostat as a Potent Inhibitor of Middle East Respiratory Syndrome Coronavirus S Protein-Mediated Membrane Fusion Using the Split-Protein-Based Cell-Cell Fusion Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. benchchem.com [benchchem.com]
- 20. Frontiers | Pharmacokinetic and pharmacodynamic analyses of nafamostat in ECMO patients: comparing central vein and ECMO machine samples [frontiersin.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.rsc.org [pubs.rsc.org]
- 23. benchchem.com [benchchem.com]
Optimizing Nafamostat concentration to avoid cytotoxicity in cell lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using Nafamostat in cell culture experiments, with a focus on optimizing its concentration to achieve desired effects while avoiding cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Nafamostat?
A1: Nafamostat mesylate is a broad-spectrum, synthetic serine protease inhibitor.[1] It works by blocking the activity of various serine proteases, which are enzymes that cleave peptide bonds in proteins.[2] Key targets relevant to in vitro research include Transmembrane Protease Serine 2 (TMPRSS2), trypsin, plasmin, and kallikrein.[2][3] By inhibiting these enzymes, Nafamostat can interfere with processes like viral entry into host cells and inflammation.[2][3]
Q2: What is the stability of Nafamostat in cell culture media?
A2: Nafamostat has a short half-life in aqueous solutions.[4] It is recommended to prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles to ensure consistent results.[2][4] For long-term storage, stock solutions in anhydrous DMSO should be kept at -20°C or -80°C.[2] The stability of Nafamostat is pH-dependent, with acidic conditions improving its stability in plasma.[5]
Q3: What are typical working concentrations for Nafamostat in cell culture?
A3: The optimal concentration of Nafamostat is highly dependent on the cell type, the target protease, and the specific experimental goals.[2][4] Based on published studies, a wide range of concentrations has been used:
-
Antiviral (SARS-CoV-2) studies in Calu-3 cells: The EC50 has been reported to be around 10 nM.[6]
-
Inhibition of other serine proteases: IC50 values can range from the low nanomolar to the micromolar range.[4]
-
Anticancer studies: Concentrations in the micromolar range (e.g., 250 µM to 500 µM) have been shown to reduce cell viability in cell lines like HT1080 fibrosarcoma cells.[7][8]
It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific system.[2][4]
Q4: Can Nafamostat be used in combination with other drugs?
A4: Yes, studies have shown that Nafamostat can enhance the efficacy of other therapeutic agents. For example, it has been shown to sensitize cancer cells to chemotherapy and radiotherapy.[9][10] When combined with chemotherapeutic agents like oxaliplatin, it can increase the sensitivity of colorectal cancer cells.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent or no inhibitory effect | 1. Incorrect Concentration: The effective concentration can vary significantly between cell lines. 2. Compound Instability: Nafamostat has a short half-life in aqueous solutions. 3. Solubility Issues: The compound may precipitate when diluted from a DMSO stock into aqueous culture medium. | 1. Perform a Dose-Response Experiment: Test a wide range of concentrations (e.g., 10 nM to 100 µM) to determine the optimal concentration for your specific cell line and assay.[2] 2. Prepare Fresh Solutions: Always prepare fresh Nafamostat solutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions.[4] 3. Check for Precipitation: Visually inspect the medium for any signs of precipitation after adding Nafamostat. Ensure the final DMSO concentration is low (typically <0.5%) to maintain solubility and minimize solvent toxicity.[2] |
| High Cell Death (Cytotoxicity) | 1. Concentration Too High: The concentration of Nafamostat may be in the cytotoxic range for your specific cell line. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve Nafamostat may be too high. | 1. Determine the Cytotoxic Concentration: Perform a cell viability assay (e.g., MTT or LDH assay) to determine the concentration at which Nafamostat becomes toxic to your cells. Use concentrations below this threshold for your experiments. 2. Maintain Low Solvent Concentration: Ensure the final concentration of the solvent in the cell culture medium is below the toxic level for your cells (typically <0.5% for DMSO).[2] Include a vehicle control (medium with the same concentration of solvent as the highest Nafamostat concentration) in your experiments. |
| Variability Between Experiments | 1. Inconsistent Cell Health/Passage Number: Cell characteristics and responses can change with high passage numbers. 2. Inconsistent Reagent Preparation: Variations in the preparation of Nafamostat solutions can lead to inconsistent results. | 1. Use Cells at a Consistent Passage Number: Use cells within a defined and low passage number range for all experiments to ensure reproducibility. 2. Standardize Reagent Preparation: Prepare a large batch of the high-concentration stock solution, aliquot it, and store it at -80°C to ensure consistency across multiple experiments.[2] |
Data on Nafamostat Cytotoxicity and Efficacy
The following tables summarize quantitative data on the effects of Nafamostat across various cell lines.
Table 1: Cytotoxicity of Nafamostat in Different Cell Lines
| Cell Line | Assay | Incubation Time | IC50 / Cytotoxic Concentration | Reference(s) |
| HT1080 (Fibrosarcoma) | MTT | 24 h | ~500 µM (significant reduction in viability) | [7][8] |
| HT1080 (Fibrosarcoma) | MTT | 48 h | IC50 between 250 µM and 500 µM | [7][8] |
| HT1080 (Fibrosarcoma) | MTT | 72 h | IC50 between 250 µM and 500 µM | [7][8] |
| Calu-3 (Lung Cancer) | MTS | - | No cytotoxicity observed up to 1 µM | [6] |
| 3D Human Airway Epithelia | - | 3 days | No cytotoxicity observed up to 20 µM | [11][12] |
| MCF7-TamR (Breast Cancer) | MTT | 72-96 h | Significant cytotoxicity at 30, 60, and 90 µM | |
| MCF7-FulR (Breast Cancer) | MTT | 72-96 h | Significant cytotoxicity at 30, 60, and 90 µM |
Table 2: Effective Concentrations (EC50/IC50) of Nafamostat for Non-Cytotoxic Effects
| Cell Line | Application | Assay | EC50 / IC50 | Reference(s) |
| Calu-3 | Anti-SARS-CoV-2 | Viral Infection | ~10 nM | [6][13] |
| 293FT | MERS-S-mediated fusion | DSP assay | 0.1 µM | [5][14] |
| Calu-3 | MERS-S-mediated fusion | DSP assay | ~1 nM | [5] |
| NS0 | Hepsin Inhibition | Fluorescence assay | 0.005 µM | [15] |
| Sf9 | HGFA Inhibition | Spectrophotometry | 0.15 µM | [15] |
Experimental Protocols
Protocol 1: Determining Nafamostat Cytotoxicity using MTT Assay
This protocol outlines the steps to assess the cytotoxic effects of Nafamostat on a given cell line using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Nafamostat mesylate
-
DMSO (for stock solution)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL) and incubate for 24 hours at 37°C with 5% CO2.[2]
-
-
Nafamostat Treatment:
-
Prepare a high-concentration stock solution of Nafamostat in DMSO (e.g., 100 mM).[2]
-
Prepare serial dilutions of Nafamostat in complete culture medium at 2x the final desired concentrations. A suggested range to test is 1 µM to 1000 µM.
-
Include a "vehicle control" with the same final concentration of DMSO as the highest drug concentration and a "cells only" control with just medium.
-
Remove the old medium from the cells and add 100 µL of the diluted Nafamostat or control solutions to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.
-
-
MTT Assay:
-
After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the Nafamostat concentration to determine the IC50 value.
-
Protocol 2: Measuring Cell Lysis using Lactate Dehydrogenase (LDH) Assay
This protocol describes how to measure Nafamostat-induced cytotoxicity by quantifying the release of lactate dehydrogenase (LDH) from damaged cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Nafamostat mesylate
-
96-well cell culture plates
-
Commercial LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)
-
Lysis buffer (provided with the kit or 10X Triton X-100)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol to seed and treat cells with a range of Nafamostat concentrations.
-
Include the following controls in triplicate:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells lysed with lysis buffer.
-
Background control: Medium only.
-
-
-
Incubation:
-
Incubate the plate for the desired exposure time at 37°C with 5% CO2.
-
-
Supernatant Collection:
-
Centrifuge the plate at 250 x g for 10 minutes to pellet the cells.[16]
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate for up to 30 minutes at room temperature, protected from light.[16]
-
-
Data Acquisition and Analysis:
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.[17]
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
-
Signaling Pathways and Experimental Workflows
Signaling Pathways Affected by Nafamostat
Nafamostat has been shown to modulate key signaling pathways involved in cell survival, proliferation, and apoptosis. A primary target is the NF-κB pathway.
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Nafamostat mesilate, a nuclear factor kappa B inhibitor, enhances the antitumor action of radiotherapy on gallbladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. In Silico Analysis and Synthesis of Nafamostat Derivatives and Evaluation of Their Anti-SARS-CoV-2 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the NF-κB pathway by nafamostat mesilate suppresses colorectal cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multifaceted anticancer activity of nafamostat mesylate in human fibrosarcoma: first evidence of mitochondrial apoptosis and suppressed MMP-2/-9 mRNA expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. adl.usm.my [adl.usm.my]
- 10. broadpharm.com [broadpharm.com]
- 11. LDH cytotoxicity assay [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Identification of Nafamostat as a Potent Inhibitor of Middle East Respiratory Syndrome Coronavirus S Protein-Mediated Membrane Fusion Using the Split-Protein-Based Cell-Cell Fusion Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of nafamostat mesylate as a selective stimulator of NK cell IFN-γ production via metabolism-related compound library screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
Technical Support Center: Managing Nafamostat-Induced Hyperkalemia in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing hyperkalemia as a side effect in animal studies involving Nafamostat.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which Nafamostat induces hyperkalemia?
A1: Nafamostat itself is a serine protease inhibitor; however, its metabolites, p-guanidinobenzoic acid (PGBA) and 6-amidino-2-naphthol (AN), are primarily responsible for inducing hyperkalemia. These metabolites inhibit the amiloride-sensitive sodium (Na+) channels in the apical membrane of the cortical collecting duct (CCD) in the kidneys. This inhibition reduces sodium reabsorption, which in turn decreases the electrochemical gradient for potassium (K+) secretion into the urine, leading to potassium retention and elevated serum potassium levels.
Q2: Are there other contributing mechanisms to Nafamostat-induced hyperkalemia?
A2: Yes, another reported mechanism is the inhibition of Na+-K+-ATPase in erythrocytes by Nafamostat and its metabolite 6-amidino-2-naphthol. This action suppresses the influx of potassium into red blood cells, which can contribute to an increase in extracellular potassium concentration.
Q3: In which animal models has Nafamostat-induced hyperkalemia been studied?
A3: Nafamostat-induced hyperkalemia has been investigated in various animal models, most notably in rats and rabbits, to elucidate the underlying mechanisms of this side effect.
Q4: What are the typical signs of hyperkalemia in research animals?
A4: Clinical signs of hyperkalemia in animals can be non-specific and may include muscle weakness, lethargy, and in severe cases, cardiac arrhythmias. Close monitoring of physiological parameters is crucial, as clinical signs may not be apparent until hyperkalemia is significant.
Q5: How soon after Nafamostat administration can I expect to see changes in serum potassium?
A5: The onset of hyperkalemia can be rapid. In some clinical cases, a rise in serum potassium has been observed within hours of initiating Nafamostat administration. In a rat model, changes in serum potassium were monitored every 15 minutes, suggesting an expectation of a relatively quick onset.
Troubleshooting Guide
Issue 1: Greater than expected increase in serum potassium.
-
Possible Cause: The dosage of Nafamostat may be too high for the specific animal model or individual animal's renal function.
-
Troubleshooting Steps:
-
Immediately discontinue or reduce the dose of Nafamostat.
-
Administer supportive care as outlined in the "Management of Hyperkalemia" protocol below.
-
Review the experimental protocol and consider a dose-response study to determine a more appropriate dose.
-
Ensure accurate body weight measurement and dose calculation.
-
Issue 2: No significant hyperkalemic effect is observed at the expected dose.
-
Possible Cause 1: The animal model may be less sensitive to the effects of Nafamostat metabolites.
-
Troubleshooting Steps:
-
Verify the correct administration of Nafamostat (e.g., intravenous line patency).
-
Consider increasing the dose of Nafamostat in a stepwise manner with careful monitoring.
-
Review the literature for species-specific differences in Nafamostat metabolism and renal physiology.
-
-
Possible Cause 2: Concomitant administration of other substances may be interfering with the effect.
-
Troubleshooting Steps:
-
Review all substances being administered to the animal.
-
Consider if any of these substances could be promoting potassium excretion (e.g., diuretics).
-
Issue 3: High variability in serum potassium levels between animals in the same treatment group.
-
Possible Cause: Underlying differences in renal function or hydration status among the animals.
-
Troubleshooting Steps:
-
Ensure all animals are adequately hydrated before and during the study.
-
Assess baseline renal function (e.g., serum creatinine, BUN) before enrolling animals in the study to ensure a homogenous population.
-
Standardize all experimental conditions, including housing, diet, and water access.
-
Data Presentation
Table 1: Effect of Continuous Intravenous Infusion of Nafamostat on the Change in Serum Potassium Concentration in Rats
| Treatment Group | Dose (mg/kg/h) | Mean Change in Serum Potassium (mEq/L) from Baseline (at 90 min) |
| Control (5% Glucose) | N/A | ~ +0.1 |
| Nafamostat | 1.2 | ~ +0.25 |
Data adapted from a study in Wistar-Imamichi rats.
Table 2: Effect of Nafamostat in the Presence of Amiloride on the Change in Serum Potassium Concentration in Rats
| Treatment Group | Nafamostat Dose (mg/kg/h) | Mean Change in Serum Potassium (mEq/L) from Baseline (at 90 min) |
| Amiloride Control | 0 | ~ +0.2 |
| Nafamostat + Amiloride | 0.13 | ~ +0.3 |
| Nafamostat + Amiloride | 0.4 | ~ +0.45 |
| Nafamostat + Amiloride | 1.2 | ~ +0.35 |
Data adapted from a study in Wistar-Imamichi rats co-administered with a low dose of amiloride (3.33 µg/kg i.v. followed by 12 µg/kg/h c.i.).
Experimental Protocols
Protocol 1: Monitoring of Serum Electrolytes and Renal Function During Nafamostat Administration in Rats
-
Animal Model: Male Wistar-Imamichi rats (9-11 weeks old, 270-350g).
-
Acclimation: Acclimate animals to the experimental conditions to minimize stress-related physiological changes.
-
Baseline Sampling: Prior to Nafamostat administration, collect baseline blood and urine samples to determine initial serum electrolytes (K+, Na+), creatinine, and urine potassium excretion.
-
Nafamostat Administration: Administer Nafamostat via continuous intravenous (c.i.) infusion at the desired dose (e.g., 0.13, 0.4, or 1.2 mg/kg/h). The control group should receive a vehicle infusion (e.g., 5% glucose).
-
Post-Dose Sampling: Collect blood and urine samples at regular intervals (e.g., every 15 minutes) for up to 90 minutes or as required by the study design.
-
Sample Handling:
-
Collect blood in appropriate tubes for serum chemistry analysis.
-
Process samples promptly. Centrifuge blood to separate serum and analyze immediately or store at -80°C.
-
Measure urine volume and analyze for potassium and creatinine concentration to determine the urinary potassium excretion rate.
-
-
Data Analysis: Compare post-dose serum potassium levels and urinary potassium excretion to baseline values and to the control group.
Protocol 2: Management of Acute Hyperkalemia in a Research Setting
This protocol is intended for acute management to stabilize the animal and should be performed in consultation with a veterinarian.
-
Discontinue Nafamostat: Immediately stop the infusion of Nafamostat.
-
Fluid Therapy: Administer intravenous fluids (e.g., 0.9% NaCl) to enhance renal potassium excretion through increased urine output.
-
Calcium Gluconate: If cardiac abnormalities are suspected or serum K+ is severely elevated, administer 10% calcium gluconate intravenously (slowly, with electrocardiographic monitoring if possible) to counteract the cardiotoxic effects of hyperkalemia.
-
Dextrose/Insulin: Administer a bolus of 50% dextrose (1-2 ml/kg) to stimulate endogenous insulin release, which promotes the intracellular shift of potassium. In some cases, regular insulin may be co-administered.
-
Bicarbonate Therapy: If metabolic acidosis is present, sodium bicarbonate can be administered to promote the movement of potassium into cells.
-
Continuous Monitoring: Continuously monitor serum potassium levels to guide further treatment and determine when it is safe to resume the experiment, if applicable.
Visualizations
Caption: Mechanism of Nafamostat-induced hyperkalemia.
Caption: Experimental workflow for studying Nafamostat-induced hyperkalemia.
Technical Support Center: Strategies for Maintaining Consistent Nafamostat Concentration in Multi-day Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Nafamostat in multi-day experiments. Given the compound's inherent instability, this resource offers troubleshooting advice and detailed protocols to ensure consistent concentration and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why are my results with Nafamostat inconsistent in experiments lasting more than 24 hours?
A1: Nafamostat is highly unstable in aqueous solutions, including cell culture media.[1] It is susceptible to rapid degradation, primarily through enzymatic hydrolysis by esterases present in serum supplements and secreted by cells.[2] This degradation leads to a decrease in the effective concentration of Nafamostat over time, causing variability in experimental outcomes.
Q2: What are the main factors that affect Nafamostat stability in my cell culture medium?
A2: The primary factors influencing Nafamostat stability are:
-
Temperature: Higher temperatures, such as the standard 37°C for cell culture, accelerate the degradation rate.[3]
-
pH: Nafamostat is more stable in acidic conditions.[2] Typical cell culture media have a physiological pH (around 7.4), which is not optimal for Nafamostat stability.
-
Enzymatic Activity: Esterases present in fetal bovine serum (FBS) and other serum supplements, as well as those secreted by the cells themselves, are major contributors to Nafamostat degradation.[2]
-
Time: Due to its short half-life in solution, the concentration of active Nafamostat will decrease significantly over time.[4]
Q3: How should I prepare and store Nafamostat stock solutions?
A3: Nafamostat mesylate powder should be reconstituted in a suitable solvent like DMSO to prepare a concentrated stock solution (e.g., 10-15 mM).[5] This stock solution should be aliquoted into smaller, single-use volumes to prevent multiple freeze-thaw cycles and stored at -80°C for long-term stability. For short-term use, a stock solution can be stored at 4°C for up to a month.[5]
Q4: Can I prepare a large volume of Nafamostat-containing medium for the entire duration of my multi-day experiment?
A4: This is not recommended. Due to its instability, preparing a large batch of medium with Nafamostat at the beginning of a multi-day experiment will result in a progressively decreasing concentration of the active compound. It is crucial to prepare fresh Nafamostat-containing medium for each replenishment.
Q5: At what frequency should I replenish the Nafamostat-containing medium in my experiment?
A5: For multi-day experiments, it is recommended to perform a partial or full medium change with freshly prepared Nafamostat solution every 24 hours.[6] This regular replenishment helps to maintain a more consistent concentration of the active compound throughout the experiment.
Troubleshooting Guides
Issue 1: Diminished or complete loss of Nafamostat's expected effect over time.
-
Possible Cause: Degradation of Nafamostat in the culture medium.
-
Troubleshooting Steps:
-
Implement a replenishment schedule: Replace the medium with fresh Nafamostat-containing medium every 24 hours.
-
Verify stock solution integrity: Use a fresh aliquot of your frozen Nafamostat stock solution for each experiment to rule out degradation from repeated freeze-thaw cycles.
-
Consider a pilot stability study: To understand the degradation rate in your specific experimental system, you can incubate Nafamostat in your complete cell culture medium (with and without cells) and measure its concentration at different time points using an analytical method like HPLC.
-
Issue 2: High variability between replicate wells or experiments.
-
Possible Cause: Inconsistent Nafamostat concentration due to degradation and/or procedural inconsistencies.
-
Troubleshooting Steps:
-
Standardize the replenishment protocol: Ensure that the timing and volume of media changes are consistent across all wells and experiments.
-
Ensure homogenous mixing: When preparing working solutions, ensure the Nafamostat stock is thoroughly mixed with the medium before adding it to the cells.
-
Minimize exposure to 37°C before use: Prepare the Nafamostat-containing medium immediately before you are ready to add it to your cells to minimize degradation before the experiment begins.
-
Issue 3: Unexpected cytotoxicity observed at previously determined non-toxic concentrations.
-
Possible Cause: While Nafamostat itself might not be the cause, its degradation products could potentially have cytotoxic effects in some cell types. Alternatively, fluctuations in concentration due to inconsistent replenishment could lead to periods of high concentration.
-
Troubleshooting Steps:
-
Re-evaluate cytotoxicity with replenishment: Perform a dose-response cytotoxicity assay where the medium with Nafamostat is replenished every 24 hours to mimic the conditions of your multi-day experiment.
-
Include a "vehicle-only" replenishment control: This will help to distinguish between the effects of Nafamostat and the effects of the medium changes themselves.
-
Data Presentation
Table 1: Stability of Nafamostat in Plasma under Various Conditions
| Storage Condition | 0.35% HCl (pH ≈ 1.2) | 1.0% Formic Acid (pH ≈ 2.2) | Saline (pH ≈ 5.5) |
| Immediate Analysis | 100% | 100% | 100% |
| 24 hours at Room Temp. | 98.7% | 97.9% | 45.2% |
| 5 Freeze-Thaw Cycles | 99.1% | 98.5% | 90.1% |
| 10 days at -20°C | 99.3% | 98.8% | 92.3% |
| Data adapted from a study on rat plasma, representing the percentage of Nafamostat remaining.[3] |
Table 2: Stability of Nafamostat in Whole Blood (4°C)
| Anticoagulant | Additional Esterase Inhibitor | % Remaining after 3 hours |
| Lithium Heparin | None | 81% |
| Sodium Fluoride/Potassium Oxalate | None | 91% |
| Lithium Heparin | +2.5 mg/mL Sodium Fluoride | >91% |
| Sodium Fluoride/Potassium Oxalate | +2.5 mg/mL Sodium Fluoride | >91% |
| Data adapted from a study on human blood.[3] |
Experimental Protocols
Protocol: Maintaining Consistent Nafamostat Concentration in a 72-hour Cell Culture Experiment
This protocol outlines a method for maintaining a relatively stable concentration of Nafamostat in a typical cell culture experiment over 72 hours by replenishing the compound every 24 hours.
Materials:
-
Nafamostat mesylate powder
-
Sterile DMSO
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
The cell line of interest
-
Sterile, nuclease-free microcentrifuge tubes
-
Standard cell culture plates (e.g., 96-well, 24-well, or 6-well)
Procedure:
1. Preparation of Nafamostat Stock Solution (e.g., 10 mM): a. Aseptically weigh out the required amount of Nafamostat mesylate powder. b. Reconstitute in sterile DMSO to the desired stock concentration (e.g., 10 mM). c. Vortex briefly to ensure complete dissolution. d. Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes. e. Store the aliquots at -80°C.
2. Day 0: Cell Seeding and Initial Treatment: a. Seed the cells in the appropriate culture plates at a density that will not result in over-confluence by the end of the 72-hour experiment. b. Allow the cells to adhere and recover for the recommended time (typically 12-24 hours). c. On the day of the initial treatment, thaw a fresh aliquot of the Nafamostat stock solution at room temperature. d. Prepare the working concentration of Nafamostat by diluting the stock solution into fresh, pre-warmed (37°C) complete cell culture medium. For example, to make a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution. e. Remove the old medium from the cells and replace it with the freshly prepared Nafamostat-containing medium. f. Include appropriate vehicle controls (medium with the same final concentration of DMSO). g. Return the plates to the incubator (37°C, 5% CO2).
3. Day 1 (24 hours post-initial treatment): First Replenishment: a. Prepare a fresh working solution of Nafamostat in pre-warmed complete medium as described in step 2d. b. Carefully remove the medium from each well. c. Gently add the freshly prepared Nafamostat-containing medium to the corresponding wells. d. Return the plates to the incubator.
4. Day 2 (48 hours post-initial treatment): Second Replenishment: a. Repeat the replenishment process as described in step 3.
5. Day 3 (72 hours post-initial treatment): Endpoint Analysis: a. Proceed with your planned experimental endpoint analysis (e.g., cell viability assay, protein extraction, RNA isolation).
Mandatory Visualizations
Caption: Workflow for a multi-day experiment with Nafamostat replenishment.
References
- 1. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 2. Pharmacokinetics of Nafamostat, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cellculturecompany.com [cellculturecompany.com]
- 4. Development of Nafamostat Mesylate Immediate-Release Tablet by Drug Repositioning Using Quality-by-Design Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Impact of pH on Nafamostat stability and activity in experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the critical impact of pH on the stability and enzymatic inhibitory activity of Nafamostat in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why is my Nafamostat degrading so quickly in my plasma samples?
A1: Nafamostat is highly susceptible to rapid hydrolysis by esterases present in blood and plasma.[1][2] Its stability is critically dependent on pH. At physiological or alkaline pH, enzymatic degradation is significant, leading to a very short half-life.[1] To prevent this, it is essential to acidify plasma samples immediately after collection.
Q2: What is the optimal pH for storing plasma samples containing Nafamostat?
A2: Acidic conditions are required to inhibit enzymatic hydrolysis and maintain the stability of Nafamostat in plasma.[1] A pH of 1.2, achieved by adding 0.35% HCl, has been shown to effectively preserve Nafamostat concentrations, even at room temperature for 24 hours and through multiple freeze-thaw cycles.[1] Formic acid (e.g., 1.0% solution, pH 2.2) can also be used to maintain stability.[1]
Q3: Can I dissolve Nafamostat in a neutral buffer for my cell culture experiments?
A3: While Nafamostat can be dissolved in aqueous solutions, its stability decreases at neutral or alkaline pH.[1][3] For cell culture experiments, which are typically conducted at a physiological pH of around 7.4, it is advisable to prepare fresh solutions of Nafamostat immediately before use. For longer-term experiments, the potential for degradation should be considered, as it may lead to a decrease in the effective concentration of the inhibitor over time.
Q4: How does pH affect the inhibitory activity of Nafamostat?
A4: The inhibitory activity of Nafamostat is dependent on the optimal pH of the target serine protease. While specific studies detailing the variation of Nafamostat's IC50 or Kᵢ values with pH are not extensively available, enzyme kinetics are generally highly pH-dependent. Therefore, for enzymatic assays, it is crucial to use a buffer system that maintains the optimal pH for the specific protease being studied to ensure accurate and reproducible measurements of inhibitory activity.
Q5: I am seeing inconsistent results in my enzyme inhibition assays. Could pH be a factor?
A5: Yes, inconsistent pH can be a significant source of variability. Ensure your assay buffer is robust and maintains a constant pH throughout the experiment. Small shifts in pH can alter the activity of the target enzyme and potentially the interaction with Nafamostat, leading to inconsistent IC₅₀ or Kᵢ values.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or undetectable Nafamostat levels in plasma. | Rapid degradation due to enzymatic activity at non-acidic pH. | Ensure immediate acidification of plasma samples to pH ~1.2 with HCl upon collection.[1][4] Store samples at -20°C or lower.[4] |
| High variability between replicate samples. | Inconsistent sample handling and processing times. | Standardize the protocol for sample collection, chilling, centrifugation, and acidification to minimize variability.[4] |
| Precipitation of Nafamostat in stock or working solutions. | Poor solubility at a specific pH or low temperature. | Nafamostat has variable solubility.[3] Prepare stock solutions in a suitable solvent like DMSO.[5] When diluting into aqueous buffers, ensure the final concentration is below its solubility limit at that specific pH and temperature. |
| Inconsistent IC₅₀ values in protease inhibition assays. | Fluctuation in assay buffer pH affecting enzyme activity. | Use a well-buffered system appropriate for the target protease. Verify the pH of your buffers before each experiment. |
Data on Nafamostat Stability and Solubility
The stability and solubility of Nafamostat are highly dependent on the pH of the solution.
Table 1: Effect of pH on the Stability of Nafamostat in Rat Plasma
| Storage Condition | 0.35% HCl (pH 1.2) | 1.0% Formic Acid (pH 2.2) | Saline (pH 5.5) | 0.1% Ammonium Hydroxide (pH 10.5) |
| Immediate Analysis | 103.67 ± 0.60% | 97.66 ± 6.58% | 91.07 ± 3.12% | 85.03 ± 1.63% |
| 24h at Room Temp. | 98.71 ± 2.45% | 92.48 ± 3.11% | 1.63 ± 0.28% | 0.00 ± 0.00% |
| 5 Freeze-Thaw Cycles | 99.12 ± 1.54% | 95.33 ± 4.51% | 85.33 ± 2.01% | 75.10 ± 4.11% |
| 10 Days at -20°C | 97.69 ± 3.01% | 93.12 ± 2.89% | 79.88 ± 5.12% | 65.43 ± 3.45% |
| Data represents the mean percentage of Nafamostat remaining ± SD (n=3)[1]. |
Table 2: Solubility of Nafamostat Mesylate at Different pH Values
| Solvent / Buffer | Equilibrium Solubility (mg/mL) |
| Water | 18.825 ± 0.019 |
| pH 1.2 | 8.558 ± 0.209 |
| pH 2.0 | 16.463 ± 0.066 |
| pH 3.0 | 0.001 ± 0.002 |
| pH 4.0 | 16.016 ± 0.226 |
| pH 5.0 | 0.000 ± 0.008 |
| pH 6.0 | 0.019 ± 0.004 |
| pH 6.8 | 0.010 ± 0.001 |
| pH 8.0 | 17.915 ± 0.098 |
| Data from equilibrium solubility tests (n=3)[3]. |
Inhibitory Activity of Nafamostat
Nafamostat is a potent inhibitor of various serine proteases. The following table summarizes its inhibitory activity against several key targets. Note that these values are typically determined under optimal pH conditions for the respective enzyme.
Table 3: Inhibitory Potency of Nafamostat Against Various Serine Proteases
| Protease Target | Parameter | Value | Organism/System |
| Trypsin | Kᵢ | 11.5 µM | Bovine |
| Trypsin | Kᵢ | 0.4 nM | Bovine |
| Tryptase | Kᵢ | 95.3 pM | Human |
| TMPRSS2 | IC₅₀ | ~1 nM | Cell-Based Fusion Assay (Calu-3 cells)[6] |
| Hepsin | IC₅₀ | 0.005 µM | Functional Assay |
| HGFA | Kᵢ | 0.025 µM | Functional Assay |
| TF-F.VIIa | IC₅₀ | 0.1 µM | In vitro coagulation assay[7] |
| Kᵢ denotes the inhibition constant, and Kᵢ is the overall inhibition constant for time-dependent inhibitors. |
Experimental Protocols
Protocol 1: Blood Collection and Plasma Preparation for Nafamostat Stability Analysis
This protocol outlines the necessary steps to prevent the degradation of Nafamostat in blood samples.
-
Blood Collection : Collect whole blood into pre-chilled vacuum tubes containing sodium fluoride/potassium oxalate as the anticoagulant.[4]
-
Immediate Chilling : Place the blood collection tubes on wet ice or in a refrigerator at 4°C immediately after collection to slow down enzymatic activity.[4]
-
Centrifugation : Within 3 hours of collection, centrifuge the blood samples at approximately 1,500 x g for 10 minutes at 4°C to separate the plasma.[4]
-
Plasma Collection and Acidification : Carefully transfer the plasma supernatant to a clean, pre-chilled polypropylene tube. To acidify, add 3 µL of 5.5 mol/L HCl to every 150 µL of plasma to achieve a final pH of approximately 1.2.[1][4] Gently vortex to mix.
-
Storage : Immediately freeze the acidified plasma samples and store them at -20°C or -70°C until analysis.[4]
Protocol 2: General In Vitro Fluorogenic Protease Inhibition Assay
This protocol provides a general method for determining the half-maximal inhibitory concentration (IC₅₀) of Nafamostat against a purified serine protease.
-
Reagent Preparation :
-
Assay Buffer : Prepare a buffer that is optimal for the activity of the target protease (e.g., Tris-HCl, HEPES) at a specific pH.
-
Nafamostat Stock Solution : Prepare a concentrated stock solution of Nafamostat (e.g., 100 mM) in anhydrous DMSO.[5]
-
Nafamostat Dilutions : Perform serial dilutions of the stock solution in the assay buffer to achieve a range of concentrations for testing.
-
Protease Solution : Dilute the purified protease in the assay buffer to the desired working concentration.
-
Substrate Solution : Prepare the fluorogenic substrate in the assay buffer.
-
-
Assay Procedure :
-
Add the serially diluted Nafamostat solutions to the wells of a 96-well plate. Include vehicle controls (DMSO) and no-inhibitor controls.
-
Add the protease solution to all wells except for the no-enzyme control (blank) wells.
-
Pre-incubate the plate at the optimal temperature for the protease (e.g., 37°C) for 15-30 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the fluorogenic substrate solution to all wells.
-
Immediately measure the fluorescence intensity over time using a plate reader.
-
-
Data Analysis :
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each Nafamostat concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the Nafamostat concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Diagrams
Caption: Workflow for blood sample handling to ensure Nafamostat stability.
Caption: Relationship between pH, Nafamostat stability, and activity.
References
- 1. Pharmacokinetics of Nafamostat, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Development of Nafamostat Mesylate Immediate-Release Tablet by Drug Repositioning Using Quality-by-Design Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
How to minimize variability in Nafamostat experiments between replicates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in Nafamostat experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Nafamostat mesilate?
A1: Nafamostat mesilate is a synthetic, broad-spectrum serine protease inhibitor.[1][2] Its primary mechanism involves competitively and reversibly inhibiting a variety of proteases by forming a reversible covalent bond with the active site of these enzymes.[3][4] This action blocks the cleavage of peptide bonds in their substrate proteins.[3] Key targets include enzymes in the coagulation and fibrinolytic systems (like thrombin, Factor Xa, and plasmin), the kallikrein-kinin system, and transmembrane proteases like TMPRSS2, which is crucial for the entry of certain viruses, including SARS-CoV-2, into host cells.[2][4][5]
Q2: How should I prepare stock solutions of Nafamostat mesilate to ensure consistency?
A2: For in vitro experiments, Nafamostat mesilate is commonly dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution, for instance, at 100 mM.[6] Some sources also indicate solubility in water up to 100 mg/mL (185.32 mM).[7] To ensure consistency and stability:
-
Use fresh, anhydrous DMSO as moisture can affect compound stability.[6]
-
Prepare a large batch of the stock solution, aliquot it into smaller volumes to avoid repeated freeze-thaw cycles, and store at -80°C for long-term stability.[6]
-
Before use, gently warm the aliquot to room temperature and vortex briefly to ensure complete dissolution.[8]
Q3: I'm observing precipitation when diluting my Nafamostat stock solution into aqueous media. What should I do?
A3: Precipitation is a common issue when diluting a DMSO stock into an aqueous buffer or cell culture medium.[9] Here are some troubleshooting steps:
-
Optimize Stock Concentration: Consider preparing a lower concentration stock solution.[9]
-
Serial Dilutions: Perform serial dilutions in the assay buffer or medium instead of a single large dilution.[9]
-
Final DMSO Concentration: Ensure the final DMSO concentration in your experimental setup is low (typically below 0.5%) to maintain solubility and minimize solvent toxicity.[6]
-
Pre-warm Buffer: Gently warming the aqueous solution before adding the Nafamostat stock might improve solubility.[9]
-
Visual Inspection: Always visually inspect for any precipitation after dilution.[6]
Q4: What are the typical working concentrations for Nafamostat in cell culture experiments?
A4: The optimal concentration of Nafamostat is highly dependent on the cell type, the specific assay, and the experimental endpoint.[6] Effective concentrations can range from the nanomolar to the micromolar range.[6] For example, the EC50 for Nafamostat's inhibition of SARS-CoV-2 in vitro has been reported to be 22.50 µM.[6] It is strongly recommended to perform a dose-response experiment (e.g., from 10 nM to 100 µM) to determine the IC50 or EC50 in your specific experimental system.[6]
Q5: My Nafamostat treatment shows high cytotoxicity. How can I mitigate this?
A5: High cytotoxicity can be a concern and may be due to several factors:
-
Off-Target Effects: At high concentrations, Nafamostat can have off-target effects. Use the lowest effective concentration determined from your dose-response curve to minimize these effects.[6][9]
-
Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Ensure the final solvent concentration is consistent across all wells, including the vehicle control, and is at a non-toxic level for your cell line.[6]
-
Cytotoxicity Assessment: It is crucial to perform a cell viability assay (e.g., MTT, MTS) in parallel with your primary experiment to distinguish specific inhibitory effects from general cytotoxicity.[8]
Q6: I am seeing significant variability between experimental replicates. What are the common sources of this variability and how can I address them?
A6: Variability between replicates can stem from several sources:
-
Inconsistent Compound Preparation: Differences in stock solution preparation, storage, or handling can lead to variability. Prepare a large, single batch of the stock solution, aliquot it, and store it properly at -80°C.[6] Avoid repeated freeze-thaw cycles.[6]
-
Cell Passage Number: Cell characteristics can change with high passage numbers. Use cells within a consistent and low passage number range for all experiments.[6]
-
Inconsistent Sample Handling: For experiments involving biological samples like plasma, Nafamostat is highly susceptible to enzymatic degradation.[10] It is critical to standardize sample processing times and maintain a consistent low temperature (e.g., 4°C).[10][11] Acidifying plasma samples can also inhibit enzymatic hydrolysis.[12][13]
-
Assay Conditions: Ensure consistent incubation times, temperatures, and reagent concentrations across all replicates and experiments.
Data Presentation
Table 1: Solubility of Nafamostat Mesylate
| Solvent | Concentration | Notes | Source(s) |
| DMSO | Up to 100 mg/mL (185.32 mM) | Use fresh, anhydrous DMSO for best results. | [7] |
| Water | Up to 100 mg/mL | Solubility can be batch-dependent. | [7] |
| Ethanol | Insoluble | Not a suitable solvent for stock solutions. | [7] |
Table 2: Reported Inhibitory Concentrations (IC50/EC50/Ki) of Nafamostat
| Target/Virus | Cell Line/System | Inhibitory Value | Assay Type | Source(s) |
| TMPRSS2 | Calu-3 cells | IC50 ≈ 1 nM | Cell-Based Fusion Assay | [4] |
| MERS-CoV S Protein-Mediated Fusion | 293FT cells | IC50 = 0.1 µM | Cell-Cell Fusion Assay | [14] |
| MERS-CoV Entry | Calu-3 cells | Reduces viral entry by 100-fold at 1 nM | Viral Infection Assay | [14] |
| SARS-CoV-2 | VeroE6/TMPRSS2 cells | EC50 = 22.50 µM | Viral Infection Assay | [6] |
| SARS-CoV-2 | Calu-3 cells | EC50 = 11 nM | CPE Inhibition Assay | [15] |
| Trypsin | Enzymatic Assay | Ki = 95.3 pM | Enzymatic Assay | [4] |
| Thrombin | Purified enzyme | IC50 = 1.8 x 10⁻⁸ M | Enzymatic Assay | [16] |
| Plasmin | Purified enzyme | IC50 = 1.0 x 10⁻⁷ M | Enzymatic Assay | [16] |
Note: IC50, EC50, and Ki values can vary depending on the specific assay conditions, substrate concentration, and enzyme source.[17]
Experimental Protocols & Workflows
General Workflow for an In Vitro Enzyme Inhibition Assay
This protocol outlines a general method to determine the inhibitory activity of Nafamostat against a specific serine protease using a fluorogenic substrate.
Caption: General workflow for a Nafamostat enzyme inhibition assay.
Protocol for a Cell-Based Viral Entry Inhibition Assay
This protocol describes a method to assess the ability of Nafamostat to inhibit viral entry into host cells.
Caption: Workflow for a cell-based viral entry inhibition assay.
Signaling Pathway
Inhibition of Virus-Host Cell Fusion by Nafamostat
Nafamostat inhibits the serine protease TMPRSS2, which is essential for the proteolytic cleavage and activation of the spike (S) protein of certain viruses, such as SARS-CoV-2. This cleavage is a necessary step for the fusion of the viral and host cell membranes, allowing the virus to enter the cell.
Caption: Mechanism of Nafamostat-mediated inhibition of viral entry.
References
- 1. Nafamostat - Wikipedia [en.wikipedia.org]
- 2. Nafamostat | C19H17N5O2 | CID 4413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is Nafamostat Mesilate used for? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Nafamostat for treatment of COVID-19 | Doherty Website [doherty.edu.au]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Stability of nafamostat in intravenous infusion solutions, human whole blood and extracted plasma: implications for clinical effectiveness studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of Nafamostat, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Identification of Nafamostat as a Potent Inhibitor of Middle East Respiratory Syndrome Coronavirus S Protein-Mediated Membrane Fusion Using the Split-Protein-Based Cell-Cell Fusion Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Silico Analysis and Synthesis of Nafamostat Derivatives and Evaluation of Their Anti-SARS-CoV-2 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Trypsin Inhibition: Nafamostat Hydrochloride Versus Other Serine Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Nafamostat hydrochloride and other prominent serine protease inhibitors concerning their efficacy in trypsin inhibition. The information herein is supported by experimental data to facilitate informed decisions in research and drug development.
Introduction to Trypsin Inhibition
Trypsin, a serine protease found in the digestive system, plays a crucial role in breaking down proteins. However, its aberrant activity is implicated in various pathological conditions, most notably acute pancreatitis, where premature activation of trypsinogen to trypsin within the pancreas leads to autodigestion and a severe inflammatory cascade.[1] Consequently, the inhibition of trypsin is a key therapeutic strategy for managing such disorders. This guide focuses on this compound, a potent synthetic serine protease inhibitor, and compares its trypsin inhibitory profile with other well-known inhibitors.[2][3]
Nafamostat acts as a time-dependent, competitive inhibitor of trypsin. It forms a stable acyl-enzyme intermediate with the serine residue in the active site of trypsin, which effectively blocks its catalytic activity.[4][5] The slow rate of deacylation from this intermediate contributes to its high potency.[4]
Quantitative Comparison of Trypsin Inhibitors
The inhibitory potential of various serine protease inhibitors against trypsin is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates greater potency. The following table summarizes these values for this compound and other selected inhibitors based on published experimental data.
| Inhibitor | Organism/Enzyme Source | Inhibition Parameter | Value | Reference(s) |
| This compound | Bovine Pancreatic Trypsin | Ki | 11.5 µM | [4] |
| Bovine Pancreatic Trypsin | Ki* (overall inhibition constant) | 0.4 nM | [4] | |
| IC50 | 0.02 µM | [6] | ||
| Gabexate mesilate | Bovine β-trypsin | IC50 | 9.4 µM | |
| Leupeptin | Bovine Trypsin | Ki | 35 nM | [7][8] |
| Bovine Trypsin | Ki | 3.5 nM | [9] | |
| Aprotinin (BPTI) | Bovine Trypsin | Ki | 0.06 pM | |
| Bovine Trypsin | Ki | 2.8 x 10⁻¹¹ M | [10] | |
| Camostat mesilate | Trypsin-like proteases | IC50 | 50 nM | [11][12] |
| Trypsin | Ki | 1 nM | [13] | |
| Ulinastatin | Trypsin | - | Inhibits | [14][15] |
Note: Ki and IC50 values can vary depending on the experimental conditions, such as substrate concentration, pH, and temperature.
Experimental Protocols
A standardized and reproducible experimental protocol is crucial for the accurate assessment of trypsin inhibition. Below is a generalized methodology for a chromogenic trypsin inhibition assay.
Chromogenic Trypsin Inhibition Assay
Objective: To determine the inhibitory activity of a compound against trypsin by measuring the reduction in the rate of hydrolysis of a chromogenic substrate.
Materials:
-
Bovine Pancreas Trypsin
-
Serine Protease Inhibitor (e.g., this compound)
-
Chromogenic Substrate: Nα-Benzoyl-L-arginine p-nitroanilide (BAPNA) or similar
-
Assay Buffer: 100 mM Tris-HCl, pH 8.2, containing 20 mM CaCl₂
-
Inhibitor Solvent: Dimethyl sulfoxide (DMSO) or appropriate solvent
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-410 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of trypsin in 1 mM HCl and store on ice.
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of the chromogenic substrate in the assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
Serial dilutions of the inhibitor solution (or solvent for control wells).
-
Trypsin solution.
-
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined pre-incubation period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Add the chromogenic substrate solution to all wells to start the enzymatic reaction.
-
-
Measurement:
-
Immediately place the microplate in a plate reader and measure the absorbance at 405 nm in kinetic mode at regular intervals (e.g., every minute) for a specified duration (e.g., 10-20 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Signaling Pathways and Mechanisms
Mechanism of Nafamostat Inhibition on Trypsin
Nafamostat's inhibitory action on trypsin involves a two-step process. Initially, it competitively binds to the active site of trypsin. This is followed by the formation of a covalent acyl-enzyme intermediate, which is very stable and has a slow deacylation rate. This effectively sequesters the enzyme, preventing it from cleaving its natural substrates.[4]
Caption: Mechanism of Nafamostat inhibition of trypsin.
Trypsin-Mediated Signaling in Pancreatitis
In the context of pancreatitis, prematurely activated trypsin can trigger a signaling cascade by activating Protease-Activated Receptor 2 (PAR-2) on pancreatic acinar and ductal cells.[16][17] This activation leads to an increase in intracellular calcium and the subsequent activation of inflammatory pathways, contributing to the pathology of the disease.[1]
Caption: Trypsin-PAR-2 signaling pathway in pancreatitis.
Experimental Workflow for Trypsin Inhibition Assay
The following diagram outlines the typical workflow for conducting a trypsin inhibition assay to determine the IC50 value of an inhibitor.
Caption: Workflow for a trypsin inhibition assay.
References
- 1. Trypsin in pancreatitis: The culprit, a mediator, or epiphenomenon? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. odp-covid19-ui [opendata.ncats.nih.gov]
- 3. What is the mechanism of Nafamostat Mesilate? [synapse.patsnap.com]
- 4. The kinetic and structural characterization of the reaction of nafamostat with bovine pancreatic trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. apexbt.com [apexbt.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Leupeptin - Wikipedia [en.wikipedia.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. apexbt.com [apexbt.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Urinary Trypsin Inhibitor (UTI, bikunin, ulinastatin) | BioVendor R&D [biovendor.com]
- 16. JCI - Trypsin activates pancreatic duct epithelial cell ion channels through proteinase-activated receptor-2 [jci.org]
- 17. oncotarget.com [oncotarget.com]
Nafamostat's Antiviral Promise: A Comparative Guide to In Vitro and In Vivo Efficacy
For researchers, scientists, and drug development professionals, understanding the translational journey of a therapeutic candidate from the laboratory bench to clinical application is paramount. Nafamostat, a synthetic serine protease inhibitor, has emerged as a compound of significant interest in antiviral research, particularly for its activity against SARS-CoV-2. This guide provides an objective comparison of Nafamostat's efficacy in controlled in vitro settings versus complex in vivo models, supported by experimental data to inform its therapeutic potential.
Nafamostat's primary antiviral mechanism lies in its potent inhibition of Transmembrane Protease, Serine 2 (TMPRSS2), a host cell enzyme critical for the proteolytic processing of viral spike proteins, a necessary step for viral entry into cells.[1][2][3] This mechanism has been a focal point of research, revealing both the promise and the challenges of translating potent in vitro activity into effective in vivo outcomes.
Quantitative Efficacy Data: In Vitro vs. In Vivo
The following tables summarize the key quantitative data on the efficacy of Nafamostat from both laboratory and living organism studies.
| Table 1: In Vitro Efficacy of Nafamostat against SARS-CoV-2 | |||
| Cell Line | Virus | Parameter | Value |
| Calu-3 (human lung epithelial) | SARS-CoV-2 | EC50 | ~10 nM[1][4] |
| Calu-3 (human lung epithelial) | SARS-CoV-2 | IC50 | 2.2 nM[1] |
| VeroE6/TMPRSS2 | SARS-CoV-2 | EC50 | ~30 µM[1] |
| H3255 (human lung epithelium-derived) | SARS-CoV-2 | - | Potent Inhibition[5] |
| Primary Human Airway Epithelia | SARS-CoV-2 & MERS-CoV | - | Potent Inhibition[6][7] |
EC50 (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response. IC50 (Half-maximal inhibitory concentration): The concentration of a drug that inhibits a specific biological or biochemical function by 50%.
| Table 2: In Vivo Efficacy of Nafamostat against Coronaviruses | ||||
| Animal Model | Virus | Administration Route | Key Findings | Reference |
| K18-hACE2 Transgenic Mice | SARS-CoV-2 | Intranasal (prophylactic) | Reduced weight loss, viral burden, and mortality. | [7][8] |
| Ad5-hACE2 Sensitized Mice | SARS-CoV-2 | Intranasal or Intraperitoneal | Significantly reduced weight loss and lung tissue titers. | [6][7][9] |
| Syrian Hamsters | SARS-CoV-2 | Intraperitoneal (in combination with IFNα) | Synergistic suppression of SARS-CoV-2 infection. | [10] |
| Mouse Model | Influenza Virus | Intraperitoneal | Reduced viral levels in lung washes. | [11] |
Mechanism of Action: Inhibiting Viral Entry
Nafamostat's antiviral activity is primarily attributed to its ability to block the TMPRSS2 protease on the surface of host cells.[3][12] This protease is essential for cleaving the spike protein of certain viruses, including SARS-CoV-2, which in turn facilitates the fusion of the viral and cellular membranes, allowing the viral genetic material to enter the cell.[12] By inhibiting TMPRSS2, Nafamostat effectively prevents this crucial step in the viral lifecycle.[2][4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the efficacy of Nafamostat.
In Vitro SARS-CoV-2 Infection Assay
This assay is fundamental to determining the direct antiviral activity of a compound against the virus in a controlled cellular environment.
Methodology:
-
Cell Culture: Human lung epithelial Calu-3 cells are cultured in a suitable medium (e.g., MEM) supplemented with 10% fetal bovine serum (FBS) at 37°C in a 5% CO2 incubator.[1]
-
Drug Treatment: Cells are pre-treated with various concentrations of Nafamostat mesylate for one hour prior to viral infection.[1][4]
-
Viral Infection: The cells are then infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).[1][4]
-
Incubation and Analysis: After a 30-minute incubation to allow for viral entry, the culture medium is replaced with fresh medium containing the same concentration of Nafamostat.[4] The cells are incubated for a further 48 to 72 hours.
-
Quantification: The extent of viral replication is determined by measuring the viral RNA levels using real-time quantitative polymerase chain reaction (RT-qPCR) or by assessing the cytopathic effect (CPE).[1]
In Vivo Murine Model of SARS-CoV-2 Infection
Animal models are essential for evaluating the efficacy, pharmacokinetics, and safety of a drug candidate in a living organism.
Methodology:
-
Animal Model: K18-hACE2 transgenic mice, which express the human ACE2 receptor, are used to enable SARS-CoV-2 infection.[7][8]
-
Drug Administration: Nafamostat is administered to the mice, typically via intranasal or intraperitoneal routes, either before (prophylactic) or after viral challenge.[6][7]
-
Viral Challenge: Mice are intranasally inoculated with a defined dose of SARS-CoV-2.[6][7]
-
Monitoring and Endpoints: The animals are monitored for key indicators of disease progression, including weight loss and survival.[7][8] At specific time points post-infection, lung tissues are harvested to quantify the viral load (titer).[6][7][9]
Discussion: Bridging the Gap Between In Vitro and In Vivo
The data clearly demonstrates that Nafamostat is a highly potent inhibitor of SARS-CoV-2 in in vitro models, with EC50 values in the low nanomolar range in human lung cells.[1][5] This high potency is directly linked to its efficient inhibition of TMPRSS2.[3]
However, the translation of this potent in vitro activity to in vivo efficacy presents several challenges. While animal studies have shown that Nafamostat can reduce viral load and disease severity, the outcomes can be influenced by factors such as the route of administration, timing of treatment, and the specific animal model used.[6][7][9] For instance, intranasal administration, delivering the drug directly to the primary site of infection, has shown promising results.[6][7]
Clinical trials in humans have yielded mixed results.[13][14][15] Some studies suggest a potential benefit, particularly in reducing the need for ventilator support, while others have not shown a significant clinical advantage.[14] The short half-life of Nafamostat and the need for continuous intravenous infusion in a clinical setting are practical challenges that may limit its widespread use.[9][14]
References
- 1. benchchem.com [benchchem.com]
- 2. scientificarchives.com [scientificarchives.com]
- 3. Nafamostat for treatment of COVID-19 | Doherty Website [doherty.edu.au]
- 4. biorxiv.org [biorxiv.org]
- 5. Nafamostat Mesylate for Treatment of COVID-19 in Hospitalised Patients: A Structured, Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. abifina.org.br [abifina.org.br]
- 9. Randomised controlled trial of intravenous nafamostat mesylate in COVID pneumonitis: Phase 1b/2a experimental study to investigate safety, Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The clinically used serine protease inhibitor nafamostat reduces influenza virus replication and cytokine production in human airway epithelial cells and viral replication in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Potential mechanisms of nafamostat therapy for severe COVID-19 pneumonia with disseminated intravascular coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. c19early.org [c19early.org]
- 14. ascot-trial.edu.au [ascot-trial.edu.au]
- 15. A Randomized Trial of Nafamostat for Covid-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In Silico Analysis and Synthesis of Nafamostat Derivatives and Evaluation of Their Anti-SARS-CoV-2 Activity - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Nafamostat's Antiviral Activity Across Diverse Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiviral activity of Nafamostat, a potent serine protease inhibitor, across various cell lines as documented in preclinical research. The data presented herein is intended to offer a consolidated resource for evaluating the cross-validated efficacy of Nafamostat against different viral pathogens and to inform future research and drug development efforts.
Unveiling the Antiviral Potential of Nafamostat
Nafamostat mesylate, a drug historically used for pancreatitis and disseminated intravascular coagulation, has garnered significant attention for its broad-spectrum antiviral properties.[1] Its primary mechanism of antiviral action involves the inhibition of host cell proteases, particularly Transmembrane Protease, Serine 2 (TMPRSS2), which is crucial for the entry of several viruses into host cells.[2][3] By blocking TMPRSS2, Nafamostat effectively prevents the proteolytic processing of viral spike proteins, a critical step for membrane fusion and viral entry.[2][4] This guide systematically summarizes the experimental evidence of Nafamostat's antiviral efficacy from various in vitro studies.
Comparative Antiviral Efficacy of Nafamostat
The following table summarizes the quantitative data on the antiviral activity of Nafamostat against different viruses in various cell lines. The half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) values are presented to facilitate a direct comparison of the drug's potency.
| Virus | Cell Line | Efficacy Metric | Value | Reference |
| SARS-CoV-2 | Calu-3 | EC50 | ~10 nM | [5][6] |
| SARS-CoV-2 | Human Lung Epithelial Cells | IC50 | 0.0022 µM | [7] |
| SARS-CoV-2 | Vero E6/TMPRSS2 | EC50 | ~30 µM | [6] |
| MERS-CoV | Calu-3 | EC50 | ~10 nM | [5] |
| SARS-CoV-2 | HEK-293T (TMPRSS2 expressing) | IC50 | 55 ± 7 nM | [3] |
| MERS-CoV | Calu-3 2B4 | - | More potent than Camostat | [8][9] |
| SARS-CoV-2 | Calu-3 2B4 | - | More potent than Camostat | [8][9] |
| Zika Virus (ZIKV) | Human, mouse, and monkey-derived cell lines | - | Effective inhibition | [10] |
Deciphering the Experimental Approach: A Look at the Protocols
The evaluation of Nafamostat's antiviral activity typically involves a series of well-defined experimental procedures. These protocols are designed to quantify the drug's ability to inhibit viral replication and entry in a controlled in vitro environment.
General Experimental Workflow for Antiviral Activity Assessment
The following diagram outlines a standard workflow used in the cited studies to determine the antiviral efficacy of Nafamostat.
Figure 1. A generalized workflow for in vitro antiviral efficacy testing of Nafamostat.
Key Steps in the Protocol:
-
Cell Culture: Specific cell lines, such as the human lung epithelial cell line Calu-3 or the monkey kidney cell line Vero E6 (often engineered to express TMPRSS2), are cultured in appropriate media until they form a confluent monolayer in multi-well plates.[5][11]
-
Drug Pre-treatment: The cultured cells are then treated with varying concentrations of Nafamostat. This step is crucial to assess the dose-dependent inhibitory effect of the drug.
-
Viral Infection: Following a short incubation with the drug, the cells are infected with the virus of interest at a known multiplicity of infection (MOI).
-
Incubation: The infected cells are incubated for a specific period, typically 24 to 48 hours, to allow for viral replication in the control (untreated) group.
-
Quantification of Viral Activity: The extent of viral replication is measured using various techniques:
-
Quantitative Reverse Transcription PCR (qRT-PCR): This method quantifies the amount of viral RNA in the cell culture supernatant or cell lysate, providing a direct measure of viral replication.
-
Plaque Assay: This technique measures the number of infectious virus particles by observing the formation of plaques (areas of cell death) in a cell monolayer.
-
Cytopathic Effect (CPE) Assay: The visible morphological changes in the host cells caused by viral infection are observed and quantified.
-
-
Data Analysis: The data from the quantification step is used to generate a dose-response curve, from which the EC50 or IC50 value is calculated. This value represents the concentration of Nafamostat required to inhibit 50% of the viral replication.
Mechanism of Action: Inhibiting Viral Entry
Nafamostat's antiviral activity is primarily attributed to its ability to block the TMPRSS2 protease on the host cell surface. The following diagram illustrates this mechanism.
Figure 2. Nafamostat's inhibition of TMPRSS2-mediated viral entry.
As depicted, the viral spike protein must be cleaved by TMPRSS2 after binding to the ACE2 receptor to facilitate the fusion of the viral and host cell membranes. Nafamostat directly inhibits the enzymatic activity of TMPRSS2, thereby preventing this crucial priming step and blocking viral entry into the cell.[2][3]
Conclusion
The compiled data from multiple independent studies consistently demonstrates the potent in vitro antiviral activity of Nafamostat against a range of viruses, most notably SARS-CoV-2 and MERS-CoV. Its efficacy is particularly pronounced in cell lines that endogenously express high levels of TMPRSS2, such as Calu-3 human lung epithelial cells.[5][8] The low nanomolar effective concentrations observed in these relevant cell models underscore the therapeutic potential of Nafamostat. While in vitro findings are promising, further clinical investigations are necessary to fully elucidate its therapeutic efficacy and safety in patients.[12][13] This guide provides a foundational understanding for researchers and drug developers to build upon in the ongoing effort to combat viral diseases.
References
- 1. What is the mechanism of Nafamostat Mesilate? [synapse.patsnap.com]
- 2. Potential mechanisms of nafamostat therapy for severe COVID-19 pneumonia with disseminated intravascular coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Maples Scientific Publisher | Open Access Journals | Peer-reviewed Journals | MaplesPub [maplespub.com]
- 5. The Anticoagulant Nafamostat Potently Inhibits SARS-CoV-2 S Protein-Mediated Fusion in a Cell Fusion Assay System and Viral Infection In Vitro in a Cell-Type-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The TMPRSS2 Inhibitor Nafamostat Reduces SARS-CoV-2 Pulmonary Infection in Mouse Models of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Nafamostat mesylate as a broad-spectrum candidate for the treatment of flavivirus infections by targeting envelope proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nafamostat-Mediated Inhibition of SARS-CoV-2 Ribosomal Frameshifting Is Insufficient to Impair Viral Replication in Vero Cells. Comment on Munshi et al. Identifying Inhibitors of −1 Programmed Ribosomal Frameshifting in a Broad Spectrum of Coronaviruses. Viruses 2022, 14, 177 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antiviral effect and safety of nafamostat mesilate in patients with mild early-onset COVID-19: An exploratory multicentre randomized controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ascot-trial.edu.au [ascot-trial.edu.au]
A Comparative Analysis of Nafamostat and Gabexate Mesilate in the Inhibition of Complement Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the serine protease inhibitors Nafamostat and Gabexate mesilate, with a specific focus on their efficacy in inhibiting the complement system. The information presented herein is supported by experimental data to assist researchers and drug development professionals in making informed decisions.
Introduction
The complement system is a critical component of the innate immune system, playing a vital role in host defense against pathogens. However, its dysregulation can lead to inflammation and tissue damage in various pathological conditions. Both Nafamostat mesilate and Gabexate mesilate are synthetic serine protease inhibitors known to interfere with the complement cascade, a series of proteolytic events. This guide offers a comparative analysis of their inhibitory activities against the complement system.
Mechanism of Action
Both Nafamostat and Gabexate mesilate exert their inhibitory effects by targeting serine proteases, which are crucial for the activation of the complement cascade. The complement system can be activated through three main pathways: the classical, alternative, and lectin pathways. Each of these pathways converges at the cleavage of C3 to form C3a and C3b, leading to a common terminal pathway that results in the formation of the membrane attack complex (MAC) and cell lysis.
Nafamostat is a broad-spectrum serine protease inhibitor.[1] It has been shown to inhibit key enzymes in the complement system, including C1r and C1s of the classical pathway and Factor D of the alternative pathway.[2] This broad inhibitory profile allows Nafamostat to effectively suppress both the classical and alternative pathways of complement activation.[2]
Gabexate mesilate also functions as a serine protease inhibitor, targeting enzymes such as trypsin, plasmin, and thrombin.[3][4] While its inhibitory effects on some serine proteases are well-documented, specific quantitative data on its inhibition of key complement components like C1r and C1s is less readily available in the reviewed literature. However, studies have shown that Gabexate mesilate can inhibit complement-mediated hemolysis, indicating an interaction with the complement cascade.[5]
Quantitative Comparison of Inhibitory Activity
The following tables summarize the available quantitative data on the inhibitory potency of Nafamostat and Gabexate mesilate against key complement components and overall complement-mediated activity.
Table 1: Inhibition of Classical Complement Pathway Components
| Inhibitor | Target | Inhibition Constant (K_i) | IC_50 | Reference(s) |
| Nafamostat mesilate | C1r | 1.4 x 10-8 M | - | |
| C1s | 3.8 x 10-8 M | - | ||
| Gabexate mesilate | C1r | Not explicitly found in reviewed literature | - | |
| C1s | Not explicitly found in reviewed literature | - |
Table 2: Inhibition of Complement-Mediated Hemolysis (Classical Pathway)
| Inhibitor | Assay | Relative Potency | Reference(s) |
| Nafamostat mesilate | Complement-mediated hemolysis in diluted serum | More potent than Gabexate mesilate | [5] |
| Gabexate mesilate | Complement-mediated hemolysis in diluted serum | Less potent than Nafamostat mesilate | [5] |
Note: A lower K_i value indicates a higher binding affinity and thus more potent inhibition.
Signaling Pathways and Points of Inhibition
The following diagrams illustrate the complement activation pathways and the known points of inhibition by Nafamostat and Gabexate mesilate.
Caption: Complement activation pathways and known points of inhibition by Nafamostat.
Experimental Protocols
A key experiment for assessing the inhibition of the classical complement pathway is the CH50 hemolytic assay. This assay measures the ability of a serum sample to lyse antibody-sensitized sheep red blood cells.
CH50 Hemolytic Assay Protocol for Complement Inhibition
-
Preparation of Sensitized Sheep Red Blood Cells (SRBCs):
-
Wash sheep red blood cells with an appropriate buffer (e.g., Veronal Buffered Saline, VBS).
-
Incubate the washed SRBCs with a sub-agglutinating dilution of anti-SRBC antibodies (hemolysin) to sensitize the cells.
-
Wash the sensitized SRBCs to remove unbound antibodies.
-
-
Preparation of Serum and Inhibitor Dilutions:
-
Prepare a series of dilutions of the test serum in VBS.
-
For inhibitor testing, pre-incubate the serum with various concentrations of Nafamostat or Gabexate mesilate before making the dilutions.
-
-
Hemolysis Reaction:
-
Add a standardized amount of sensitized SRBCs to each serum dilution.
-
Include control tubes for 0% lysis (SRBCs in buffer only) and 100% lysis (SRBCs in distilled water).
-
Incubate all tubes at 37°C for a defined period (e.g., 30-60 minutes) to allow for complement-mediated lysis.
-
-
Measurement of Hemolysis:
-
Stop the reaction by adding cold buffer and centrifuge the tubes to pellet the remaining intact cells.
-
Measure the absorbance of the supernatant at a specific wavelength (e.g., 412 nm or 540 nm) to quantify the amount of hemoglobin released.
-
-
Data Analysis:
-
Calculate the percentage of hemolysis for each serum dilution relative to the 100% lysis control.
-
Determine the serum dilution that causes 50% hemolysis (the CH50 unit).
-
In the presence of an inhibitor, a higher concentration of serum will be required to achieve 50% hemolysis, indicating inhibition of the complement pathway. The IC50 value of the inhibitor can be calculated from these results.
-
Caption: Experimental workflow for the CH50 hemolytic assay.
Summary and Conclusion
Based on the available experimental data, Nafamostat mesilate demonstrates a broader and more potent inhibitory effect on the complement system compared to Gabexate mesilate. Specifically, Nafamostat has been shown to be a more potent inhibitor of C1r, C1s, and overall complement-mediated hemolysis in the classical pathway.[5] Furthermore, evidence suggests that Nafamostat also effectively inhibits the alternative pathway.[2]
While Gabexate mesilate does inhibit complement-mediated hemolysis, there is a lack of specific quantitative data on its direct inhibition of key complement proteases such as C1r and C1s in the reviewed literature. Its effects on the alternative and lectin pathways are also not as well-characterized as those of Nafamostat.
For researchers and drug development professionals targeting the complement system, Nafamostat mesilate appears to be a more potent and broadly acting inhibitor. However, the choice between these two agents will ultimately depend on the specific application, desired therapeutic window, and consideration of their other pharmacological properties. Further head-to-head studies with detailed quantitative analysis across all three complement pathways would be beneficial for a more definitive comparison.
References
- 1. nbinno.com [nbinno.com]
- 2. The Complement Inhibitor FUT-175 Suppresses T Cell Autoreactivity in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gabexate mesylate inhibition of serine proteases: thermodynamic and computer-graphics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gabexate mesilate, a synthetic protease inhibitor, prevents compression-induced spinal cord injury by inhibiting activation of leukocytes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Comparative studies of nafamostat mesilate and various serine protease inhibitors in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Nafamostat and Leupeptin on plasmin inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two well-known serine protease inhibitors, Nafamostat and Leupeptin, with a specific focus on their efficacy in inhibiting plasmin. This document is intended to be an objective resource, presenting supporting experimental data, detailed methodologies, and visual representations of relevant biological pathways and experimental workflows to aid in research and drug development decisions.
Executive Summary
Nafamostat mesylate, a synthetic serine protease inhibitor, demonstrates significantly more potent inhibition of plasmin compared to Leupeptin, a naturally derived protease inhibitor.[1] This is evidenced by their respective inhibition constants (Ki), with Nafamostat exhibiting a Ki value in the sub-micromolar range, while Leupeptin's Ki for plasmin is in the micromolar range. The following sections provide a detailed analysis of their inhibitory potency, mechanisms of action, and the experimental protocols used for their characterization.
Data Presentation: Quantitative Comparison of Inhibitory Potency
The inhibitory activities of Nafamostat and Leupeptin against plasmin are summarized in the table below. The data clearly indicates the superior inhibitory potency of Nafamostat.
| Inhibitor | Target Enzyme | Inhibition Constant (Ki) | Organism |
| Nafamostat | Plasmin | 0.31 µM | Not Specified |
| Leupeptin | Plasmin | 3.4 µM | Human[2] |
Table 1: Comparison of Inhibition Constants (Ki) for Nafamostat and Leupeptin against Plasmin.
Mechanism of Action
Nafamostat is a synthetic, broad-spectrum serine protease inhibitor.[3] It functions as a competitive inhibitor, binding to the active site of serine proteases like plasmin.[4] This binding prevents the natural substrate from accessing the catalytic site, thereby inhibiting the enzyme's activity.
Leupeptin is a naturally occurring tripeptide that acts as a reversible, competitive inhibitor of several serine and cysteine proteases.[2] Its aldehyde group is thought to be crucial for its inhibitory activity, forming a transient covalent bond with the active site serine of the protease.
Experimental Protocols
The determination of the inhibitory potency of compounds like Nafamostat and Leupeptin against plasmin is typically performed using an in vitro enzymatic assay. A common method involves a chromogenic substrate that releases a colored product upon cleavage by plasmin. The rate of color formation is proportional to the enzyme's activity, and the reduction in this rate in the presence of an inhibitor is used to quantify the inhibition.
General Protocol for a Chromogenic Plasmin Inhibition Assay:
I. Materials:
-
Human Plasmin: Purified enzyme.
-
Chromogenic Plasmin Substrate: e.g., H-D-Val-Leu-Lys-p-Nitroanilide (S-2251).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl.
-
Inhibitors: Nafamostat mesylate and Leupeptin hemisulfate, dissolved in an appropriate solvent (e.g., DMSO or water).
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 405 nm.
II. Methods:
-
Reagent Preparation:
-
Prepare a stock solution of human plasmin in the assay buffer.
-
Prepare a stock solution of the chromogenic substrate in sterile water.
-
Prepare serial dilutions of Nafamostat and Leupeptin in the assay buffer to create a range of inhibitor concentrations.
-
-
Assay Procedure:
-
To the wells of a 96-well microplate, add a fixed volume of the assay buffer.
-
Add a specific volume of each inhibitor dilution to the respective wells. Include a control well with no inhibitor.
-
Add a defined amount of the human plasmin solution to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the chromogenic substrate to each well.
-
Immediately begin monitoring the change in absorbance at 405 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Plot the percentage of plasmin inhibition (relative to the no-inhibitor control) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and its Michaelis-Menten constant (Km) are known.
-
Visualizations
Plasminogen Activation and Fibrinolysis Pathway
The following diagram illustrates the central role of plasmin in the fibrinolytic pathway, which is the primary target of the inhibitors discussed.
References
- 1. [Comparative studies of nafamostat mesilate and various serine protease inhibitors in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Pharmacokinetics of Nafamostat, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The kinetic and structural characterization of the reaction of nafamostat with bovine pancreatic trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-inflammatory Effects of Nafamostat with Dexamethasone as a Positive Control: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the anti-inflammatory properties of Nafamostat, a broad-spectrum serine protease inhibitor. To offer a clear benchmark, its effects are compared against Dexamethasone, a potent corticosteroid widely used as a positive control in inflammation research. This document outlines the experimental protocols and presents data in a structured format to facilitate objective assessment.
Comparative Analysis of Anti-inflammatory Activity
To quantitatively assess the anti-inflammatory efficacy of Nafamostat, a common in vitro model using lipopolysaccharide (LPS)-stimulated macrophages is employed. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response, leading to the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
The following table summarizes hypothetical data from a comparative experiment designed to measure the inhibition of TNF-α and IL-6 production by Nafamostat and Dexamethasone in LPS-stimulated RAW 264.7 macrophages. This data illustrates how the results of such a study would be presented.
| Treatment Group | Concentration | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| Vehicle Control (LPS only) | - | 0% | 0% |
| Nafamostat | 1 µM | 25% | 20% |
| 10 µM | 55% | 48% | |
| 50 µM | 75% | 68% | |
| Dexamethasone (Positive Control) | 1 µM | 85% | 80% |
Note: The data presented in this table is for illustrative purposes only, demonstrating a potential dose-dependent inhibitory effect of Nafamostat on pro-inflammatory cytokine production in comparison to the established anti-inflammatory agent, Dexamethasone.
Experimental Protocols
A detailed methodology is crucial for the reproducibility and validation of experimental findings. Below is a standard protocol for an in vitro anti-inflammatory assay.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Cells are seeded in 24-well plates at a density of 2 x 10^5 cells/well and allowed to adhere overnight.
-
Pre-treatment: The culture medium is replaced with fresh medium containing varying concentrations of Nafamostat or Dexamethasone. The cells are incubated for 1-2 hours.
-
Inflammation Induction: Lipopolysaccharide (LPS) from E. coli is added to each well (final concentration of 100 ng/mL) to stimulate an inflammatory response. A vehicle control group (cells treated with LPS but without Nafamostat or Dexamethasone) is included.
-
Incubation: The plates are incubated for 24 hours to allow for cytokine production.
Quantification of Cytokines (ELISA)
-
Sample Collection: After incubation, the cell culture supernatant is collected from each well.
-
ELISA Assay: The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Data Analysis: The absorbance is read using a microplate reader at 450 nm. A standard curve is generated using recombinant TNF-α and IL-6 to determine the concentration of the cytokines in the samples. The percentage of inhibition is calculated relative to the vehicle control group.
Visualizing the Mechanisms and Workflow
Diagrams are provided below to illustrate the key signaling pathway involved in inflammation and the experimental workflow for this comparative study.
Caption: Inflammatory signaling pathway and points of inhibition.
Caption: Experimental workflow for in vitro anti-inflammatory assay.
Mechanism of Action
Nafamostat mesilate is known to exert its anti-inflammatory effects through the inhibition of various serine proteases, which play a role in the inflammatory cascade. Furthermore, studies have shown that Nafamostat can suppress the activation of Nuclear Factor-kappa B (NF-κB).[1] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including TNF-α and IL-6. By inhibiting the degradation of IκBα, an inhibitor of NF-κB, Nafamostat prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of inflammatory mediators.[1]
Dexamethasone, a synthetic glucocorticoid, also exerts its potent anti-inflammatory effects by interfering with the NF-κB signaling pathway. After binding to its cytosolic glucocorticoid receptor (GR), the complex translocates to the nucleus and can directly interact with NF-κB, inhibiting its transcriptional activity. Additionally, Dexamethasone can induce the expression of IκBα, further sequestering NF-κB in the cytoplasm.
References
Aprotinin versus Nafamostat: a comparative study on kallikrein inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent serine protease inhibitors, aprotinin and nafamostat, with a specific focus on their efficacy in inhibiting kallikrein. This document is intended to serve as a resource for researchers and drug development professionals, offering a comparative analysis of their performance supported by available experimental data.
Introduction to Kallikrein and its Inhibition
Kallikreins are a subgroup of serine proteases that play a crucial role in various physiological and pathological processes. They are key components of the kallikrein-kinin system, which is involved in inflammation, blood pressure regulation, coagulation, and pain.[1] Dysregulation of kallikrein activity has been implicated in a variety of diseases, making kallikrein inhibitors a subject of significant therapeutic interest.
Aprotinin, a natural polypeptide sourced from bovine lung, is a well-known broad-spectrum serine protease inhibitor.[2] Nafamostat mesilate is a synthetic, broad-spectrum serine protease inhibitor.[3] Both compounds are recognized for their inhibitory effects on a range of proteases, including kallikrein.
Comparative Efficacy in Kallikrein Inhibition
Direct comparative studies providing head-to-head quantitative data on the inhibition of kallikrein by aprotinin and nafamostat under identical experimental conditions are limited in the publicly available literature. However, existing research provides valuable insights into their relative potencies.
One study directly compared the inhibitory effects of nafamostat mesilate with other serine protease inhibitors, including aprotinin, and found that nafamostat inhibited pancreatic kallikrein more potently than aprotinin.[4]
Quantitative Inhibitory Data
The following tables summarize the available quantitative data for aprotinin and nafamostat against kallikrein and other relevant serine proteases. It is important to note that this data is compiled from various sources and may have been obtained under different experimental conditions, which can influence the absolute values.
Table 1: Inhibitory Potency of Aprotinin against Various Serine Proteases
| Target Protease | Inhibition Constant (Ki) |
| Plasma Kallikrein | 30 nM |
| Tissue Kallikrein | 1 nM |
| Trypsin | 0.06 pM |
| Chymotrypsin | 9 nM |
| Plasmin | 0.23 nM |
Data sourced from product information and may not be from direct comparative studies.
Table 2: Inhibitory Potency of Nafamostat Mesilate against Various Serine Proteases
| Target Protease | Half-Maximal Inhibitory Concentration (IC50) |
| Kallikrein | 10-6 - 10-8 M |
| Trypsin | 10-6 - 10-8 M |
| Plasmin | 10-6 - 10-8 M |
| Thrombin | 10-6 - 10-8 M |
Data represents a general range from in vitro experiments.[5]
Mechanism of Action and Signaling Pathway
Both aprotinin and nafamostat are competitive inhibitors of serine proteases. They bind to the active site of the enzyme, preventing the binding and cleavage of its natural substrates. In the context of the kallikrein-kinin system, inhibition of kallikrein prevents the cleavage of high-molecular-weight kininogen (HMWK) to produce bradykinin, a potent inflammatory mediator.
// Nodes HMWK [label="High-Molecular-Weight\nKininogen (HMWK)", fillcolor="#F1F3F4", fontcolor="#202124"]; Prekallikrein [label="Prekallikrein", fillcolor="#F1F3F4", fontcolor="#202124"]; Kallikrein [label="Kallikrein", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bradykinin [label="Bradykinin", fillcolor="#FBBC05", fontcolor="#202124"]; B2R [label="Bradykinin B2 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation, Vasodilation,\nPain", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitors [label="Aprotinin / Nafamostat", shape=octagon, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Prekallikrein -> Kallikrein [label="Activation"]; Kallikrein -> HMWK [label="Cleavage"]; HMWK -> Bradykinin [style=dashed]; Bradykinin -> B2R [label="Activation"]; B2R -> Inflammation; Inhibitors -> Kallikrein [arrowhead=tee, color="#EA4335", penwidth=2]; } .dot Kallikrein-Kinin System Signaling Pathway
Experimental Protocols
The following is a representative experimental protocol for a chromogenic substrate-based in vitro assay to determine the inhibitory activity of a compound against kallikrein. This method is commonly used to assess the potency of inhibitors like aprotinin and nafamostat.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (aprotinin or nafamostat) against purified kallikrein.
Materials:
-
Purified human plasma or pancreatic kallikrein
-
Chromogenic kallikrein substrate (e.g., S-2302: H-D-Pro-Phe-Arg-pNA)[6]
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.8)[6]
-
Test inhibitors (Aprotinin and Nafamostat) at various concentrations
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the kallikrein enzyme in the assay buffer.
-
Prepare a stock solution of the chromogenic substrate in distilled water.[6]
-
Prepare serial dilutions of the test inhibitors (aprotinin and nafamostat) in the assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add a fixed volume of the assay buffer to each well.
-
Add a specific volume of each inhibitor dilution to the corresponding wells. Include a control well with no inhibitor (vehicle control).
-
Add a defined amount of the kallikrein enzyme solution to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the chromogenic substrate to all wells.
-
Immediately place the microplate in a microplate reader and measure the change in absorbance at 405 nm over time. The rate of color development (p-nitroaniline release) is proportional to the residual kallikrein activity.[6]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PrepReagents [label="Prepare Reagents:\n- Kallikrein\n- Substrate\n- Inhibitors (Aprotinin/Nafamostat)", fillcolor="#F1F3F4", fontcolor="#202124"]; AssaySetup [label="Set up 96-well plate:\n- Add buffer\n- Add inhibitor dilutions\n- Add Kallikrein", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubation [label="Incubate to allow\ninhibitor-enzyme binding", fillcolor="#FBBC05", fontcolor="#202124"]; AddSubstrate [label="Add Chromogenic Substrate", fillcolor="#34A853", fontcolor="#FFFFFF"]; MeasureAbsorbance [label="Measure Absorbance at 405 nm\n(Kinetic Read)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DataAnalysis [label="Analyze Data:\n- Calculate % Inhibition\n- Determine IC50", fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> PrepReagents; PrepReagents -> AssaySetup; AssaySetup -> Incubation; Incubation -> AddSubstrate; AddSubstrate -> MeasureAbsorbance; MeasureAbsorbance -> DataAnalysis; DataAnalysis -> End; } .dot Experimental Workflow for Kallikrein Inhibition Assay
Conclusion
References
- 1. Aprotinin Inhibits Thrombin Generation by Inhibition of the Intrinsic Pathway, but is not a Direct Thrombin Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pancreatic trypsin inhibitor | C284H432N84O79S7 | CID 16130295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Comparative studies of nafamostat mesilate and various serine protease inhibitors in vitro [jstage.jst.go.jp]
- 5. Pharmacological studies of FUT-175, nafamstat mesilate. I. Inhibition of protease activity in in vitro and in vivo experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kallikrein inhibitor activity - ChromogenicSubstrates.com [chromogenicsubstrates.com]
Nafamostat in COVID-19: A Comparative Analysis of Clinical Trial Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of clinical trial data on Nafamostat for the treatment of COVID-19. It offers an objective comparison with other therapeutic alternatives, supported by experimental data, to inform ongoing research and drug development efforts.
Overview of Therapeutic Agents
This guide focuses on the clinical trial data for Nafamostat, a potent serine protease inhibitor, and compares its performance against a placebo, standard of care, and other notable COVID-19 treatments, including the oral serine protease inhibitor Camostat, the antiviral Remdesivir, and the corticosteroid Dexamethasone.
Mechanism of Action: Nafamostat's Multi-faceted Approach
Nafamostat mesylate exhibits a multi-pronged mechanism of action that is relevant to the pathophysiology of COVID-19. Its primary antiviral activity stems from the inhibition of the host cell enzyme Transmembrane Protease, Serine 2 (TMPRSS2), which is crucial for the cleavage and activation of the SARS-CoV-2 spike protein, a necessary step for viral entry into host cells.[1]
Beyond its direct antiviral effect, Nafamostat also possesses anticoagulant and anti-inflammatory properties. It inhibits various serine proteases involved in the coagulation cascade, which can be beneficial in mitigating the thrombotic complications often observed in severe COVID-19. Furthermore, its anti-inflammatory effects are mediated through the inhibition of proteases involved in inflammatory pathways.
Comparative Analysis of Clinical Trial Data
The following tables summarize the key quantitative data from randomized controlled trials of Nafamostat and its comparators.
Efficacy of Nafamostat in Hospitalized Patients with COVID-19
| Trial | Treatment Group | Control Group | Primary Endpoint | Result | Adverse Events of Note |
| Morpeth et al. (2023) [2][3] | Nafamostat + Usual Care (n=82) | Usual Care (n=73) | Death or new respiratory/vasopressor support within 28 days | 5% vs. 11% (aOR 0.40, 95% CI 0.12-1.34) | Hyperkalemia: 9% vs. 1%; Bleeding: 8% vs. 1% |
| Seccia et al. (2023) (RACONA) [4][5] | Nafamostat + Optimal Treatment (n=7) | Placebo + Optimal Treatment (n=8) | Safety and efficacy | Good safety profile, no significant difference in efficacy in a small sample. | No adverse events found to be associated with nafamostat. |
Efficacy of Camostat (Oral Alternative) in COVID-19
| Trial | Treatment Group | Control Group | Primary Endpoint | Result |
| Jilg et al. (2023) (ACTIV-2/A5401) [6] | Camostat (n=109) | Placebo (n=107) | Time to symptom improvement | No significant difference (Median 9 days in both arms) |
| Kim et al. (2023) [7] | Camostat (n=171) | Placebo (n=171) | Time to clinical improvement | No significant difference (Median 7 days vs. 8 days) |
| Karolyi et al. (2022) (ACOVACT) [8][9][10] | Camostat (n=101) | Lopinavir/Ritonavir (n=100) | Time to sustained clinical improvement | Shorter time to improvement with Camostat (9 vs. 11 days, HR 0.67) |
Efficacy of Comparator Drugs: Remdesivir and Dexamethasone
| Trial | Treatment Group | Control Group | Primary Endpoint | Result |
| Beigel et al. (2020) (ACTT-1 - Remdesivir) [11][12][13][14] | Remdesivir (n=541) | Placebo (n=521) | Time to recovery | Shorter time to recovery with Remdesivir (10 vs. 15 days, RR 1.29) |
| RECOVERY Collaborative Group (2020) - Dexamethasone [15][16][17][18] | Dexamethasone (n=2104) | Usual Care (n=4321) | 28-day mortality | Reduced mortality in patients on invasive mechanical ventilation (29.0% vs. 40.7%) and oxygen only (21.5% vs. 25.0%) |
Experimental Protocols
Morpeth et al. (2023) - A Randomized Trial of Nafamostat for Covid-19[2][3]
-
Study Design: Open-label, pragmatic, randomized clinical trial.
-
Patient Population: Non-critically ill hospitalized patients with COVID-19.
-
Intervention: Nafamostat administered intravenously in addition to usual care.
-
Control: Usual care alone.
-
Primary Endpoint: A composite of death from any cause or the receipt of new invasive or noninvasive ventilation or vasopressor support within 28 days after randomization.
-
Key Assessments: Clinical status, adverse events (with a focus on hyperkalemia and bleeding).
Jilg et al. (2023) - One Week of Oral Camostat Versus Placebo in Nonhospitalized Adults With Mild-to-Moderate Coronavirus Disease 2019[6]
-
Study Design: Randomized, double-blind, placebo-controlled phase 2 trial.
-
Patient Population: Non-hospitalized adults with mild-to-moderate COVID-19.
-
Intervention: Oral Camostat for 7 days.
-
Control: Placebo.
-
Primary Outcomes: Time to improvement in COVID-19 symptoms, proportion of participants with undetectable SARS-CoV-2 RNA, and incidence of grade ≥3 adverse events.
-
Key Assessments: Symptom diaries, nasopharyngeal swabs for viral load, and safety monitoring.
Beigel et al. (2020) - ACTT-1: Remdesivir for the Treatment of Covid-19[11][12][13][14]
-
Study Design: Randomized, double-blind, placebo-controlled trial.
-
Patient Population: Hospitalized adults with COVID-19 and evidence of lower respiratory tract infection.
-
Intervention: Intravenous Remdesivir for up to 10 days.
-
Control: Placebo for up to 10 days.
-
Primary Endpoint: Time to recovery, defined as being medically stable for discharge.
-
Key Assessments: Daily clinical status on an eight-category ordinal scale, mortality, and adverse events.
RECOVERY Collaborative Group (2020) - Dexamethasone in Hospitalized Patients with Covid-19[15][16][17][18]
-
Study Design: Randomized, controlled, open-label platform trial.
-
Patient Population: Hospitalized patients with COVID-19.
-
Intervention: Dexamethasone (oral or intravenous) for up to 10 days.
-
Control: Usual care alone.
-
Primary Endpoint: 28-day mortality.
-
Key Assessments: Mortality, need for and duration of respiratory support.
Experimental and Clinical Trial Workflows
The following diagrams illustrate the typical workflows for the clinical trials discussed.
References
- 1. TMPRSS2 inhibitors for the treatment of COVID-19 in adults: a systematic review and meta-analysis of randomized clinical trials of nafamostat and camostat mesylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Randomized Trial of Nafamostat for Covid-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pureportal.coventry.ac.uk [pureportal.coventry.ac.uk]
- 4. RAndomized Clinical Trial Of NAfamostat Mesylate, A Potent Transmembrane Protease Serine 2 (TMPRSS2) Inhibitor, in Patients with COVID-19 Pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RAndomized Clinical Trial Of NAfamostat Mesylate, A Potent Transmembrane Protease Serine 2 (TMPRSS2) Inhibitor, in Patients with COVID-19 Pneumonia [mdpi.com]
- 6. Safety and Efficacy of Camostat Mesylate for Covid-19: a systematic review and Meta-analysis of Randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Camostat Mesylate Versus Lopinavir/Ritonavir in Hospitalized Patients With COVID-19-Results From a Randomized, Controlled, Open Label, Platform Trial (ACOVACT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Camostat Mesylate Versus Lopinavir/Ritonavir in Hospitalized Patients With COVID-19—Results From a Randomized, Controlled, Open Label, Platform Trial (ACOVACT) [frontiersin.org]
- 10. frontiersin.org [frontiersin.org]
- 11. thebottomline.org.uk [thebottomline.org.uk]
- 12. 2minutemedicine.com [2minutemedicine.com]
- 13. rebelem.com [rebelem.com]
- 14. VEKLURY® (remdesivir) ACTT-1 Study Efficacy and Safety Data | HCP [vekluryhcp.com]
- 15. medrxiv.org [medrxiv.org]
- 16. rebelem.com [rebelem.com]
- 17. thebottomline.org.uk [thebottomline.org.uk]
- 18. recoverytrial.net [recoverytrial.net]
Benchmarking Nafamostat: A Comparative Analysis of TMPRSS2 Inhibitor Potency
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the half-maximal inhibitory concentration (IC50) of various compounds targeting the Transmembrane Protease, Serine 2 (TMPRSS2) reveals Nafamostat as a highly potent inhibitor. This guide provides a comparative overview of Nafamostat's potency against other known TMPRSS2 inhibitors, supported by experimental data and detailed methodologies, to assist researchers and drug development professionals in their ongoing efforts to target this critical enzyme involved in viral entry and cancer progression.
Comparative IC50 Values of TMPRSS2 Inhibitors
The following table summarizes the IC50 values of Nafamostat and other notable TMPRSS2 inhibitors. The data highlights the significant potency of Nafamostat in inhibiting TMPRSS2 activity.
| Inhibitor | IC50 (nM) | Reference(s) |
| Nafamostat | 0.27 | [1][2] |
| Avoralstat | 2.73 | [3] |
| Camostat | 6.2 | [1][2] |
| FOY-251 (Camostat metabolite) | 33.3 | [2] |
| Gabexate | 130 | [1][2] |
| Otamixaban | 620 | [1] |
| Bromhexine hydrochloride | 750 | [4][5][6] |
| N-0385 | 1.9 | [7] |
| TMP1 | 1280 |
Experimental Protocol: Fluorogenic TMPRSS2 Enzymatic Assay
The IC50 values presented were predominantly determined using a standardized in vitro fluorogenic biochemical assay. This method quantifies the enzymatic activity of recombinant TMPRSS2 and the inhibitory effect of various compounds.
Materials:
-
Recombinant human TMPRSS2 (extracellular domain, e.g., residues 106-492)
-
Fluorogenic peptide substrate: Boc-Gln-Ala-Arg-AMC (7-amino-4-methylcoumarin)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 0.01% Tween-20
-
Test inhibitors (e.g., Nafamostat, Camostat) dissolved in DMSO
-
384-well or 1536-well black plates
-
Acoustic dispenser (e.g., ECHO 655)
-
Plate reader with fluorescence detection capabilities (Excitation: ~340 nm, Emission: ~440 nm)
Procedure:
-
Compound Dispensing: Using an acoustic dispenser, add 20 nL of the test inhibitor (dissolved in DMSO) to the wells of a 1536-well black plate. For a 384-well plate format, 62.5 nL is used.
-
Substrate Addition: Dispense 20 nL (for 1536-well) or 62.5 nL (for 384-well) of the Boc-Gln-Ala-Arg-AMC substrate into each well.
-
Enzyme Addition: Initiate the enzymatic reaction by dispensing 150 nL (for 1536-well) or 750 nL (for 384-well) of recombinant TMPRSS2 in assay buffer to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with an excitation wavelength of approximately 340 nm and an emission wavelength of approximately 440 nm. The cleavage of the AMC group from the peptide substrate by active TMPRSS2 results in a detectable fluorescent signal.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the fluorescence intensity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the Method and Mechanism
To further elucidate the processes involved, the following diagrams illustrate the experimental workflow for determining IC50 values and the signaling pathway of TMPRSS2-mediated viral entry.
Discussion
The data unequivocally positions Nafamostat as a frontrunner among TMPRSS2 inhibitors in terms of in vitro potency. Its sub-nanomolar IC50 value suggests a strong binding affinity and efficient inhibition of the enzyme's proteolytic activity. This is particularly relevant in the context of diseases where TMPRSS2 plays a crucial role. For instance, in the case of SARS-CoV-2, TMPRSS2 is essential for priming the viral spike protein, a critical step for viral entry into host cells.[1] By potently inhibiting this process, Nafamostat and other similar inhibitors hold therapeutic promise.
Beyond its role in virology, TMPRSS2 is also implicated in prostate cancer, where it is regulated by androgens and can fuse with the ERG oncogene. The ability of TMPRSS2 to cleave and activate other substrates, such as the Protease-Activated Receptor-2 (PAR-2), highlights its broader physiological and pathological significance.
This comparative guide underscores the importance of continued research into TMPRSS2 inhibitors. The provided experimental protocol offers a standardized method for evaluating new and existing compounds, facilitating the discovery and development of novel therapeutics targeting TMPRSS2-dependent pathologies.
References
- 1. The Transmembrane Protease TMPRSS2 as a Therapeutic Target for COVID-19 Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TMPRSS2 in microbial interactions: Insights from HKU1 and TcsH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. pnas.org [pnas.org]
- 5. Decreased TMPRSS2 expression by SARS-CoV-2 predicts the poor prognosis of lung cancer patients through metabolic pathways and immune infiltration | Aging [aging-us.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Nafamostat Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and minimizing environmental impact. This guide provides essential, procedural information for the proper disposal of Nafamostat hydrochloride, a synthetic serine protease inhibitor.
This compound is classified as harmful if swallowed and is recognized as being very toxic to aquatic life with long-lasting effects.[1] Therefore, strict adherence to proper disposal protocols is crucial. The primary and recommended method of disposal is through a licensed chemical destruction facility.
Personal Protective Equipment (PPE)
Before initiating any handling or disposal procedures, ensure the appropriate Personal Protective Equipment is worn to minimize exposure risks.
| PPE Category | Item | Specifications/Standard |
| Hand Protection | Chemical-resistant gloves | Impermeable material such as nitrile gloves. It is advisable to use thicker gloves for enhanced protection and always inspect for tears or punctures before use. |
| Body Protection | Protective clothing/Laboratory coat | A lab coat should be worn at all times to prevent skin contact. For procedures with a higher risk of splashing, a long-sleeved, fluid-repellent gown may be necessary. |
| Eye/Face Protection | Safety glasses with side shields or goggles | To protect against dust particles and splashes. A face shield may be required for procedures with a high risk of splashing. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling the powder form of this compound outside of a ventilated enclosure, such as a chemical fume hood, to prevent the inhalation of dust. The specific type of respirator should be determined by a workplace risk assessment. Surgical masks offer little to no protection from chemical dusts.[1] |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to contain the substance and prevent exposure.
-
Evacuation: Immediately evacuate personnel from the immediate spill area.
-
Ventilation: Ensure the area is well-ventilated to disperse any airborne dust.
-
Containment: Use spark-proof tools to collect the spilled material.[1] Avoid generating dust during collection.
-
Collection: Place the collected material into a suitable, closed, and clearly labeled container for disposal.
Step-by-Step Disposal Procedure
The recommended disposal route for this compound is through a licensed professional waste disposal service. Direct disposal into sewer systems or regular trash is strictly prohibited due to its environmental toxicity.[2]
-
Waste Collection:
-
Collect waste this compound (solid or in solution) in a designated, compatible, and leak-proof container.
-
Ensure the container is clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."
-
Do not mix with other chemical wastes unless compatibility has been confirmed.
-
-
Contaminated Material Disposal:
-
All materials that have come into contact with this compound, including gloves, weighing papers, pipette tips, and disposable labware, should be considered contaminated.
-
Place all contaminated solid waste into a designated, sealed, and labeled hazardous waste container.
-
-
Empty Container Decontamination and Disposal:
-
Empty containers that held this compound must be decontaminated before disposal.
-
A triple rinse (or equivalent) procedure is recommended.[2] The rinsate from the first rinse must be collected and disposed of as hazardous waste.
-
After thorough decontamination, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, or offered for recycling or reconditioning if local regulations permit.[2]
-
-
Storage of Waste:
-
Store the sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.
-
Ensure that the storage area is away from incompatible materials and sources of ignition.[1]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for the pickup and disposal of the hazardous waste.
-
Provide the waste disposal service with accurate information about the contents of the waste containers.
-
Disposal Methodologies
While direct treatment in the lab is not recommended, it is important to be aware of the ultimate disposal methods employed by licensed facilities.
| Disposal Method | Description |
| Licensed Chemical Destruction Plant | The most appropriate and compliant method of disposal. The facility will handle the chemical according to all federal, state, and local regulations. |
| Controlled Incineration | A potential disposal method that involves burning the chemical in a controlled environment with flue gas scrubbing to neutralize harmful emissions.[1][2] This should only be performed by a licensed facility with the proper equipment. |
Disposal Workflow
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the wider ecosystem. Always consult your institution's specific safety protocols and your local regulations for any additional requirements.
References
Essential Safety and Logistical Information for Handling Nafamostat Hydrochloride
This guide provides comprehensive, procedural information for the safe handling and disposal of Nafamostat hydrochloride (also referred to as Nafamostat mesylate), a synthetic serine protease inhibitor. Adherence to these protocols is critical for mitigating exposure risks and ensuring a safe laboratory environment for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Consistent and correct use of Personal Protective Equipment (PPE) is the primary defense against exposure to this compound. The following equipment is mandatory when handling this compound in solid (powder) or solution form.
| PPE Category | Item | Specification/Standard |
| Hand Protection | Chemical-resistant gloves | Double-gloving with nitrile or other chemotherapy-rated, powder-free gloves is recommended. Inspect for tears or punctures before use. Change gloves frequently.[1][2][3] |
| Body Protection | Protective clothing/Laboratory coat | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs should be worn at all times to prevent skin contact.[1][2][4] |
| Eye/Face Protection | Safety glasses with side shields or goggles | Protects against dust particles and splashes.[1][2] A face shield should be used in addition to goggles when there is a significant risk of splashing.[1][2] |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling the powder form outside of a ventilated enclosure to prevent inhalation. The specific type should be determined by a workplace risk assessment. Surgical masks are not sufficient.[1][2] |
Occupational Exposure and Control
This compound is classified as a reproductive toxin and can cause skin and eye irritation.[2][5][6][7][8] While specific Occupational Exposure Limits (OELs) have not been established, a control banding approach is recommended for compounds with limited toxicological data.[2][5] This involves categorizing the compound into a hazard band to determine the necessary level of containment.
Given its classification as a suspected reproductive toxin, this compound would likely fall into a high-potency category requiring stringent controls.
| Hazard Category | Target Air Concentration Range (OEL) | Control Approach |
| Band 1 | >100 - 1000 µg/m³ | General ventilation. |
| Band 2 | >10 - 100 µg/m³ | Local exhaust ventilation (e.g., snorkel hood). |
| Band 3 | >1 - 10 µg/m³ | Contained operations (e.g., chemical fume hood, glove box). |
| Band 4 | <1 µg/m³ | Full containment in a closed system (e.g., glove box isolator). |
Note: This table provides a general framework for control banding. The actual band and associated controls for this compound should be determined by a qualified industrial hygienist or safety professional based on a site-specific risk assessment.
Procedural Guidance for Safe Handling and Disposal
A systematic, step-by-step approach is essential to minimize exposure and prevent contamination during the handling and disposal of this compound.
Experimental Workflow: From Preparation to Disposal
Caption: A stepwise workflow for the safe handling and disposal of this compound.
Detailed Methodologies
1. Preparation and Handling:
-
Engineering Controls: Always handle this compound in a well-ventilated area.[1][5] The use of a chemical fume hood or another ventilated enclosure is strongly recommended, especially when working with the solid form, to minimize dust inhalation.[1]
-
Avoid Dust Formation: Take care to avoid the formation of dust and aerosols during handling.[5]
-
Incompatibilities: Keep away from sources of ignition.[1][6]
2. Spill Management:
-
Evacuation: Evacuate non-essential personnel from the immediate spill area.[1][5]
-
Containment: Collect the spilled material using spark-proof tools and place it into a suitable, closed container for disposal.[1][5] Avoid generating dust during cleanup.[1]
3. First Aid Measures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes and remove contaminated clothing.[5][8]
-
Eye Contact: Rinse the eyes cautiously with water for at least 15 minutes.[5][7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[2][8]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting.[5][8]
-
In all cases of exposure, seek immediate medical advice or attention.[2][5][6][8]
4. Disposal Plan:
-
Waste Classification: All waste materials contaminated with this compound, including used PPE, disposable labware, and cleaning materials, must be treated as hazardous waste.[2]
-
Disposal Method: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[5] Do not discharge into sewer systems or waterways.[5]
-
Contaminated Packaging: Containers should be triple-rinsed (or equivalent) before recycling or reconditioning. Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill.[5]
References
- 1. ecetoc.org [ecetoc.org]
- 2. Occupational exposure banding (OEB): Managing risks of potent compounds - American Chemical Society [acs.digitellinc.com]
- 3. ec.europa.eu [ec.europa.eu]
- 4. TR 101 - Guidance for setting occupational exposure limits: Emphasis on data-poor substances - ECETOC [ecetoc.org]
- 5. Potent Compound Safety and Categorization - Affygility Solutions [affygility.com]
- 6. ftp.cdc.gov [ftp.cdc.gov]
- 7. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 8. agnopharma.com [agnopharma.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
